Product packaging for Fmoc-GABA-OH(Cat. No.:CAS No. 116821-47-7)

Fmoc-GABA-OH

Cat. No.: B557236
CAS No.: 116821-47-7
M. Wt: 325.4 g/mol
InChI Key: ACUIFAAXWDLLTR-UHFFFAOYSA-N
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Description

Fmoc-GABA-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H19NO4 B557236 Fmoc-GABA-OH CAS No. 116821-47-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c21-18(22)10-5-11-20-19(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUIFAAXWDLLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373229
Record name Fmoc-GABA-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116821-47-7
Record name Fmoc-GABA-OH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Fmoc-GABA-OH in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 4-(Fmoc-amino)butyric acid (Fmoc-GABA-OH), a key building block in modern synthetic chemistry. It details its physicochemical properties, applications, and relevant experimental protocols, with a focus on its utility in peptide synthesis and as a linker in complex molecular architectures.

Core Properties of this compound

This compound, systematically named 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, is a gamma-aminobutyric acid (GABA) derivative. Its amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is notably labile to basic conditions. This characteristic makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and other synthetic applications where orthogonal protection strategies are required.

Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueCitations
CAS Number 116821-47-7[1]
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol [1]
Appearance Colorless to white powder[1]
Melting Point 168-174 °C[1]
Purity ≥97.0% (HPLC)[1]
Storage Temperature 2-8°C[1]

Applications in Synthesis

The bifunctional nature of this compound, possessing a protected amine and a free carboxylic acid, allows for its versatile application as both a non-canonical amino acid in peptide chains and as a flexible linker in more complex molecules.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound is used to introduce a flexible spacer into a peptide sequence. The Fmoc protecting group is stable under the acidic conditions used for Boc-group removal but is easily cleaved with a mild base, typically a solution of piperidine in an organic solvent like dimethylformamide (DMF).[2][3] This orthogonality is a cornerstone of modern Fmoc-based SPPS.[]

Linker Chemistry

This compound serves as a valuable linker in the construction of complex molecular architectures, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that require a linker to connect a target-binding ligand to an E3 ligase-binding ligand. The alkyl chain of GABA provides flexibility, which can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

A critical step in the application of this compound is the removal of the Fmoc protecting group to liberate the free amine for subsequent coupling reactions.

Standard Fmoc Deprotection Protocol for Solid-Phase Peptide Synthesis

This protocol outlines the standard procedure for removing the Fmoc group from a resin-bound peptide chain.

Reagents and Materials:

  • This compound loaded resin

  • 20% (v/v) Piperidine in DMF

  • Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 1 hour in the synthesis vessel.

  • Solvent Removal: Drain the DMF from the vessel.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin. Allow the reaction to proceed for a specified time, typically ranging from 3 to 20 minutes. Common practice often involves a two-step treatment: a brief initial treatment (e.g., 10-15 seconds) followed by a longer treatment (10-15 minutes) with fresh reagent.[2][5]

  • Reaction Monitoring: The progress of the deprotection can be monitored by UV spectroscopy, detecting the release of the dibenzofulvene-piperidine adduct.

  • Washing: After the reaction is complete, drain the deprotection solution. Thoroughly wash the resin with DMF (typically 5-6 times) to remove all traces of piperidine and the dibenzofulvene adduct.[5]

  • Confirmation: A qualitative test (e.g., Kaiser test) can be performed to confirm the presence of the newly liberated free primary amine.

  • Next Coupling Step: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Workflow and Pathway Visualizations

The following diagrams illustrate the role of this compound in a typical synthetic workflow.

Fmoc_SPPS_Workflow Resin Solid Support (e.g., Wang Resin) Load 1. Load this compound Resin->Load Wash1 Wash (DMF) Load->Wash1 Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF) Deprotect->Wash2 Couple 3. Couple next Fmoc-AA-OH Wash2->Couple Repeat Repeat Steps 2-3 for desired sequence Couple->Repeat Repeat->Deprotect Cleave 4. Final Cleavage from Resin (TFA) Repeat->Cleave Peptide Final Peptide with GABA linker Cleave->Peptide

Caption: Workflow for incorporating this compound in Solid-Phase Peptide Synthesis.

Fmoc_Deprotection_Mechanism FmocGABA Fmoc-NH-R ProtonAbstraction Proton Abstraction FmocGABA->ProtonAbstraction + Piperidine Piperidine (Base) Piperidine->ProtonAbstraction Adduct DBF-Piperidine Adduct Piperidine->Adduct Scavenger Intermediate Anionic Intermediate ProtonAbstraction->Intermediate Elimination β-Elimination Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF CarbamicAcid R-NH-COOH (Carbamic Acid) Elimination->CarbamicAcid DBF->Adduct Decarboxylation Spontaneous Decarboxylation CarbamicAcid->Decarboxylation FreeAmine H₂N-R (Free Amine) Decarboxylation->FreeAmine + CO₂

Caption: Mechanism of Fmoc group removal by piperidine.[2]

References

An In-depth Technical Guide to Fmoc-GABA-OH: Structure, Function, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Fmoc-GABA-OH

N-(9-Fluorenylmethoxycarbonyl)-gamma-aminobutyric acid, commonly abbreviated as this compound, is a pivotal building block in modern bioorganic and medicinal chemistry. It is a derivative of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This temporary protecting group is stable under acidic conditions but readily cleaved by a mild base, such as piperidine, making it an ideal component for Fmoc-based solid-phase peptide synthesis (SPPS).[1][2]

The primary function of this compound is to serve as a spacer or a non-proteinogenic amino acid for incorporation into peptide chains.[3][4] Its flexible four-carbon chain allows for the introduction of conformational flexibility or specific spacing between residues in a peptide sequence. Furthermore, this compound has gained significant traction as a linker molecule in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[5][6][7]

This technical guide provides a comprehensive overview of the structure, properties, and core applications of this compound, complete with detailed experimental protocols and data presentation for researchers in peptide synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to colorless powder with a molecular weight of 325.36 g/mol .[8] It is characterized by its Fmoc-protected amine and a terminal carboxylic acid. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C19H19NO4[8]
Molecular Weight 325.36 g/mol [8]
Melting Point 168-174 °C[8]
Assay (HPLC) ≥97.0%[8]
Appearance Colorless to white powder[8]
Solubility Slightly soluble in water[5]
Storage Temperature 2-8°C[8]

Core Applications

The utility of this compound spans several areas of chemical biology and drug development, primarily centered around its role as a versatile building block.

  • Solid-Phase Peptide Synthesis (SPPS): The most common application of this compound is its use as a non-standard amino acid in SPPS.[4] The Fmoc protecting group allows for its sequential addition to a growing peptide chain on a solid support.[9] The incorporation of GABA can be used to introduce flexible spacers, turns, or to mimic transition states in peptidomimetics.

  • Linker in PROTACs: this compound serves as a fundamental component in the construction of PROTAC linkers.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[10] The GABA moiety provides a flexible alkyl chain, and the terminal functional groups (amine after deprotection and carboxylic acid) allow for straightforward conjugation to the respective ligands.[6]

Visualizing the Chemistry of this compound

To better understand the structure and utility of this compound, the following diagrams illustrate its chemical structure and its role in key experimental workflows.

Chemical structure of this compound.

Resin Solid Support (e.g., Wang Resin) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Coupling of this compound (HBTU/DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat Cycle with Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin (e.g., TFA cocktail) Repeat->Cleavage Peptide Peptide containing GABA residue Cleavage->Peptide

General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

POI_Ligand Target Protein (POI) Ligand Linker This compound (after deprotection and coupling) POI_Ligand->Linker PROTAC PROTAC Molecule E3_Ligand E3 Ligase Ligand Linker->E3_Ligand

Logical relationship of this compound as a linker in a PROTAC.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of this compound in SPPS and a conceptual workflow for its use in PROTAC synthesis.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Manual SPPS

This protocol describes the manual solid-phase synthesis of a peptide incorporating a GABA residue on a 0.1 mmol scale.

1. Resin Preparation and Swelling:

  • Weigh 100-250 mg of an appropriate resin (e.g., Wang resin for a C-terminal acid) with a loading capacity to achieve 0.1 mmol into a synthesis vessel.
  • Add 5 mL of N,N-dimethylformamide (DMF) to the resin.
  • Allow the resin to swell for at least 1-2 hours on a shaker at room temperature.[3]
  • After swelling, drain the DMF from the vessel.

2. Fmoc Deprotection:

  • Add 5 mL of 20% piperidine in DMF to the swollen resin.
  • Shake for 3 minutes, then drain the solution.
  • Add another 5 mL of 20% piperidine in DMF and shake for 10-15 minutes to ensure complete removal of the Fmoc group.[3][9]
  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (0.4 mmol, 4 eq), HBTU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
  • Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq) to the vial.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated this compound solution to the deprotected resin in the synthesis vessel.
  • Shake the reaction vessel for 1-2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

4. Monitoring the Coupling Reaction:

  • Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates a successful coupling. If the test is positive (blue beads), a recoupling step may be necessary.

5. Chain Elongation:

  • Repeat steps 2 and 3 with the next desired Fmoc-protected amino acid until the peptide sequence is complete.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., Reagent K: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the dried peptide-resin and shake for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether to precipitate the crude peptide.
  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold diethyl ether twice more.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Conceptual Workflow for Utilizing this compound as a Linker in PROTAC Synthesis

This workflow outlines the general steps for synthesizing a PROTAC using this compound as a linker.

1. Synthesis of Ligand-Linker Conjugate:

  • Step 1: Coupling to the first ligand. React the carboxylic acid of this compound with a primary or secondary amine on either the target protein ligand or the E3 ligase ligand. This is typically achieved using standard peptide coupling reagents such as HATU or HBTU in the presence of a non-nucleophilic base like DIEA.
  • Step 2: Fmoc deprotection. Remove the Fmoc group from the GABA linker by treating the conjugate with a solution of 20% piperidine in DMF.[11] This will expose a free amine at the other end of the linker.

2. Coupling to the Second Ligand:

  • React the newly exposed amine on the linker with an activated carboxylic acid on the second ligand (either the E3 ligase ligand or the target protein ligand, whichever was not used in the first step). Again, standard peptide coupling conditions can be employed.

3. Purification:

  • The final PROTAC molecule is purified using an appropriate chromatographic method, such as flash column chromatography or preparative RP-HPLC, to yield the pure product.

4. Characterization:

  • The structure and purity of the synthesized PROTAC are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions. It is recommended to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling the solid compound and its solutions. Work should be conducted in a well-ventilated area or a fume hood, especially when using volatile solvents like DMF and corrosive reagents like TFA. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and indispensable tool for chemists and biologists. Its well-defined structure and predictable reactivity make it an excellent choice for introducing GABA residues into peptides through SPPS, thereby enabling the synthesis of novel peptidomimetics and bioactive peptides. Furthermore, its application as a flexible linker in the design and synthesis of PROTACs highlights its importance in the development of new therapeutic modalities. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and development settings.

References

Applications of Fmoc-GABA-OH in Biochemical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-Fluorenylmethoxycarbonyl)-γ-aminobutyric acid (Fmoc-GABA-OH) is a pivotal building block in modern biochemical research, primarily utilized for the introduction of the flexible, four-carbon gamma-aminobutyric acid (GABA) moiety into peptides and other complex molecules. Its unique properties, conferred by the base-labile Fmoc protecting group, make it an indispensable tool in solid-phase peptide synthesis (SPPS) and a versatile component in the construction of peptidomimetics, molecular linkers for targeted protein degradation, and drug delivery systems. This guide provides a comprehensive overview of the applications of this compound, with a focus on its practical implementation in the laboratory, including detailed experimental protocols and the visualization of key workflows and related biological pathways.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for its effective application. These properties are summarized in the table below.

PropertyValueReferences
CAS Number 116821-47-7[1][2][3][4][5][6]
Molecular Formula C₁₉H₁₉NO₄[2][3][4][5]
Molecular Weight 325.36 g/mol [1][2][3][4][5][6]
Appearance Colorless to white powder[1][2][3][5]
Melting Point 168-174 °C[1][2][3][5]
Purity (HPLC) ≥97.0%[1][2][3][5]
Solubility Slightly soluble in water.[7]
Storage Temperature 2-8°C[2][3][5]

Key Applications in Biochemical Research

The primary applications of this compound stem from its utility as a protected amino acid analogue in synthetic chemistry.

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of this compound is as a standard building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1][6] The incorporation of a GABA residue can introduce flexibility into a peptide backbone, act as a spacer between functional domains, or serve as a mimic of a dipeptide unit. The Fmoc group provides temporary protection of the amino group, which can be selectively removed under mild basic conditions, typically with piperidine, without affecting the acid-labile side-chain protecting groups of other amino acids in the sequence.[8]

This protocol outlines the manual synthesis of a peptide incorporating a GABA residue using this compound on a Rink Amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with sensitive residues)

  • Water, deionized

  • Diethyl ether, cold

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for at least 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (for this compound and other amino acids):

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of HOBt or OxymaPure in DMF.

    • Add 3-4 equivalents of DIC to the amino acid solution and pre-activate for 5-10 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser test. A negative test (yellow beads) indicates a complete reaction.

    • If the coupling is incomplete, the step can be repeated.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation:

    • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail, typically TFA/TIS/Water (95:2.5:2.5 v/v/v). For peptides containing sensitive residues like Cys, Trp, or Met, scavengers such as DTT or ethanedithiol (EDT) should be added.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the crude peptide under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc-SPPS Cycle

SPPS_Workflow Start Start: Resin-Bound Peptide (with Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, HOBt/Oxyma) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle_Complete Cycle Complete: Elongated Peptide (with Fmoc) Wash2->Cycle_Complete Repeat for next amino acid Cycle_Complete->Deprotection Final_Cleavage Final Cleavage (TFA Cocktail) Cycle_Complete->Final_Cleavage After final cycle End Purified Peptide Final_Cleavage->End

Caption: A diagram illustrating the cyclical workflow of Fmoc solid-phase peptide synthesis.

Linker in Proteolysis Targeting Chimeras (PROTACs)

This compound can serve as a fundamental building block for the synthesis of linkers used in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[9][10] The linker plays a critical role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase.[10][11] The flexible alkyl chain of GABA makes it a suitable component for constructing these linkers. This compound can be coupled to other linker components or directly to a warhead or E3 ligase ligand on a solid support, with the Fmoc group allowing for further extension of the linker or the addition of other functionalities.

PROTAC_Mechanism PROTAC PROTAC (Warhead-Linker-E3 Ligand) TargetProtein Target Protein of Interest (POI) PROTAC->TargetProtein binds to E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds to TernaryComplex Ternary Complex (POI-PROTAC-E3) TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination of POI TernaryComplex->Ubiquitination facilitates Proteasome Proteasomal Degradation Ubiquitination->Proteasome targets for DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein

Caption: The mechanism of action of a PROTAC molecule, highlighting the formation of a ternary complex.

Synthesis of Peptidomimetics

This compound is also employed in the synthesis of peptidomimetics, which are molecules that mimic the structure and/or function of natural peptides but with improved properties such as enhanced stability against proteolytic degradation and better bioavailability.[12][13] The incorporation of GABA into a peptide sequence disrupts the regular peptide backbone, making it less susceptible to enzymatic cleavage.[12] this compound can be used in SPPS to create these modified peptides, often referred to as pseudopeptides.[12]

Drug Delivery and Biomaterial Surface Modification

The application of this compound extends to the field of drug delivery and biomaterial science. While less common than its use in peptide synthesis, the carboxyl and protected amine functionalities of this compound allow for its conjugation to drugs, imaging agents, or surfaces. For instance, it can be used as a linker to attach therapeutic agents to targeting moieties. In the context of biomaterials, the functional groups of GABA, once deprotected, can be used to covalently attach the molecule to a surface, thereby modifying its properties to improve biocompatibility or to provide sites for the subsequent immobilization of other bioactive molecules.[14][15][16]

GABA Signaling Pathways

The incorporation of GABA into peptides is often aimed at modulating biological systems where GABA itself plays a key role. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system.[4] Peptides containing GABA can be designed to interact with GABA receptors or other components of the GABAergic signaling pathway. Understanding this pathway is crucial for the rational design of such bioactive peptides.

Simplified GABAergic Signaling Pathway

GABA_Signaling Presynaptic Presynaptic Neuron GABA_Vesicle GABA in Synaptic Vesicle Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD GAD->GABA_Vesicle synthesizes Synaptic_Cleft Synaptic Cleft GABA_Vesicle->Synaptic_Cleft Release upon Action Potential GABA_Receptor GABA Receptor (e.g., GABA-A) Synaptic_Cleft->GABA_Receptor GABA binds to Postsynaptic Postsynaptic Neuron Ion_Channel Ion Channel Opening (Cl- influx) GABA_Receptor->Ion_Channel activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Ion_Channel->Hyperpolarization leads to

Caption: A simplified representation of the GABAergic signaling pathway at a synapse.

Quantitative Data

In the context of PROTACs, the length of the linker is a critical parameter for optimal degradation of the target protein. While a systematic study quantifying the effect of varying the length of a linker composed solely of GABA units is not widely published, the general principle is that an optimal linker length exists for each target-E3 ligase pair. This optimal length is typically determined empirically by synthesizing a series of PROTACs with different linker lengths and evaluating their degradation efficacy.

Conclusion

This compound is a versatile and valuable reagent in biochemical research and drug discovery. Its primary role in SPPS enables the straightforward incorporation of GABA into peptides, providing a means to modulate their structure and function. Furthermore, its utility as a component in the construction of linkers for PROTACs and in the synthesis of peptidomimetics highlights its broader significance. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the effective use of this compound by researchers at the bench, ultimately contributing to advancements in peptide chemistry, chemical biology, and therapeutic development.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of synthetic peptides for research, diagnostics, and therapeutics.[1][][3][4] Its widespread adoption is attributed to its unique base-lability, which enables an orthogonal protection strategy with acid-labile side-chain protecting groups.[1][4][5] This approach, known as Fmoc/tBu chemistry, utilizes milder reaction conditions compared to the older Boc/Bzl strategy, thereby enhancing the stability of sensitive peptide sequences and simplifying the overall synthesis process.[1][4][][7][8]

This technical guide provides a comprehensive overview of the core principles of Fmoc chemistry, detailed experimental protocols for its application in SPPS, and a summary of relevant quantitative data to aid researchers in optimizing their peptide synthesis endeavors.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, typically a resin.[3][8][9] The fundamental principle of this methodology lies in the strategic use of temporary and permanent protecting groups to ensure the selective formation of the desired peptide sequence.

Key Components and Concepts:

  • Nα-Fmoc Protection: The α-amino group of each incoming amino acid is temporarily protected by the Fmoc group.[1][3] This prevents self-polymerization and ensures that the peptide chain is elongated in a controlled, stepwise manner.[7][10]

  • Orthogonal Side-Chain Protection: The reactive side chains of certain amino acids are protected by groups that are stable to the conditions used for Fmoc removal but can be cleaved under different, typically acidic, conditions at the end of the synthesis.[1] Common acid-labile side-chain protecting groups include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).[1][]

  • Base-Lability of the Fmoc Group: The defining characteristic of the Fmoc group is its susceptibility to cleavage by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4][11][12] This deprotection step is rapid and occurs under conditions that do not affect the acid-labile side-chain protecting groups or the linkage of the peptide to the resin.[11]

  • Solid Support (Resin): The synthesis is performed on an insoluble polymer support, which facilitates the purification process by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.[8][9] The choice of resin dictates the C-terminal functionality of the final peptide (e.g., acid or amide).[9][13]

The cyclical nature of Fmoc-SPPS, involving repetitive steps of deprotection, washing, coupling, and washing, is highly amenable to automation, which has significantly contributed to its popularity in both academic and industrial settings.[7][14]

The Fmoc-SPPS Workflow

The synthesis of a peptide using the Fmoc strategy follows a well-defined cycle of reactions. The general workflow is depicted below:

Fmoc_SPPS_Workflow start Start: Resin with Linker load 1. Loading of First Fmoc-Amino Acid start->load deprotect 2. Fmoc Deprotection (Piperidine/DMF) load->deprotect wash1 3. Washing (DMF) deprotect->wash1 couple 4. Coupling of Next Fmoc-Amino Acid wash1->couple wash2 5. Washing (DMF) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Last amino acid coupled cleave 6. Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotect->cleave purify 7. Purification (e.g., HPLC) cleave->purify end Final Peptide purify->end

Figure 1: General workflow of Fmoc-based solid-phase peptide synthesis (SPPS).

Chemical Mechanisms

Fmoc Group Protection of an Amino Acid

The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[1][11]

Fmoc_Protection amino_acid H₂N-CHR-COOH Amino Acid fmoc_aa Fmoc-NH-CHR-COOH Fmoc-Protected Amino Acid amino_acid->fmoc_aa + fmoc_reagent Fmoc-Cl or Fmoc-OSu Fmoc Reagent fmoc_reagent->fmoc_aa base Base (e.g., NaHCO₃)

Figure 2: Protection of an amino acid with an Fmoc group.
Fmoc Group Deprotection

The removal of the Fmoc group is a critical step in the SPPS cycle and proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.[1][15][16] The base abstracts the acidic proton on the fluorene ring, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[15] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents DBF from undergoing side reactions with the newly liberated N-terminal amine of the peptide.[15]

Fmoc_Deprotection_Mechanism fmoc_peptide Fmoc-NH-Peptide-Resin Fmoc-Protected Peptide intermediate1 Intermediate (Carbanion) fmoc_peptide->intermediate1 + Piperidine piperidine Piperidine (Base) elimination β-Elimination intermediate1->elimination dbf Dibenzofulvene (DBF) elimination->dbf free_amine H₂N-Peptide-Resin Deprotected Peptide elimination->free_amine adduct DBF-Piperidine Adduct dbf->adduct + Piperidine

Figure 3: Mechanism of Fmoc deprotection by piperidine.

Quantitative Data in Fmoc-SPPS

The efficiency of each step in the SPPS cycle is crucial for the successful synthesis of the target peptide, especially for long sequences.[]

ParameterTypical Value/ConditionNotes
Resin Loading Capacity 0.3 - 0.4 mmol/gThe amount of the first amino acid attached to the resin.[18]
Fmoc Deprotection Reagent 20% - 50% Piperidine in DMFA 20% solution is most common.[8][11][12][]
Fmoc Deprotection Time 2 x (3-15 minutes)A two-step deprotection is often performed.[4][18]
Coupling Reagents TBTU, HATU, HCTU, PyBOP, DIC/HOBtChoice depends on the difficulty of the coupling.[18][19]
Coupling Time 40 minutes - 4 hoursCan be longer for sterically hindered amino acids.[13][18]
Coupling Efficiency > 99%High efficiency is critical to minimize deletion sequences.[]
Final Cleavage Reagent Trifluoroacetic acid (TFA) cocktailTypically TFA with scavengers like water and TIS.[9]

Experimental Protocols

Protocol 1: Loading the First Fmoc-Amino Acid onto Wang Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized resin (Wang resin), which will result in a peptide with a C-terminal carboxylic acid.

Materials:

  • Wang resin

  • Fmoc-amino acid (10 equivalents relative to resin substitution)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 equivalents)

  • Dry Dichloromethane (DCM)

  • Dry N,N-Dimethylformamide (DMF)

Methodology:

  • Swell the Wang resin in DMF in a reaction vessel.

  • In a separate flask, dissolve the Fmoc-amino acid in dry DCM at 0°C. Add a few drops of dry DMF if necessary to achieve complete dissolution.

  • Add DIC to the amino acid solution and stir the mixture for 10 minutes at 0°C.

  • Add the activated amino acid solution to the swelled resin.

  • Allow the reaction to proceed with stirring for 1-2 hours to ensure complete coupling.[9]

  • Wash the resin thoroughly with DMF and DCM.

  • Cap any unreacted hydroxyl groups on the resin using an acetylating agent (e.g., acetic anhydride and pyridine in DMF) to prevent the formation of deletion peptides in subsequent steps.

  • Wash the resin again with DMF and DCM and dry under vacuum.

Protocol 2: Standard SPPS Cycle (Deprotection and Coupling)

This protocol outlines the steps for a single cycle of amino acid addition.

Materials:

  • Fmoc-protected peptide-resin

  • 20% piperidine in DMF (v/v)

  • Fmoc-amino acid (3 equivalents)

  • Coupling reagent (e.g., HATU, 3 equivalents)

  • Base (e.g., DIPEA, 6 equivalents)

  • DMF

Methodology:

  • Fmoc Deprotection: a. Add the 20% piperidine in DMF solution to the peptide-resin. b. Mix for 3 minutes, then drain the solution.[4] c. Add a fresh portion of 20% piperidine in DMF and mix for 10-15 minutes to ensure complete deprotection.[4] d. Drain the solution.

  • Washing: a. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Amino Acid Coupling: a. In a separate vessel, pre-activate the next Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for at least 4 hours at room temperature.[13]

  • Washing: a. Drain the coupling solution. b. Wash the resin with DMF (3-5 times), followed by DCM (3 times), and Methanol (3 times).[4] The resin is now ready for the next cycle.

Protocol 3: Cleavage and Final Deprotection

This protocol describes the final step of releasing the synthesized peptide from the resin and removing the side-chain protecting groups.

Materials:

  • Dried peptide-resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane (TIS))

Methodology:

  • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

  • Wash the peptide-resin thoroughly with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).[4]

  • Stir the mixture at room temperature for 2-3 hours.[9] TFA will cleave the bond between the peptide and the resin and also remove the acid-labile side-chain protecting groups.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[4]

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.[4]

  • Precipitate the crude peptide from the TFA solution by adding it to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

  • Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages and Disadvantages of the Fmoc Strategy

Advantages:

  • Mild Deprotection Conditions: The use of a mild base for Fmoc removal avoids the repeated use of strong acid, which can degrade sensitive peptide sequences.[1][7] This is a significant advantage over the Boc strategy, which requires harsh TFA for deprotection in every cycle.[]

  • Orthogonality: The base-lability of the Fmoc group and the acid-lability of the side-chain protecting groups provide a truly orthogonal protection scheme, allowing for selective deprotection at each stage of the synthesis.[1]

  • Compatibility: The milder conditions of Fmoc chemistry are compatible with a wider range of sensitive and modified amino acids, such as phosphorylated and glycosylated residues.[7][14]

  • Automation and Monitoring: The deprotection of the Fmoc group releases a chromophore (dibenzofulvene) that can be monitored by UV spectroscopy, allowing for real-time tracking of the reaction progress.[10][11][14]

Disadvantages:

  • Cost: Fmoc-protected amino acids are generally more expensive than their Boc-protected counterparts.[]

  • Aggregation: Peptide chain aggregation can be more problematic in Fmoc-SPPS, particularly for hydrophobic sequences, as DMF is a poorer solvent for disrupting interchain hydrogen bonding compared to TFA.[16][20]

  • Side Reactions: Certain side reactions, such as diketopiperazine formation at the dipeptide stage and aspartimide formation, can be more prevalent under the basic conditions of Fmoc deprotection.[14][20][21]

Conclusion

The Fmoc protecting group has fundamentally transformed the field of peptide synthesis, enabling the routine and automated production of complex peptides with high purity. Its unique chemical properties, particularly its base-lability, form the basis of a robust and versatile orthogonal synthesis strategy. While challenges such as aggregation and specific side reactions exist, a thorough understanding of the underlying chemical principles and the application of optimized protocols, as outlined in this guide, allow researchers, scientists, and drug development professionals to effectively harness the power of Fmoc chemistry for their synthetic peptide needs.

References

Fmoc-GABA-OH: A Comprehensive Technical Guide to Safe Handling and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid), a key reagent in peptide synthesis and proteomics research. It covers essential safety data, handling protocols, and its primary applications, with a focus on ensuring laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] It is a derivative of gamma-aminobutyric acid (GABA) with a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine. This protecting group is crucial for its application in Fmoc solid-phase peptide synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
CAS Number116821-47-7[2][3][4][5][6]
Molecular FormulaC₁₉H₁₉NO₄[2][3][4][5]
Molecular Weight325.36 g/mol [2][3][4][5]
Melting Point168-174 °C[2]
Boiling Point571.9 °C at 760 mmHg (Predicted)[3][7]
Density1.256 g/cm³ (Predicted)[3][7]
SolubilitySlightly soluble in water. Soluble in organic solvents like DMSO and EtOH (with sonication).[7][8]
AppearanceColorless to white powder[2]

Safety and Hazard Information

While not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard for a similar compound, standard laboratory precautions are essential.[1] The primary hazards are related to irritation upon contact or inhalation.

Table 2: Hazard Identification and Safety Precautions

Hazard StatementPrecautionary StatementPictogramReferences
H315: Causes skin irritationP264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash it before reuse.GHS07[6][7]
H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.GHS07[6][7]
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell.GHS07[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are mandatory.[1][3][6]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][6][9]

  • Respiratory Protection: A dust mask (e.g., type N95 (US) or type P1 (EN143)) should be used, especially when handling the powder and weighing it out.[1][3][6][9]

  • Skin and Body Protection: A laboratory coat should be worn to prevent skin contact.[1][9]

Handling and Storage

Proper handling and storage are crucial to maintain the quality and stability of this compound.

  • Storage: Store in a tightly closed container in a refrigerator at 2-8°C.[2][3][6][7] For long-term storage of stock solutions, -20°C for up to one year or -80°C for up to two years is recommended.[10]

  • Handling: Avoid contact with skin, eyes, and clothing.[1][11] Do not breathe dust.[9] Use non-sparking tools and handle in a well-ventilated area.[1][11]

  • Stability: The compound is sensitive to heat and moisture.[6]

Experimental Protocols and Applications

This compound is primarily used as a linker in solid-phase peptide synthesis, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other chemical biology tools.[3][7][10] The Fmoc group serves as a temporary protecting group for the amine, which can be removed under basic conditions to allow for further conjugation.[3][7][10] The carboxylic acid end can be activated to react with primary amines to form a stable amide bond.[3][7][10]

General Workflow for this compound in Peptide Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in solid-phase peptide synthesis.

Fmoc_GABA_OH_Workflow cluster_synthesis Solid-Phase Peptide Synthesis resin Resin Support coupling Coupling of This compound resin->coupling Activation (e.g., HATU, EDC) deprotection Fmoc Deprotection (e.g., Piperidine) coupling->deprotection next_coupling Coupling of Next Fmoc-Amino Acid deprotection->next_coupling next_coupling->deprotection Repeat Cycle cleavage Cleavage from Resin & Deprotection next_coupling->cleavage Final Cycle purification Purification (e.g., HPLC) cleavage->purification

Caption: Generalized workflow for the incorporation of this compound in solid-phase peptide synthesis.

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.[9]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9]

  • Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[9]

Disposal Considerations

Dispose of waste material in accordance with federal, state, and local environmental control regulations.[1] Contaminated packaging should be disposed of as unused product.

Safe Handling and Disposal Logic

The following diagram outlines the logical flow for the safe handling and disposal of this compound.

Safe_Handling_Disposal cluster_handling Safe Handling Protocol cluster_disposal Disposal Protocol start Receive & Inspect This compound storage Store at 2-8°C in a dry, well-ventilated area start->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) storage->ppe weighing Weigh in a ventilated enclosure (e.g., fume hood) ppe->weighing dissolution Dissolve in appropriate organic solvent weighing->dissolution reaction Perform chemical reaction dissolution->reaction waste_collection Collect waste in a labeled, sealed container reaction->waste_collection Chemical Waste waste_disposal Dispose of according to institutional and local regulations waste_collection->waste_disposal

Caption: Logical flow for the safe handling and disposal of this compound in a laboratory setting.

References

Storage and stability of Fmoc-GABA-OH powder

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Storage and Stability of Fmoc-GABA-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects concerning the storage and stability of N-(9-Fluorenylmethoxycarbonyl)-γ-aminobutyric acid (this compound) powder. Understanding these factors is paramount for ensuring the integrity, purity, and performance of this reagent in research and development applications, particularly in peptide synthesis and as a linker in drug conjugates.

Introduction to this compound

This compound is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA), where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy allows for its use as a building block in solid-phase peptide synthesis (SPPS) and other chemical conjugations. The stability of the this compound powder is crucial, as degradation can lead to impurities that may compromise the synthesis of the desired final product.

Recommended Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound powder. The primary environmental factors to control are temperature, moisture, and light.

Storage Conditions

The recommended storage temperature for this compound is between 2°C and 8°C for long-term preservation.[1] For extended periods, storage at -20°C is also a viable option and may prolong the shelf life.[2] Some suppliers indicate a broader storage range of 2-30°C, suggesting some tolerance for short-term deviations from refrigerated conditions.

Key Handling Procedures:

  • Preventing Moisture Condensation: When removing a container of this compound from refrigeration, it is crucial to allow it to equilibrate to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could initiate hydrolytic degradation.

  • Inert Atmosphere: After dispensing the powder, it is good practice to purge the container with an inert gas like argon or nitrogen before resealing. This helps to displace moist air and oxygen, further preserving the compound's integrity.

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature 2°C to 8°C (long-term)Minimizes thermal degradation and slows down potential side reactions.
-20°C (extended storage)Further enhances long-term stability.
Humidity Store in a tightly sealed container in a dry environment.The compound is moisture-sensitive, and exposure to water can lead to hydrolysis.
Light Store in an opaque or amber container.The aromatic Fmoc group may be susceptible to photodegradation.
Atmosphere Purge with inert gas (e.g., argon, nitrogen) after use.Displaces moisture and oxygen, preventing hydrolysis and oxidation.

Stability Profile and Degradation Pathways

The stability of this compound is influenced by its susceptibility to thermal, hydrolytic, and potentially photolytic degradation. The presence of certain impurities can also impact its long-term stability.

Thermal Degradation

The Fmoc protecting group is known to be thermally labile. At elevated temperatures, such as 120°C, the Fmoc group can be cleaved without the need for a basic reagent.[3] This degradation proceeds via a β-elimination mechanism, resulting in the formation of dibenzofulvene, carbon dioxide, and the free amino group of GABA.

G Fmoc_GABA_OH This compound Heat Heat (e.g., 120°C) Fmoc_GABA_OH->Heat Degradation_Products Degradation Products Heat->Degradation_Products Dibenzofulvene Dibenzofulvene Degradation_Products->Dibenzofulvene CO2 Carbon Dioxide Degradation_Products->CO2 GABA GABA (free amine) Degradation_Products->GABA

Caption: Thermal Degradation Pathway of this compound.

Hydrolytic Degradation

This compound is sensitive to moisture. The carbamate linkage in the Fmoc group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, although this is more pronounced in solution. For the solid powder, exposure to atmospheric moisture can lead to a slow hydrolytic degradation over time, resulting in the formation of GABA, 9-fluorenemethanol, and carbon dioxide.

Impact of Impurities on Stability

The presence of certain impurities can compromise the long-term stability of this compound powder.

  • Free Amino Acids: Traces of free GABA can promote the autocatalytic cleavage of the Fmoc group during storage.[4]

  • Residual Solvents and Acetic Acid: The use of solvents like ethyl acetate in the manufacturing process can lead to the formation of acetic acid through hydrolysis or transesterification during storage.[5] Acetic acid is a highly reactive impurity that can cause chain termination in subsequent peptide synthesis steps.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for monitoring the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Workflow for Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Method Development cluster_2 Method Validation cluster_3 Stability Study cluster_4 Data Analysis Start This compound Powder Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced_Degradation HPLC_Method Develop Stability-Indicating HPLC Method Forced_Degradation->HPLC_Method Validation Validate Method (Specificity, Linearity, Accuracy, Precision) HPLC_Method->Validation Stability_Testing Long-Term and Accelerated Stability Testing Validation->Stability_Testing Analysis Analyze Purity and Degradation Products Stability_Testing->Analysis End Determine Shelf-Life and Storage Conditions Analysis->End

Caption: Workflow for Assessing the Stability of this compound.

Protocol for a Stability-Indicating HPLC Method

This protocol outlines the general steps for developing and performing a stability-indicating HPLC analysis of this compound.

1. Objective: To develop an HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

3. Instrumentation:

  • HPLC system with a UV detector (e.g., photodiode array detector)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

4. Forced Degradation Studies:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature for a specified time.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

  • Thermal Degradation: Expose the solid powder to elevated temperatures (e.g., 80°C) for an extended period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

5. Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: A time-programmed gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure the elution of both polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maxima of the Fmoc group (around 265 nm and 301 nm).

6. Method Validation:

  • Specificity: Demonstrate that the method can resolve the main peak of this compound from all degradation product peaks. Peak purity analysis using a PDA detector is recommended.

  • Linearity, Accuracy, and Precision: Validate these parameters according to ICH guidelines to ensure the method is reliable for quantitative analysis.

Conclusion

The stability of this compound powder is critical for its successful application in research and development. By adhering to the recommended storage conditions of 2-8°C, protecting the material from moisture and light, and being mindful of potential impurities, researchers can ensure the high quality and reliability of this important chemical reagent. The implementation of a validated stability-indicating HPLC method is essential for monitoring the purity of this compound over time and guaranteeing the integrity of experimental outcomes.

References

An In-depth Technical Guide to Solid-Phase Peptide Synthesis Using Fmoc Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy has become the cornerstone of modern peptide synthesis. Its prevalence is due to the mild reaction conditions, high efficiency, and suitability for automation, making it an indispensable tool in academic research and the pharmaceutical industry for the development of peptide-based therapeutics, diagnostics, and research reagents. This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc-SPPS, detailed experimental protocols, and a summary of critical quantitative data to empower researchers in this field.

Core Principles of Fmoc Solid-Phase Peptide Synthesis

Fmoc-SPPS is a cyclical process where a peptide chain is assembled stepwise while anchored to an insoluble solid support, typically a resin. This solid-phase approach simplifies the purification process at each step, as excess reagents and byproducts are removed by simple filtration and washing. The synthesis cycle consists of three primary stages: Nα-Fmoc deprotection, amino acid coupling, and washing.

The selection of the solid support is critical and depends on the desired C-terminal functionality of the final peptide. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard choice for producing a C-terminal amide.[1][2]

The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group, which is stable to the acidic conditions used for final cleavage and side-chain deprotection.[3][4] The reactive side chains of amino acids are protected by acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc), ensuring an orthogonal protection scheme.[5] This orthogonality is a key advantage of Fmoc chemistry, as it allows for the selective removal of the Nα-protecting group without affecting the side-chain protecting groups or the linkage to the resin.[4][5]

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The synthesis of a peptide using Fmoc chemistry follows a repetitive cycle of deprotection, coupling, and washing for each amino acid to be incorporated into the sequence.

Fmoc_SPPS_Workflow Overall Workflow of Fmoc Solid-Phase Peptide Synthesis Resin_Selection 1. Resin Selection & Swelling First_AA_Loading 2. First Amino Acid Loading Resin_Selection->First_AA_Loading Start_Cycle Start Synthesis Cycle First_AA_Loading->Start_Cycle Deprotection 3. Nα-Fmoc Deprotection Start_Cycle->Deprotection Washing_1 4. Washing Deprotection->Washing_1 Coupling 5. Amino Acid Activation & Coupling Washing_1->Coupling Washing_2 6. Washing Coupling->Washing_2 Repeat_Cycle Repeat for next Amino Acid Washing_2->Repeat_Cycle Repeat_Cycle->Deprotection Yes Final_Deprotection 7. Final Nα-Fmoc Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 8. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 9. Peptide Precipitation & Purification Cleavage->Purification Analysis 10. Analysis (HPLC, MS) Purification->Analysis

A high-level overview of the Fmoc-SPPS workflow.

Quantitative Data in Fmoc-SPPS

The efficiency and success of peptide synthesis are highly dependent on optimized reaction conditions. The following tables provide a summary of key quantitative data for various stages of the Fmoc-SPPS process.

Table 1: Common Resins for Fmoc-SPPS

Resin TypeC-Terminal FunctionalityCleavage ConditionTypical Loading Capacity (mmol/g)
Wang ResinCarboxylic Acid95% TFA0.3 - 0.8
2-Chlorotrityl Chloride ResinCarboxylic Acid1% TFA in DCM (for protected fragments) or 95% TFA1.0 - 2.0
Rink Amide ResinAmide95% TFA0.3 - 0.8

Table 2: Reagents and Conditions for Key SPPS Steps

StepReagent(s)ConcentrationTypical Duration
Resin SwellingDMF or DCM-30 - 60 minutes
Nα-Fmoc DeprotectionPiperidine in DMF20% (v/v)2 x 7 minutes
Amino Acid CouplingFmoc-Amino Acid, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA)3-5 equivalents of amino acid and coupling reagent30 - 60 minutes
Final Cleavage & DeprotectionTFA-based cleavage cocktail90-95% TFA with scavengers1 - 4 hours

Table 3: Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentFull NameActivator TypeNotes
HBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium/Uronium SaltWidely used, efficient, and cost-effective.
HATU1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium/Uronium SaltHighly reactive, suitable for difficult couplings.
DIC/HOBtN,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimide / AdditiveCost-effective, but can lead to byproduct formation.
COMU(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateAminium/Uronium SaltHigh coupling efficiency with reduced risk of racemization.

Table 4: Common Cleavage Cocktails for Fmoc-SPPS

Reagent CocktailCompositionUse Case
Reagent KTFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5)General purpose, for peptides with Trp, Met, Cys, Tyr.
Reagent RTFA / Thioanisole / EDT / Anisole (90:5:3:2)For peptides containing Arg(Pmc/Pbf).[6]
TFA/TIS/WaterTFA / Triisopropylsilane / Water (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for the key experiments in Fmoc-SPPS.

Protocol 1: Resin Preparation and Swelling
  • Weighing the Resin: Accurately weigh the desired amount of resin (e.g., for a 0.1 mmol synthesis scale with a resin loading of 0.5 mmol/g, use 200 mg of resin) into a reaction vessel.

  • Solvent Addition: Add a suitable solvent to the resin. For polystyrene-based resins, dichloromethane (DCM) is often used, while dimethylformamide (DMF) is common for most resins in the context of Fmoc chemistry. Use approximately 10 mL of solvent per gram of resin.[7]

  • Swelling: Gently agitate the resin in the solvent for 30-60 minutes at room temperature to allow for proper swelling of the resin beads.[2][8] This is crucial for ensuring reagent accessibility to the reactive sites within the resin.

  • Solvent Removal: Drain the solvent by filtration.

Protocol 2: Nα-Fmoc Deprotection

Fmoc_Deprotection Mechanism of Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Base) Piperidine Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Free_Amine H₂N-Peptide-Resin Intermediate->Free_Amine - CO₂ Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Adduct + Piperidine (Scavenger)

The base-catalyzed deprotection of the Fmoc group.
  • Initial Wash: Wash the resin with DMF (3 x 10 mL/g of resin).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 7 minutes.[8]

  • Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for another 7 minutes to ensure complete removal of the Fmoc group.[8]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

Protocol 3: Amino Acid Coupling
  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the solution to facilitate the activation.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature. For sterically hindered amino acids or difficult sequences, the coupling time may be extended.

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser test, which detects the presence of free primary amines.[1] A negative Kaiser test (the beads remain colorless or yellowish) indicates a complete coupling reaction.

Protocol 4: Cleavage from Resin and Side-Chain Deprotection

Caution: This procedure involves the use of strong acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Final Fmoc Deprotection: Perform a final Nα-Fmoc deprotection as described in Protocol 2.

  • Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then dry the resin thoroughly under vacuum.

  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail fresh before use. The choice of cocktail depends on the amino acid composition of the peptide (see Table 4). For a standard peptide, a mixture of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is commonly used.[9]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Allow the reaction to proceed for 1-4 hours at room temperature with occasional agitation.[6]

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether. A white precipitate of the crude peptide should form.[9]

  • Isolation and Washing: Pellet the peptide by centrifugation and decant the ether. Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual organic impurities.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Troubleshooting Common Issues in Fmoc-SPPS

Low Yield:

  • Incomplete Deprotection: Ensure fresh piperidine solution is used and extend deprotection times if necessary.

  • Poor Coupling Efficiency: Use a more powerful coupling reagent (e.g., HATU), increase the equivalents of amino acid and coupling reagents, or perform a double coupling. For "difficult sequences" prone to aggregation, consider using structure-breaking elements or performing the synthesis at an elevated temperature.[1]

  • Resin Cleavage: Incomplete cleavage can result in low yield. Ensure the appropriate cleavage cocktail and reaction time are used for the specific resin and peptide sequence.

Peptide Purity Issues:

  • Deletion Sequences: Result from incomplete coupling. Optimize coupling conditions as described above.

  • Truncated Sequences: Can occur if unreacted amino groups are not capped and are blocked in subsequent steps. Capping with acetic anhydride after the coupling step can mitigate this.

  • Side Reactions: The choice of scavengers in the cleavage cocktail is crucial to prevent side reactions with sensitive amino acid residues. For example, TIS is used to scavenge carbocations that can modify tryptophan and tyrosine residues.[9]

Conclusion

Fmoc solid-phase peptide synthesis is a powerful and versatile technique that has revolutionized the field of peptide science. A thorough understanding of the underlying chemical principles, careful selection of reagents and resins, and adherence to optimized experimental protocols are paramount for the successful synthesis of high-quality peptides. This guide provides a solid foundation for researchers, scientists, and drug development professionals to effectively utilize Fmoc-SPPS in their endeavors, from basic research to the development of novel peptide-based therapeutics.

References

A Technical Guide to the Incorporation of Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the core principles and methodologies for incorporating non-natural amino acids (ncAAs) into proteins. This powerful technique opens up new avenues for protein engineering, drug discovery, and fundamental biological studies by enabling the introduction of novel chemical functionalities into proteins.

Introduction to Genetic Code Expansion

The central dogma of molecular biology dictates that the genetic code, comprised of 64 triplet codons, directs the synthesis of proteins from a canonical set of 20 amino acids. However, the degeneracy of the genetic code, where multiple codons specify the same amino acid, and the existence of stop codons that terminate translation, provide opportunities to expand this repertoire. By repurposing specific codons, scientists can introduce non-natural amino acids with unique chemical properties, such as fluorescent probes, photocrosslinkers, and post-translational modifications, into proteins at specific sites.[1][2][3] This process, known as genetic code expansion, relies on the development of orthogonal translation systems (OTSs) that function independently of the host cell's native translational machinery.[4] An OTS typically consists of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which recognizes a repurposed codon.[4]

Core Methodologies for ncAA Incorporation

Three primary strategies have been developed for the site-specific incorporation of ncAAs into proteins: amber suppression, sense codon reassignment, and frameshift suppression. Each method has its advantages and is suited for different applications.

Amber Suppression

Amber suppression is the most widely used method for incorporating ncAAs.[1][5][6] It involves the repurposing of the amber stop codon (UAG), which is the least frequently used stop codon in many organisms.[4][6] An orthogonal aaRS is engineered to specifically recognize and charge a suppressor tRNA (tRNACUA) with the desired ncAA. This ncAA-charged tRNA then recognizes the UAG codon in the mRNA and inserts the ncAA into the growing polypeptide chain, overriding the termination signal.[4]

Amber_Suppression_Workflow cluster_gene Gene of Interest cluster_ots Orthogonal Translation System cluster_translation Translation Gene Gene with TAG codon Ribosome Ribosome Gene->Ribosome Transcription & Translation Initiation aaRS Orthogonal aaRS aaRS->Ribosome ncAA-tRNA_CUA tRNA Suppressor tRNA (tRNA_CUA) tRNA->aaRS ncAA Non-natural Amino Acid ncAA->aaRS Protein Protein with ncAA Ribosome->Protein Elongation & Termination

Sense Codon Reassignment

Sense codon reassignment offers an alternative to stop codon suppression by repurposing a redundant sense codon to encode an ncAA.[1][7] This method is particularly useful when multiple ncAAs need to be incorporated into the same protein. The strategy involves creating an orthogonal aaRS-tRNA pair that recognizes a specific sense codon, while the host's native translational machinery continues to use the other synonymous codons for the canonical amino acid. A key challenge is the competition between the orthogonal tRNA and the endogenous tRNA for the same codon.[1]

Sense_Codon_Reassignment cluster_codons Codon Competition Sense_Codon Redundant Sense Codon (e.g., AGG) Ribosome Ribosome Sense_Codon->Ribosome Endogenous_tRNA Endogenous tRNA Endogenous_tRNA->Ribosome Competition Orthogonal_tRNA Orthogonal tRNA-ncAA Orthogonal_tRNA->Ribosome Competition Protein_Canonical Protein with Canonical AA Ribosome->Protein_Canonical Canonical Incorporation Protein_ncAA Protein with ncAA Ribosome->Protein_ncAA ncAA Incorporation

Frameshift Suppression

Frameshift suppression expands the genetic code by utilizing quadruplet codons instead of triplets.[1][8] This method involves an engineered tRNA with a four-base anticodon that can read a four-base codon on the mRNA, leading to a +1 frameshift in translation. This approach theoretically offers a large number of unused codons, allowing for the simultaneous incorporation of multiple different ncAAs.[9] However, the efficiency of frameshift suppression is often lower than that of amber suppression due to competition with the natural triplet reading frame.[8][10]

Frameshift_Suppression cluster_mrna mRNA Reading Frames mRNA_triplet ...|AUG|GCC|UCG|UAA|... (Triplet Reading) mRNA_quadruplet ...|AUG|GCCG|UCU|AA... (Quadruplet Reading) Ribosome Ribosome mRNA_quadruplet->Ribosome Suppressor_tRNA Frameshift Suppressor tRNA (4-base anticodon) Suppressor_tRNA->Ribosome Protein_frameshifted Protein with ncAA (Frameshifted) Ribosome->Protein_frameshifted

Quantitative Data on Incorporation Efficiency

The efficiency of ncAA incorporation is a critical parameter and can be influenced by several factors, including the choice of incorporation method, the specific ncAA, the orthogonal translation system, and the host organism. The following tables summarize representative quantitative data for each of the major incorporation methods.

Table 1: Amber Suppression Efficiency

Organism/SystemncAAReporter ProteinEfficiency (%)Reference
E. colip-Azido-L-phenylalaninesfGFP51-117[11]
Mammalian Cells3-iodo-L-tyrosineN/A>95[12]
Cell-freeBODIPY-FL-aminophenylalanineDHFRHigh[13]
YeastO-methyl-L-tyrosinescFvVariable[14]

Table 2: Sense Codon Reassignment Efficiency

OrganismReassigned CodonncAAEfficiency (%)Reference
E. coliAGG (Arg)3-Iodo-L-phenylalanine65[15]
E. coliAAG (Lys)Tyrosine~6[16]
E. coliUUU (Phe)Tyrosine~1[16]

Table 3: Frameshift Suppression Efficiency

SystemQuadruplet CodonncAAEfficiency (%)Reference
E. coli in vitroGGGUNitrophenylalanine86[17]
Xenopus oocytesCGGGSerine analogLower than amber[8]
Xenopus oocytesGGGUSerine analogLower than amber[8]
E. coliVariousN/A~1[10]

Experimental Protocols

This section provides an overview of the key steps involved in the experimental workflow for incorporating ncAAs. Detailed, step-by-step protocols can be found in the cited literature.

General Experimental Workflow

Experimental_Workflow Plasmid_Construction 1. Plasmid Construction - Gene of interest with target codon - Orthogonal aaRS and tRNA Transformation 2. Transformation/Transfection - Introduce plasmids into host cells Plasmid_Construction->Transformation Expression 3. Protein Expression - Induce gene expression - Supplement with ncAA Transformation->Expression Purification 4. Protein Purification - Isolate the protein of interest Expression->Purification Analysis 5. Analysis - Verify ncAA incorporation (e.g., Mass Spec) - Functional assays Purification->Analysis

Key Experimental Steps:
  • Site-Directed Mutagenesis: The first step is to introduce the desired codon (e.g., UAG for amber suppression) at the target site within the gene of interest using standard site-directed mutagenesis techniques.[12]

  • Preparation of the Orthogonal Translation System: This involves the expression and purification of the orthogonal aaRS and the in vitro transcription of the orthogonal tRNA, or the co-expression of both components from plasmids in the host organism.[18][19]

  • Protein Expression and ncAA Incorporation: The host cells (e.g., E. coli, yeast, or mammalian cells) are transformed or transfected with plasmids encoding the gene of interest and the orthogonal translation system.[3][20] The cells are then cultured in media supplemented with the ncAA to allow for its incorporation during protein synthesis.[12] For cell-free systems, all components are mixed in a reaction tube.[5][21]

  • Quantification of Incorporation: The efficiency of ncAA incorporation can be quantified using various methods, including dual-fluorescence reporter assays, Western blotting, and mass spectrometry.[14][22][23][24][25] Mass spectrometry provides the most definitive confirmation and quantification of ncAA incorporation by detecting the mass shift in the protein or its peptide fragments.[23][25]

Conclusion

The ability to incorporate non-natural amino acids into proteins has revolutionized protein science and drug development. The methodologies of amber suppression, sense codon reassignment, and frameshift suppression provide a versatile toolkit for introducing novel chemical functionalities into proteins with high precision. As our understanding of the underlying biological processes deepens and new orthogonal systems are developed, the scope and efficiency of these techniques will continue to expand, paving the way for the creation of novel proteins with tailored properties for a wide range of applications.

References

Methodological & Application

Application Notes and Protocols for Fmoc-GABA-OH Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is a cornerstone of modern peptide and protein chemistry. This methodology allows for the efficient and stepwise assembly of amino acids into a desired peptide sequence on a solid support. γ-Aminobutyric acid (GABA), a non-proteinogenic amino acid and a major inhibitory neurotransmitter in the mammalian central nervous system, is an important building block in the design of peptidomimetics and other bioactive molecules. The incorporation of GABA into peptide sequences can alter their conformational properties and biological activities.

These application notes provide a detailed protocol for the incorporation of Fmoc-GABA-OH into a peptide sequence using manual or automated Fmoc-SPPS. The protocols outlined below are based on well-established principles of solid-phase peptide synthesis.

Data Presentation

Table 1: Recommended Resins for Fmoc-SPPS
Resin TypeC-Terminal FunctionalityTypical Loading Capacity (mmol/g)Cleavage Conditions
Wang Resin Carboxylic Acid0.5 - 1.095% TFA
2-Chlorotrityl Chloride (2-CTC) Resin Carboxylic Acid (fully protected)0.3 - 1.61-5% TFA in DCM (mild); 95% TFA (full)
Rink Amide Resin Amide0.4 - 0.895% TFA
Table 2: Reagent Concentrations for Fmoc-SPPS (per 1 mmol of resin functionalization)
ReagentEquivalents (eq)Concentration
Fmoc-Amino Acid (including this compound) 3 - 50.2 - 0.5 M in coupling solvent
Coupling Reagent (e.g., HBTU, HATU, DIC) 3 - 50.2 - 0.5 M in coupling solvent
Base (e.g., DIPEA, NMM) 6 - 100.4 - 1.0 M in coupling solvent
Fmoc Deprotection Solution (Piperidine in DMF) -20% (v/v)
Table 3: Typical Reaction Times and Temperatures for Manual Fmoc-SPPS
StepReagent(s)TemperatureDuration
Resin Swelling DMF or DCMRoom Temperature30 - 60 min
Fmoc Deprotection 20% Piperidine in DMFRoom Temperature2 x 10 min
Amino Acid Coupling Fmoc-AA, Coupling Reagent, BaseRoom Temperature1 - 2 hours
Peptide Cleavage & Deprotection TFA-based cocktailRoom Temperature2 - 4 hours

Experimental Protocols

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 1 g) in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell at room temperature for 30-60 minutes with gentle agitation.

  • After swelling, drain the solvent.

Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the fluorenyl-piperidine adduct.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

This compound Coupling

The following are protocols for common coupling reagents. The choice of coupling reagent can be critical for efficient peptide synthesis, especially for sterically hindered or "difficult" couplings. While there is no specific literature to suggest that this compound is a "difficult" residue, using a high-efficiency coupling reagent is always recommended.

Protocol 3A: HBTU/DIPEA Coupling

  • In a separate vial, dissolve this compound (3-5 eq), HBTU (3-5 eq), and HOBt (3-5 eq) in DMF.

  • Add DIPEA (6-10 eq) to the vial and agitate for 1-2 minutes to pre-activate the amino acid.

  • Add the activated this compound solution to the deprotected resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • After the coupling reaction, drain the solution and wash the resin with DMF (5-7 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow or colorless beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) may be necessary.

Protocol 3B: DIC/HOBt Coupling

  • In a separate vial, dissolve this compound (3-5 eq) and HOBt (3-5 eq) in DMF.

  • Add this solution to the deprotected resin in the reaction vessel.

  • Add DIC (3-5 eq) to the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours.

  • After the coupling reaction, drain the solution and wash the resin with DMF (5-7 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Peptide Chain Elongation

Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Peptide Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, followed by DCM, and then dry the resin under vacuum.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is often sufficient.[1]

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (typically 10 times the volume of the TFA solution).

  • Collect the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Mandatory Visualization

Fmoc_GABA_OH_SPPS_Workflow This compound Solid-Phase Peptide Synthesis Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps resin_selection Select Resin (e.g., Wang, Rink Amide) resin_swelling Swell Resin in DMF/DCM resin_selection->resin_swelling fmoc_deprotection Fmoc Deprotection (20% Piperidine/DMF) resin_swelling->fmoc_deprotection washing1 Wash with DMF fmoc_deprotection->washing1 coupling This compound (or other AA) Coupling (e.g., HBTU/DIPEA) washing1->coupling washing2 Wash with DMF coupling->washing2 kaiser_test Kaiser Test (Monitor Completion) washing2->kaiser_test kaiser_test->fmoc_deprotection Next Amino Acid final_deprotection Final N-terminal Fmoc Deprotection kaiser_test->final_deprotection Final Amino Acid cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (Mass Spectrometry) purification->analysis

Caption: Workflow for this compound Solid-Phase Peptide Synthesis.

References

Standard Coupling Methods for Fmoc-GABA-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of standard coupling methods for N-α-Fmoc-γ-aminobutyric acid (Fmoc-GABA-OH), a key building block in the synthesis of peptidomimetics and other modified peptides. The protocols detailed below are designed for solid-phase peptide synthesis (SPPS) and are intended to serve as a guide for achieving high coupling efficiencies.

Introduction to this compound Coupling

This compound is a non-proteinogenic amino acid that is frequently incorporated into peptide sequences to introduce flexibility, act as a spacer, or mimic transition states. Due to its flexible aliphatic side chain and the absence of a chiral center, the coupling of this compound is generally considered to be straightforward and efficient. Standard coupling reagents used in Fmoc-based SPPS are typically effective for the incorporation of this residue. The choice of coupling reagent and conditions can be tailored to the specific requirements of the synthesis, such as the scale, the nature of the peptide sequence, and the desired reaction time.

Common Coupling Reagents for this compound

A variety of coupling reagents are available for amide bond formation in Fmoc-SPPS. These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

  • Carbodiimides: Reagents like N,N'-Diisopropylcarbodiimide (DIC) and Dicyclohexylcarbodiimide (DCC) are cost-effective activators.[1] They are almost always used in conjunction with an additive, such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure), to enhance coupling efficiency and suppress racemization (though racemization is not a concern for the achiral GABA).[1][2]

  • Phosphonium Salts: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a widely used phosphonium-based reagent known for its high efficiency and the avoidance of carcinogenic byproducts associated with its predecessor, BOP.[3]

  • Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are highly efficient and provide rapid coupling times.[4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is another powerful reagent, often reserved for particularly difficult couplings.

Quantitative Data Summary for this compound Coupling

The following table summarizes typical reaction conditions for the coupling of this compound using various standard coupling reagents. While specific yields for this compound are not extensively reported, the listed reagents are known for their high coupling efficiencies, often exceeding 99% for non-sterically hindered amino acids.

Coupling ReagentThis compound (eq.)Reagent (eq.)Additive (eq.)Base (eq.)SolventTypical Reaction TimeGeneral Coupling Efficiency
DIC/HOBt 3 - 53 - 5 (DIC)3 - 5 (HOBt)6 - 10 (DIPEA)DMF1 - 4 hoursGood to High
DIC/Oxyma 3 - 53 - 5 (DIC)3 - 5 (Oxyma)6 - 10 (DIPEA)DMF1 - 3 hoursHigh
HBTU 3 - 52.9 - 4.9-6 - 10 (DIPEA)DMF30 - 120 minHigh
HCTU 1.5 - 41.5 - 3.9-3 - 8 (DIPEA)DMF5 - 60 minVery High
PyBOP 3 - 53 - 5-6 - 10 (DIPEA)DMF30 - 120 minHigh
COMU 3 - 52.9 - 4.9-6 - 10 (DIPEA)DMF15 - 60 minVery High

Note: Equivalents (eq.) are relative to the loading of the resin. DIPEA (N,N-Diisopropylethylamine) is a commonly used base. DMF (N,N-Dimethylformamide) is the standard solvent.

Detailed Experimental Protocols

The following are generalized protocols for a single coupling cycle of this compound in manual Fmoc-SPPS. These protocols assume a starting resin with a free N-terminal amine.

Protocol 1: DIC/HOBt Coupling
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) and HOBt (3-5 eq.) in DMF.

    • Add the solution to the resin.

    • Add DIC (3-5 eq.) to the reaction vessel.

    • Agitate the mixture at room temperature for 1-4 hours.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (2 x 1 min) to remove excess reagents and byproducts.

Protocol 2: HCTU Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1.

  • Washing: Follow step 3 of Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (1.5-4 eq.) and HCTU (1.5-3.9 eq.) in DMF.

    • Add DIPEA (3-8 eq.) to the solution and briefly mix.

    • Immediately add the activated solution to the resin.

    • Agitate the mixture at room temperature for 5-60 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 of Protocol 1.

Protocol 3: PyBOP Coupling
  • Resin Swelling and Deprotection: Follow steps 1 and 2 of Protocol 1.

  • Washing: Follow step 3 of Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (3-5 eq.) and PyBOP (3-5 eq.) in DMF.

    • Add DIPEA (6-10 eq.) to the solution and briefly mix.

    • Immediately add the activated solution to the resin.

    • Agitate the mixture at room temperature for 30-120 minutes.

  • Monitoring and Washing: Follow steps 5 and 6 of Protocol 1.

Troubleshooting Common Issues

While the coupling of this compound is generally efficient, issues such as incomplete coupling can arise, particularly in the context of a larger, more complex peptide sequence.

  • Incomplete Coupling: If a positive Kaiser test is observed after the standard coupling time, a second coupling (double coupling) can be performed with a fresh solution of activated this compound. Alternatively, switching to a more powerful coupling reagent like HATU or COMU for the recoupling step can be effective.

  • Aggregation: Although less likely to be caused by a single GABA residue, aggregation of the growing peptide chain can hinder coupling efficiency. Using solvents that disrupt secondary structures, such as a mixture of DMF and DCM, or adding chaotropic salts like LiCl, can help to improve solvation.

Diagrams

Fmoc-SPPS Workflow for this compound Coupling

Fmoc_SPPS_Workflow cluster_cycle Single Coupling Cycle start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 activation Activation: This compound + Coupling Reagent + Base in DMF wash1->activation coupling Coupling Reaction (Amide Bond Formation) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 monitoring Monitoring (Kaiser Test) wash2->monitoring end End: Peptide-Resin with Fmoc-GABA monitoring->end Negative recouple Recouple or Cap monitoring->recouple Positive recouple->wash1

Caption: General workflow for a single coupling cycle of this compound in SPPS.

Chemical Reaction Pathway for Amide Bond Formation

Amide_Bond_Formation cluster_reactants Reactants cluster_activation Activation cluster_product Product Fmoc_GABA This compound (Carboxylic Acid) Activated_Ester Activated Intermediate (e.g., O-acylisourea, OBt-ester) Fmoc_GABA->Activated_Ester + Coupling Reagent Resin_Amine Resin-Bound Peptide (Free Amine) Peptide_Bond Peptide Bond Formation (Amide) Coupling_Reagent Coupling Reagent + Base Activated_Ester->Peptide_Bond + Resin_Amine

Caption: Simplified chemical pathway of amide bond formation in SPPS.

References

Application Notes: Fmoc-GABA-OH Deprotection Using Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most widely used α-amino protecting groups in modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[1] Its popularity stems from its stability under acidic and mild basic conditions, while being readily cleaved by secondary amines, most commonly piperidine. This orthogonality allows for the selective deprotection of the N-terminus for peptide chain elongation without affecting acid-labile side-chain protecting groups.[2]

The deprotection of Fmoc-γ-aminobutyric acid (Fmoc-GABA-OH) follows the same well-established mechanism as other Fmoc-protected amino acids. The process is a base-catalyzed β-elimination reaction.[3]

Chemical Mechanism

The deprotection proceeds via a two-step mechanism:

  • Proton Abstraction: Piperidine, acting as a base, abstracts the acidic proton from the C9 position of the fluorene ring system.[4][5]

  • β-Elimination: This abstraction leads to a β-elimination reaction, cleaving the C-O bond of the carbamate and releasing the free amine of GABA, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[6][7]

  • DBF Scavenging: The excess piperidine in the reaction mixture acts as a nucleophile, trapping the electrophilic DBF to form a stable and inert dibenzofulvene-piperidine adduct.[5] This prevents the DBF from participating in undesirable side reactions with the deprotected amino acid or peptide chain.[6]

The reaction is typically rapid and efficient in polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).[4]

Standard Deprotection Conditions

While conditions can be optimized for specific sequences or synthesis methods (e.g., solution-phase vs. solid-phase), a set of standard conditions has proven effective for most applications, including the deprotection of this compound. The most common reagent is a 20% (v/v) solution of piperidine in DMF.[2][8]

Table 1: Summary of Common Fmoc Deprotection Conditions

ParameterTypical Condition/ReagentPurpose/Notes
Deprotecting Agent PiperidineA secondary amine that acts as both the base for β-elimination and a scavenger for the dibenzofulvene byproduct.[5]
Concentration 20% (v/v)Provides a sufficient excess of base to drive the reaction to completion and effectively scavenge DBF.[2] Concentrations from 5% to 55% have been reported.[1][4][6]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that effectively solvates the reactants and promotes the reaction. NMP is a common alternative.[4]
Temperature Room Temperature (20-25°C)The reaction is typically fast enough at ambient temperature, avoiding potential side reactions at elevated temperatures.[9]
Reaction Time 2 x 10 minutes (Two-step)A two-step deprotection is standard in SPPS to ensure completeness. An initial short treatment (2-3 min) followed by a longer one (7-15 min) is common.[2][9] Total times range from 10 to 20 minutes.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the deprotection of this compound in a solid-phase synthesis context.

Fmoc_Deprotection_Workflow Workflow for this compound Deprotection (SPPS) cluster_start Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing & Verification cluster_end Result start Fmoc-GABA-Resin swell Swell Resin in DMF start->swell 30-60 min deprotect1 Treat with 20% Piperidine/DMF swell->deprotect1 1st wash (2-3 min) drain1 Drain Solution deprotect1->drain1 deprotect2 Repeat Treatment drain1->deprotect2 2nd wash (10-15 min) drain2 Drain Solution deprotect2->drain2 wash_dmf Wash with DMF (5-7x) drain2->wash_dmf Remove adduct kaiser_test Kaiser Test (Optional) wash_dmf->kaiser_test Verify free amine end_product H2N-GABA-Resin (Ready for next coupling) kaiser_test->end_product

Caption: Standard workflow for Fmoc deprotection in Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols

Below are detailed protocols for the deprotection of this compound in both solid-phase and solution-phase contexts.

Protocol 1: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

This protocol is suitable for this compound that has been coupled to a resin support.

Materials and Reagents:

  • This compound loaded resin (e.g., Wang, Rink Amide)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Sequencing grade Piperidine

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes in the reaction vessel.[2]

  • Initial Wash: Drain the DMF from the swollen resin.

  • First Deprotection: Add the 20% piperidine/DMF deprotection solution to the resin. Agitate the mixture gently with nitrogen bubbling or shaking for 2-3 minutes at room temperature.[9]

  • Drain: Drain the deprotection solution. This fraction will contain a high concentration of the dibenzofulvene-piperidine adduct, which can be monitored by UV spectroscopy (~301 nm).[3]

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution. Continue agitation for an additional 10-15 minutes at room temperature.[3]

  • Drain and Wash: Drain the deprotection solution. Wash the resin thoroughly to remove all residual piperidine and the DBF adduct. A typical washing sequence is:

    • DMF (5-7 times)

    • DCM (3 times)

    • IPA (3 times)

    • DMF (3 times)

  • Confirmation (Optional): To confirm the presence of a free primary amine, a qualitative Kaiser (ninhydrin) test can be performed on a small sample of resin beads.[2] A positive test (dark blue beads) indicates successful deprotection.

  • The deprotected H₂N-GABA-resin is now ready for the next amino acid coupling step.

Protocol 2: Fmoc Deprotection in Solution-Phase

This protocol is for the deprotection of free this compound in solution.

Materials and Reagents:

  • This compound

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Piperidine

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., DMF or DCM) in a round-bottom flask.

  • Piperidine Addition: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 30-120 minutes).

  • Solvent Removal: Once the reaction is complete, remove the solvent and excess piperidine under reduced pressure using a rotary evaporator.

  • Precipitation: To the resulting oil or solid, add a sufficient volume of cold diethyl ether and stir or sonicate vigorously. The deprotected GABA product, being a zwitterionic amino acid, is generally insoluble in ether and will precipitate, while the non-polar DBF-piperidine adduct remains in solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid product on the filter with several portions of cold diethyl ether to remove any remaining DBF-piperidine adduct.

  • Drying: Dry the resulting white solid (GABA) under high vacuum. Characterize the product by NMR and MS to confirm its identity and purity.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

  • Piperidine is toxic, flammable, and corrosive. Handle with extreme care and consult the Safety Data Sheet (SDS) before use.

  • Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes and Protocols for Dissolving Fmoc-GABA-OH in DMF for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(9-Fluorenylmethoxycarbonyl)-gamma-aminobutyric acid (Fmoc-GABA-OH) is a non-proteinogenic amino acid commonly incorporated into synthetic peptides to act as a flexible spacer or to mimic the neurotransmitter GABA. Successful incorporation via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on the complete dissolution of the amino acid derivative in a suitable solvent, most commonly N,N-Dimethylformamide (DMF). These application notes provide a detailed protocol for the dissolution of this compound in DMF and its subsequent use in the coupling step of Fmoc-SPPS.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. Proper dissolution is contingent on using a high-quality solvent and understanding the characteristics of the solute.

PropertyValueReference
Molecular Formula C₁₉H₁₉NO₄[1]
Molecular Weight 325.36 g/mol [1]
Appearance Colorless to white powder
Melting Point 168-174 °C
Solubility in Water Slightly soluble[1]
Solubility in DMF Generally high; most Fmoc-amino acids show solubility >0.4 M[2]
Storage Temperature 2-8°C[1]

Experimental Protocol: Dissolution and Coupling

This protocol outlines the manual synthesis process for a standard 0.1 mmol scale. Reagent quantities should be adjusted proportionally for different synthesis scales.

Materials and Equipment
  • Reagents:

    • This compound

    • High-purity SPPS-grade N,N-Dimethylformamide (DMF)

    • Coupling Reagents (e.g., HBTU/HATU, HOBt/OxymaPure)

    • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)

    • Peptide-resin with a free N-terminal amine

    • 20% (v/v) Piperidine in DMF for Fmoc-deprotection

  • Equipment:

    • Solid-phase synthesis vessel

    • Mechanical shaker

    • Vortex mixer

    • Ultrasonic bath (optional)

    • Analytical balance

    • Glass vials and standard laboratory glassware

    • Filtration apparatus

Pre-Coupling Preparations: Resin Deprotection

Before coupling this compound, the N-terminal Fmoc protecting group of the resin-bound peptide must be removed.

  • Swell and Wash: Ensure the peptide-resin is adequately swelled in DMF.

  • Fmoc Removal: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes, drain, and repeat with a fresh 20% piperidine in DMF solution for 10-15 minutes to ensure complete deprotection.[3][4]

  • Thorough Washing: Wash the deprotected peptide-resin extensively with DMF (at least 5 times) to remove all traces of piperidine.[3] Residual piperidine will neutralize the incoming activated this compound.

Dissolution and Pre-Activation of this compound

This is a critical step to ensure an efficient coupling reaction. The following procedure is for a 0.1 mmol scale synthesis using a 4-fold excess of amino acid.

  • Weigh Reagents: In a clean glass vial, weigh:

    • This compound: 0.130 g (0.4 mmol, 4 eq.)

    • HBTU: 0.144 g (0.38 mmol, 3.8 eq.)

  • Initial Dissolution: Add approximately 3 mL of SPPS-grade DMF to the vial containing the this compound and HBTU.

  • Promote Solubilization:

    • Cap the vial securely and vortex vigorously for 30-60 seconds.

    • If solids persist, place the vial in an ultrasonic bath for 2-5 minutes. Gentle warming can be applied but should be done with caution to avoid degradation.

    • Visually inspect the solution against a light source to ensure no particulate matter remains. The solution should be clear.

  • Pre-Activation:

    • Just prior to adding the solution to the resin, add the base:

      • DIPEA: 139 µL (0.8 mmol, 8 eq.)

    • Gently swirl the vial. The solution may change color (typically to yellow). Allow the mixture to pre-activate for 2-5 minutes.[3]

Coupling to the Resin
  • Transfer: Add the entire activated this compound solution to the deprotected and washed peptide-resin in the reaction vessel.

  • Agitation: Shake the reaction vessel at room temperature for 1-2 hours to allow the coupling reaction to proceed to completion.[3]

  • Post-Coupling Wash: After the reaction period, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

  • Confirmation (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[3]

Workflow for Dissolution and Coupling

The following diagram illustrates the key steps from reagent preparation to the completion of the coupling cycle.

Dissolution_and_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling weigh 1. Weigh this compound & Coupling Reagents add_dmf 2. Add SPPS-grade DMF weigh->add_dmf dissolve 3. Vortex / Sonicate to Dissolve add_dmf->dissolve add_base 4. Add Base (DIPEA) dissolve->add_base preactivate 5. Pre-activate for 2-5 min add_base->preactivate add_to_resin 6. Add Activated AA to Deprotected Resin preactivate->add_to_resin deprotect A. Deprotect Peptide-Resin deprotect->add_to_resin agitate 7. Agitate for 1-2 hours add_to_resin->agitate wash 8. Wash Resin with DMF agitate->wash

Caption: Workflow for dissolving this compound and coupling in SPPS.

Troubleshooting and Key Considerations

  • Incomplete Dissolution: If this compound fails to dissolve completely, it can lead to significantly lower coupling efficiency.

    • Solution: Increase the volume of DMF incrementally. Ensure the DMF is of high purity and not aged. Aged DMF can contain dimethylamine and formic acid, which can interfere with the synthesis.[5] Sonication is a highly effective method for dissolving stubborn Fmoc-amino acids.

  • DMF Quality: The quality of DMF is paramount. It should be stored under an inert atmosphere (Nitrogen or Argon) and away from moisture. If DMF is aged, it can be regenerated by sparging with nitrogen or by vacuum sonication.[5]

  • Reagent Ratios: The equivalents of amino acid, coupling reagents, and base can be optimized depending on the difficulty of the coupling. For standard couplings, a 4-fold excess is common, but this can be increased if necessary.

  • Pre-activation Time: Do not let the activated amino acid solution sit for an extended period before adding it to the resin, as this can lead to side reactions and loss of activity.

Safety Precautions

  • N,N-Dimethylformamide (DMF) is classified as a hazardous chemical and is considered reprotoxic.[6] Always handle DMF in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals (this compound, HBTU, DIPEA, Piperidine) before use.

By adhering to this detailed protocol, researchers can ensure the effective dissolution of this compound in DMF, leading to its successful and efficient incorporation into synthetic peptides during SPPS.

References

Step-by-Step Guide to Cleaving Fmoc-GABA-OH from Resin

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the efficient cleavage of N-fluorenyl-9-methoxycarbonyl-gamma-aminobutyric acid (Fmoc-GABA-OH) from a solid-phase synthesis resin. The protocols outlined below are applicable to a variety of commonly used resins, such as Wang and Rink Amide resins, and are intended to ensure high yield and purity of the final product.

Introduction

Solid-phase synthesis is a cornerstone of modern medicinal chemistry and drug development, enabling the rapid and efficient construction of molecules. The final cleavage of the synthesized compound from the solid support is a critical step that directly impacts the overall success of the synthesis. This guide focuses on the acid-catalyzed cleavage of this compound, a commonly used building block in the synthesis of peptidomimetics and other bioactive molecules. The primary reagent for this process is trifluoroacetic acid (TFA), often used in a "cleavage cocktail" containing scavengers to prevent side reactions.[1][2]

Data Presentation: Cleavage Efficiency

The selection of the cleavage cocktail and reaction conditions can significantly influence the yield and purity of the cleaved this compound. While specific quantitative data for this compound cleavage is not extensively published, the following table summarizes typical cleavage efficiencies observed for small molecules and peptides under various standard conditions. These values can serve as a benchmark for optimizing the cleavage of this compound.

Cleavage Cocktail Composition (v/v)Resin TypeReaction Time (hours)Typical Yield (%)Typical Purity (%)Reference
95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS)Wang Resin285 - 95>95General SPPS Knowledge
95% TFA, 5% H₂OWang Resin2-380 - 90>90[3]
88% TFA, 5% Phenol, 5% H₂O, 2% TISRink Amide285 - 95>95[4]
1% TFA in Dichloromethane (DCM)2-Chlorotrityl1-2>90>95[1]

Note: Yields and purity are highly dependent on the specific resin, loading efficiency, and the scale of the synthesis. It is always recommended to perform a small-scale trial cleavage to optimize conditions for your specific system.[3][5]

Experimental Protocols

This section provides detailed methodologies for the cleavage of this compound from the resin, followed by product isolation and purification.

Materials and Reagents
  • This compound-loaded resin

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM), ACS grade

  • Cold diethyl ether

  • Reaction vessel (e.g., fritted syringe or round-bottom flask)

  • Shaker or rocker

  • Centrifuge

  • Rotary evaporator or nitrogen stream for solvent removal

Protocol 1: Standard Cleavage from Wang Resin

This protocol is suitable for cleaving this compound from acid-labile resins like Wang resin, resulting in a carboxylic acid C-terminus.

  • Resin Preparation:

    • Place the this compound-loaded resin (typically 100-200 mg) in a fritted syringe or a small round-bottom flask.

    • Wash the resin extensively with DCM (3 x 5 mL) to remove any residual solvents from the synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.[5]

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS. For 100 mg of resin, prepare approximately 1-2 mL of the cocktail. Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood.

    • Add the cleavage cocktail to the dried resin.

    • Gently agitate the mixture using a shaker or rocker at room temperature for 2 hours.[3]

  • Product Isolation:

    • Filter the cleavage mixture from the resin. If using a fritted syringe, push the solution into a clean collection tube. If using a flask, filter the mixture through a sintered glass funnel.

    • Wash the resin with a small volume of fresh TFA (2 x 0.5 mL) and combine the filtrates.

    • In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

    • Slowly add the TFA filtrate dropwise to the cold ether while vortexing. A white precipitate of this compound should form.

    • Incubate the mixture at -20°C for 30 minutes to maximize precipitation.

  • Purification and Drying:

    • Centrifuge the suspension to pellet the precipitated this compound.

    • Carefully decant the ether.

    • Wash the pellet with cold diethyl ether (2 x 5 mL) to remove residual scavengers and TFA. Centrifuge and decant after each wash.

    • After the final wash, dry the white solid under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage from Rink Amide Resin

This protocol is designed for cleaving this compound from Rink Amide resin to yield a C-terminal amide.

  • Resin Preparation: Follow the same resin preparation steps as in Protocol 1.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail: 88% TFA, 5% Phenol, 5% H₂O, 2% TIS.

    • Add the cleavage cocktail to the dried resin (approximately 1-2 mL per 100 mg of resin).

    • Agitate the mixture at room temperature for 2 hours.

  • Product Isolation and Purification: Follow the same isolation, precipitation, and drying steps as outlined in Protocol 1.

Mandatory Visualizations

Signaling Pathway/Workflow Diagram

The following diagram illustrates the general workflow for the cleavage of this compound from a solid-phase resin.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Isolation & Purification cluster_output Final Product Resin This compound Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry Dry Resin Wash_DCM->Dry Add_Cocktail Add Cleavage Cocktail (e.g., 95% TFA/H2O/TIS) Dry->Add_Cocktail Agitate Agitate (2h, RT) Add_Cocktail->Agitate Filter Filter to Separate Resin Agitate->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge and Decant Precipitate->Centrifuge Wash_Ether Wash with Cold Ether Centrifuge->Wash_Ether Dry_Product Dry Final Product Wash_Ether->Dry_Product Final_Product Pure this compound Dry_Product->Final_Product

Workflow for this compound Cleavage from Resin.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components and steps in the cleavage process.

Cleavage_Logic cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Resin This compound on Resin Cleavage Acid-Catalyzed Cleavage Resin->Cleavage Reagents Cleavage Reagents (TFA, Scavengers) Reagents->Cleavage Precipitation Precipitation Cleavage->Precipitation Product This compound Precipitation->Product Byproducts Spent Resin & Scavenger Adducts Precipitation->Byproducts

Logical Flow of the Cleavage Process.

References

Application Notes: Synthesis of GABAergic Peptides using Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Peptides containing GABA are of significant interest in neuroscience research and drug development due to their potential to modulate GABAergic signaling, offering therapeutic possibilities for a range of neurological disorders. The incorporation of GABA into a peptide sequence can also enhance its flexibility.[1] This document provides detailed protocols for the synthesis of GABAergic peptides using Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid) via solid-phase peptide synthesis (SPPS).

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the preferred method for SPPS due to its mild deprotection conditions, which are compatible with a wide range of sensitive amino acids and post-translational modifications.[2] This approach allows for the efficient and high-purity synthesis of custom GABA-containing peptides.

Core Principles

Fmoc-based SPPS of GABAergic peptides involves the sequential addition of Fmoc-protected amino acids, including this compound, to a growing peptide chain anchored to an insoluble solid support (resin). The synthesis cycle consists of three primary steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid (e.g., this compound) is activated and coupled to the newly exposed N-terminal amine of the resin-bound peptide.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail. The crude peptide is then purified to a high degree, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Model GABAergic Peptide (e.g., His-Gly-GABA-Gly-Trp)

This protocol outlines the manual synthesis of a model pentapeptide containing GABA on a 0.1 mmol scale.

Materials and Reagents:

  • Fmoc-Trp(Boc)-Wang resin (or other suitable resin)

  • Fmoc-Gly-OH

  • This compound

  • Fmoc-His(Trt)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • N,N'-Diisopropylethylamine (DIPEA)

  • HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if synthesizing peptides with Cys)

  • Water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Cold diethyl ether

Equipment:

  • Peptide synthesis vessel with a sintered glass frit

  • Shaker or rocker

  • Vacuum filtration apparatus

  • Round-bottom flask

  • Rotary evaporator

  • Centrifuge

  • Lyophilizer

  • RP-HPLC system

  • Mass spectrometer

Synthesis Cycle:

  • Resin Swelling: Swell 150-200 mg of Fmoc-Trp(Boc)-Wang resin (loading capacity ~0.6-0.8 mmol/g) in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes. Drain.

    • Add another 5 mL of 20% piperidine in DMF.

    • Shake for 15-20 minutes.[3]

    • Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL), followed by DMF (3 x 5 mL).

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test is indicated by a blue color).

  • Amino Acid Coupling (for Gly, GABA, Gly, His):

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents to the resin loading) and HCTU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation solution and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours. For potentially difficult couplings, such as sterically hindered amino acids, a double coupling may be performed.[4]

    • Drain the coupling solution and wash the resin with DMF (5 x 5 mL).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the sequence (Gly, GABA, Gly, His).

Peptide Cleavage and Deprotection:

  • After the final coupling, wash the resin with DMF, then DCM, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[1]

  • Add the cleavage cocktail to the resin (10 mL per gram of resin) and shake for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.

  • Precipitate the peptide by adding more cold diethyl ether.

  • Centrifuge to pellet the crude peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Purification and Characterization of the GABAergic Peptide

Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/water with 0.1% TFA).

  • Filter the solution through a 0.45 µm syringe filter.

  • Purify the peptide using a preparative RP-HPLC system with a C18 column.

  • Use a linear gradient of solvent B (ACN with 0.1% TFA) in solvent A (water with 0.1% TFA). A typical gradient might be 5-65% B over 60 minutes.[5]

  • Monitor the elution at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry:

  • Reconstitute a small amount of the lyophilized peptide in a suitable solvent for mass spectrometry.

  • Analyze the sample using ESI-MS or MALDI-TOF to confirm the molecular weight of the synthesized peptide.

  • Perform tandem mass spectrometry (MS/MS) to confirm the peptide sequence through fragmentation analysis.

Data Presentation

Table 1: Reagents for Solid-Phase Synthesis of His-Gly-GABA-Gly-Trp (0.1 mmol scale)

ReagentMolecular Weight ( g/mol )EquivalentsAmount Required (mg)
Fmoc-Trp(Boc)-Wang Resin-1.0~167 (0.6 mmol/g)
Fmoc-Gly-OH297.313.089.2
This compound325.363.097.6
Fmoc-His(Trt)-OH619.723.0185.9
HCTU414.862.9120.3
DIPEA129.246.0104 µL

Table 2: Expected Yields and Purity for a Model GABAergic Peptide

StageTypical Yield Range (%)Purity (%)Analysis Method
Crude Peptide45-70[6]50-80RP-HPLC
Purified Peptide20-40 (overall)[6]>95RP-HPLC

Table 3: RP-HPLC Purification Parameters

ParameterCondition
ColumnPreparative C18, 5-10 µm particle size
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-65% B over 60 minutes (example, may require optimization)
Flow RateDependent on column dimensions (e.g., 10-20 mL/min for a 22 mm ID column)
Detection220 nm and 280 nm

Visualizations

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) Glutamate->GAD synthesis GABA_vesicle GABA Vesicle GAD->GABA_vesicle packaging GABA_synapse GABA GABA_vesicle->GABA_synapse release GABA_transporter GABA Transporter (GAT) GABA_synapse->GABA_transporter reuptake GABA_A_Receptor GABA-A Receptor (Ion Channel) GABA_synapse->GABA_A_Receptor binding GABA_B_Receptor GABA-B Receptor (GPCR) GABA_synapse->GABA_B_Receptor binding Cl_influx Cl- Influx GABA_A_Receptor->Cl_influx Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization

Caption: Simplified GABAergic signaling pathway.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) wash2 Wash (DMF) coupling->wash2 wash1->coupling cycle_decision Sequence Complete? wash2->cycle_decision cycle_decision->deprotection No cleavage Cleavage & Deprotection (TFA Cocktail) cycle_decision->cleavage Yes purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization final_product Purified Peptide characterization->final_product

Caption: Experimental workflow for Fmoc-SPPS.

Logical_Relationships cluster_synthesis Synthesis Strategy cluster_outcome Desired Outcome cluster_analysis Analysis & Purification fmoc_spps Fmoc-SPPS high_yield High Yield fmoc_spps->high_yield high_purity High Purity (>95%) fmoc_spps->high_purity reagents High-Quality Reagents (this compound, Solvents) reagents->fmoc_spps protocol Optimized Protocol (Coupling times, Equivalents) protocol->fmoc_spps rphplc RP-HPLC high_yield->rphplc Crude Product high_purity->rphplc Purification ms Mass Spectrometry rphplc->ms Verification

Caption: Logical relationships in peptide synthesis.

References

Application Notes and Protocols for Incorporating Fmoc-GABA-OH as a Flexible Linker in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is a four-carbon, non-proteinogenic amino acid that is widely utilized in peptide chemistry as a flexible linker.[1] Its incorporation into a peptide sequence, facilitated by the use of N-α-Fmoc-protected GABA (Fmoc-GABA-OH), can impart increased conformational flexibility. This property is highly desirable in various applications, including the design of peptide-based drugs, the development of antibody-drug conjugates (ADCs), and the engineering of fusion proteins. The additional methylene groups in the GABA backbone, compared to proteinogenic amino acids, reduce steric hindrance and can enhance the biological activity or stability of the peptide.

These application notes provide a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

  • Enhanced Biological Activity: The flexibility introduced by a GABA linker can optimize the spatial orientation of bioactive peptide domains, leading to improved receptor binding and enhanced biological function.

  • Improved Pharmacokinetics: In drug design, modifying peptides with flexible linkers can positively influence their stability, solubility, and half-life.

  • Fusion Protein and Conjugate Design: GABA linkers are instrumental in connecting different functional domains, such as antibodies and cytotoxic drugs in ADCs, ensuring that each domain can fold and function independently.

Quantitative Data Presentation

The successful synthesis of peptides incorporating non-standard amino acids like GABA requires careful monitoring and characterization at each stage. The following table presents representative quantitative data for the synthesis of a hypothetical decapeptide containing a central GABA linker. These values are illustrative and may vary depending on the specific peptide sequence, resin, and synthesis conditions.

ParameterExpected RangeMethod of DeterminationNotes
Resin Loading Efficiency 0.3 - 0.7 mmol/gUV-Vis spectrophotometry of Fmoc deprotectionDependent on the type of resin used (e.g., Wang, Rink Amide).
Coupling Efficiency (this compound) >98%Kaiser Test or TNBS TestDouble coupling may be considered to ensure complete reaction, especially for sterically hindered sequences.
Overall Crude Peptide Yield 40 - 70%Gravimetric analysis post-cleavageHighly dependent on the peptide sequence and potential for aggregation.
Crude Peptide Purity 50 - 80%RP-HPLCPurity is influenced by the efficiency of each coupling and deprotection step.
Final Purified Peptide Yield 15 - 30%Gravimetric analysis post-purificationYields are post-preparative RP-HPLC.
Final Purified Peptide Purity >98%Analytical RP-HPLC
Molecular Mass Verification Theoretical ± 1 DaMass Spectrometry (e.g., ESI-MS, MALDI-TOF)Confirms the identity of the synthesized peptide.

Experimental Protocols

The following protocols outline the key steps for incorporating this compound into a peptide sequence using manual Fmoc-SPPS. These can be adapted for automated peptide synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Resin Selection: Choose a resin appropriate for your desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is suitable.[2] For a C-terminal amide, use Rink Amide resin.[2]

  • Procedure:

    • Place the desired amount of resin (typically on a 0.1 to 0.5 mmol scale) into a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

    • Drain the DMF from the reaction vessel.

Protocol 2: First Amino Acid Loading (Example with Wang Resin)
  • Activation of Fmoc-Amino Acid:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin capacity) in a minimal amount of DMF.

    • Add a coupling agent such as HCTU (3-5 equivalents) and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling to Resin:

    • Add the activated amino acid solution to the swelled resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride and pyridine in DMF and agitate for 30 minutes.

    • Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol, then dry under vacuum.

Protocol 3: Peptide Chain Elongation Cycle

This cycle consists of Fmoc deprotection and amino acid coupling, repeated for each amino acid in the sequence.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin-bound peptide.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for another 10-15 minutes.

    • Wash the resin extensively with DMF to remove all traces of piperidine.

  • Amino Acid Coupling (Including this compound):

    • Activation: In a separate vial, dissolve the next Fmoc-protected amino acid (or this compound) (3 equivalents), a coupling reagent like HCTU or HATU (2.9 equivalents), and a base such as DIPEA (6 equivalents) in DMF. Allow to pre-activate for 2-5 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 30-60 minutes at room temperature. For this compound or other sterically hindered amino acids, the coupling time can be extended to 2 hours, or a double coupling can be performed.

    • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

    • Washing: Wash the resin thoroughly with DMF.

Protocol 4: Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under a stream of nitrogen.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail is often used:

    • 90% Trifluoroacetic acid (TFA)

    • 5% Thioanisole

    • 3% Ethanedithiol (EDT)

    • 2% Anisole

  • Procedure:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

Protocol 5: Peptide Precipitation and Purification
  • Precipitation:

    • Add the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether with gentle stirring.

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).

    • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Collect the fractions containing the pure peptide.

    • Confirm the purity and identity of the collected fractions using analytical RP-HPLC and mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the solid-phase synthesis of a peptide incorporating a GABA linker.

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Elongation Cycle cluster_final Final Steps Resin_Selection Resin Selection (e.g., Wang, Rink Amide) Resin_Swelling Resin Swelling in DMF Resin_Selection->Resin_Swelling First_AA_Loading First Amino Acid Loading Resin_Swelling->First_AA_Loading Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) First_AA_Loading->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 AA_Coupling Amino Acid/Fmoc-GABA-OH Coupling (HCTU/DIPEA) Washing_1->AA_Coupling Kaiser_Test Kaiser Test AA_Coupling->Kaiser_Test Kaiser_Test->AA_Coupling Positive (Recouple) Washing_2 DMF Wash Kaiser_Test->Washing_2 Negative Washing_2->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA Cocktail) Washing_2->Cleavage Final Amino Acid Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Analysis (HPLC/MS) Purification->Analysis Lyophilization Lyophilization Analysis->Lyophilization

Fmoc-SPPS workflow for incorporating a GABA linker.
GABAergic Signaling Pathway

Peptides containing GABA linkers may be designed to interact with components of the GABAergic signaling pathway. The following diagram provides a simplified overview of this pathway, focusing on the roles of GABA-A and GABA-B receptors.

GABAergic_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_Vesicle GABA Vesicle GAD->GABA_Vesicle Packaging GABA_A GABA-A Receptor (Ionotropic) GABA_Vesicle->GABA_A GABA Release & Binding GABA_B GABA-B Receptor (Metabotropic) GABA_Vesicle->GABA_B Cl_ion Cl- Influx GABA_A->Cl_ion G_Protein G-protein Activation GABA_B->G_Protein Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization G_Protein->Hyperpolarization

Simplified GABAergic signaling pathway.

References

Application Notes and Protocols: Fmoc-GABA-OH as a Versatile Spacer in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of targeted drug delivery systems is a cornerstone of modern therapeutics, aiming to enhance efficacy while minimizing off-target toxicity. A critical component of these systems is the linker or spacer that connects the therapeutic agent to a targeting moiety or a carrier vehicle. The choice of spacer influences several key parameters, including drug loading, solubility, stability, and the kinetics of drug release.

Gamma-aminobutyric acid (GABA), a four-carbon amino acid, offers a flexible and biocompatible spacer that can be incorporated into drug-linker conjugates. Its use as a linker moiety has been explored in the development of novel therapeutics, including histone deacetylase inhibitors[1]. The fluorenylmethyloxycarbonyl (Fmoc)-protected form, Fmoc-GABA-OH, is particularly well-suited for integration into solid-phase peptide synthesis (SPPS) workflows, allowing for the precise and sequential assembly of complex drug-conjugate structures.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a spacer in the design and synthesis of drug delivery systems.

Key Advantages of Using a GABA Spacer

  • Biocompatibility: As an endogenous neurotransmitter, GABA and its metabolites are well-tolerated.

  • Flexibility: The four-carbon chain provides spatial separation between the drug and the carrier, which can reduce steric hindrance and help maintain the biological activity of both components.

  • Chemical Versatility: The carboxylic acid and amino groups of GABA (the latter being protected by Fmoc) provide orthogonal handles for conjugation to a variety of drugs, targeting ligands, and carrier molecules.

  • Controlled Release: The amide bond formed during conjugation can be designed for stability in circulation and susceptibility to cleavage by specific enzymes at the target site, facilitating controlled drug release.

Applications

This compound can be employed as a spacer in a variety of drug delivery contexts:

  • Peptide-Drug Conjugates (PDCs): Incorporation of a GABA spacer into a peptide sequence that targets a specific receptor can be achieved using standard SPPS techniques.

  • Antibody-Drug Conjugates (ADCs): While more complex, a GABA spacer can be part of a larger linker construct for attaching potent cytotoxic agents to monoclonal antibodies.

  • Prodrug Design: GABA can be used to create prodrugs of pharmaceuticals to enhance their pharmacokinetic properties, such as improved solubility or the ability to cross the blood-brain barrier[2].

  • Nanoparticle-Based Drug Delivery: this compound can be used to functionalize the surface of nanoparticles, providing a covalent attachment point for drug molecules.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in the synthesis of a drug-spacer conjugate. These protocols are based on established principles of solid-phase peptide synthesis and bioconjugation chemistry.

Protocol 1: Solid-Phase Synthesis of a Drug-GABA-Peptide Conjugate

This protocol describes the synthesis of a hypothetical peptide-drug conjugate where a targeting peptide is linked to a drug via a GABA spacer.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including this compound)

  • Drug with a free amine group for conjugation

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • HPLC system for purification and analysis

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Peptide Synthesis: Couple the desired Fmoc-amino acids sequentially using a solution of the Fmoc-amino acid, DIC, and OxymaPure® in DMF. Allow each coupling reaction to proceed for 2 hours. After each coupling, wash the resin with DMF. Repeat the Fmoc deprotection and coupling steps to assemble the desired targeting peptide sequence.

  • GABA Spacer Coupling: After the final amino acid of the targeting peptide is coupled and its Fmoc group is removed, couple this compound using the same procedure as in step 3.

  • Final Fmoc Deprotection: Remove the Fmoc group from the GABA spacer by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Drug Conjugation: Dissolve the amine-containing drug in DMF and add it to the resin. Add DIC and OxymaPure® to facilitate the amide bond formation between the drug and the GABA spacer. Allow the reaction to proceed overnight. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 3 hours to cleave the conjugate from the resin and remove any remaining side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide-drug conjugate in cold diethyl ether. Centrifuge to collect the precipitate and wash with cold ether. Purify the conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final conjugate using LC-MS and NMR spectroscopy.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a method to assess the release of the drug from the GABA-linked conjugate in the presence of a relevant enzyme (e.g., Cathepsin B, which is often overexpressed in the tumor microenvironment).

Materials:

  • Purified drug-GABA-peptide conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetate buffer, pH 5.5

  • Cathepsin B (or other relevant enzyme)

  • DTT (for enzyme activation)

  • Incubator

  • HPLC system for quantification

Procedure:

  • Enzyme Activation: Prepare a stock solution of Cathepsin B in acetate buffer (pH 5.5) and activate it with DTT according to the manufacturer's instructions.

  • Release Assay Setup: Prepare two sets of solutions of the drug-GABA-peptide conjugate at a final concentration of 1 mg/mL:

    • Control: Conjugate in PBS (pH 7.4).

    • Enzymatic Release: Conjugate in acetate buffer (pH 5.5) with activated Cathepsin B.

  • Incubation: Incubate all samples at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each sample.

  • Sample Quenching: Immediately quench the enzymatic reaction by adding an equal volume of acetonitrile to the aliquot to precipitate the enzyme. Centrifuge to pellet the precipitated protein.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC to quantify the amount of released free drug. Use a standard curve of the free drug to determine its concentration.

  • Data Analysis: Plot the cumulative percentage of drug released over time for both the control and enzymatic release conditions.

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization and in vitro evaluation of a drug-GABA conjugate.

Table 1: Illustrative Drug Loading and Conjugate Characterization

ParameterValueMethod of Analysis
Drug Loading Efficiency (%) 75%UV-Vis Spectroscopy
Drug-to-Peptide Ratio 1:1Mass Spectrometry
Purity of Final Conjugate (%) >95%HPLC
Molecular Weight (Observed) 2548.3 DaMass Spectrometry
Molecular Weight (Expected) 2548.5 Da-

Table 2: Illustrative In Vitro Drug Release Kinetics

Time (hours)Cumulative Drug Release (%) (pH 7.4, no enzyme)Cumulative Drug Release (%) (pH 5.5, with Cathepsin B)
0 00
2 < 115
4 < 232
8 < 358
12 < 575
24 < 892
48 < 10> 95

Visualizations

Diagram 1: Synthesis Workflow of a Drug-GABA-Peptide Conjugate

Synthesis_Workflow Resin Fmoc-Rink Amide Resin Peptide_Synthesis 1. Solid-Phase Peptide Synthesis Resin->Peptide_Synthesis GABA_Coupling 2. This compound Coupling Peptide_Synthesis->GABA_Coupling Drug_Conjugation 3. Drug Conjugation GABA_Coupling->Drug_Conjugation Cleavage 4. Cleavage from Resin Drug_Conjugation->Cleavage Purification 5. HPLC Purification Cleavage->Purification Final_Product Purified Drug-GABA-Peptide Conjugate Purification->Final_Product

Caption: Workflow for the solid-phase synthesis of a peptide-drug conjugate using a GABA spacer.

Diagram 2: Signaling Pathway of Targeted Drug Delivery and Release

Drug_Delivery_Pathway cluster_0 Systemic Circulation cluster_1 Target Cell (e.g., Tumor Cell) Conjugate Drug-GABA-Peptide Conjugate Receptor Target Receptor Conjugate->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome (Low pH, High Enzyme) Endocytosis->Lysosome Drug_Release Enzymatic Cleavage of GABA Linker Lysosome->Drug_Release Free_Drug Active Drug Drug_Release->Free_Drug Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Free_Drug->Therapeutic_Effect

Caption: Targeted delivery and intracellular release of a drug from a GABA-linked conjugate.

Conclusion

This compound serves as a valuable and versatile building block for the construction of sophisticated drug delivery systems. Its biocompatibility, flexibility, and compatibility with standard synthesis methodologies make it an attractive choice for researchers in drug development. The protocols and data presented herein provide a foundational guide for the successful incorporation of GABA spacers into novel therapeutic conjugates. Further optimization of linker chemistry and drug attachment strategies will continue to advance the potential of these systems in targeted therapy.

References

Application Notes and Protocols for Fmoc-GABA-OH in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptidomimetics are crucial tools in drug discovery, designed to mimic natural peptides while offering improved stability, bioavailability, and receptor selectivity.[1] γ-Aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is an attractive building block for constructing peptidomimetics that can modulate GABAergic signaling.[2][3] Dysregulation of this system is implicated in various neurological and psychiatric disorders, making GABAergic peptidomimetics promising therapeutic candidates.

Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid) is a key reagent for introducing the GABA moiety into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).[4] Its use allows for the precise incorporation of this non-proteinogenic amino acid, enabling the exploration of structure-activity relationships and the development of novel therapeutics targeting the GABAergic system.

These application notes provide detailed protocols for the incorporation of this compound in peptidomimetic synthesis, methods for characterization, and an overview of the relevant biological signaling pathways.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Appearance White to off-white powder
Melting Point 168-174 °C
Purity (HPLC) ≥97.0%
Solubility Soluble in DMF, NMP[5]
Comparative Analysis of a Model Peptidomimetic Synthesis

To illustrate the application of this compound, we present hypothetical comparative data for the synthesis of a model hexapeptide, Ac-Tyr-Gly-Gly-Phe-Leu-Xxx-NH₂, where Xxx is either Gly (control peptide) or GABA.

ParameterControl Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-Gly-NH₂)GABA-Peptidomimetic (Ac-Tyr-Gly-Gly-Phe-Leu-GABA-NH₂)
Crude Purity (HPLC) ~85%~82%
Overall Yield ~75%~70%
Major Impurities Deletion products (des-Gly)Deletion products (des-GABA)
Mass Spectrometry (ESI-MS) [M+H]⁺ = Expected Mass[M+H]⁺ = Expected Mass

Note: This data is illustrative and actual results may vary depending on the specific sequence and synthesis conditions.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a GABA-Containing Peptidomimetic

This protocol describes the manual synthesis of a model GABA-containing peptide on a Rink Amide resin, yielding a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin (0.5-1.0 mmol/g loading)

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin (e.g., 100 mg, 0.1 mmol) in a reaction vessel.

    • Add DMF (2-3 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.[6]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% piperidine in DMF solution (2 mL) to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution (2 mL) and agitate for 15-20 minutes.[7]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL) and DCM (3 x 2 mL).

    • Perform a Kaiser test to confirm the presence of free primary amines (a positive test results in a blue color).

  • Amino Acid Coupling (for standard Fmoc-amino acids):

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq., 0.3 mmol), HBTU (2.9 eq., 0.29 mmol), and HOBt (3 eq., 0.3 mmol) in DMF (1 mL).

    • Add DIPEA (6 eq., 0.6 mmol) to the solution and vortex for 1-2 minutes to pre-activate.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 2 mL), DCM (3 x 2 mL), and DMF (3 x 2 mL).

    • Perform a Kaiser test to confirm the completion of the coupling (a negative test results in a yellow/colorless solution).

  • Incorporation of this compound (using DIC/Oxyma):

    • In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and OxymaPure (3 eq., 0.3 mmol) in DMF (1 mL).

    • Add this solution to the deprotected resin in the reaction vessel.

    • Add DIC (3 eq., 0.3 mmol) to the reaction vessel.[8]

    • Agitate the mixture at room temperature for 2-4 hours. The longer reaction time is recommended for this non-standard amino acid to ensure complete coupling.

    • Drain the coupling solution and wash the resin as described in step 3.

    • Confirm complete coupling with a Kaiser test. If the test is positive, a second coupling may be necessary.

  • Repeat Cycles:

    • Repeat steps 2, 3, and 4 for each subsequent amino acid in the desired sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Acetylation of the N-terminus (Optional):

    • To cap the N-terminus, wash the deprotected resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • React for 30 minutes, then wash thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6]

    • Add the cleavage cocktail (2-3 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the cleavage mixture into a cold diethyl ether solution (10 mL).

    • The peptide will precipitate. Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 2: Purification and Characterization

Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect fractions and analyze them by analytical HPLC and mass spectrometry.

  • Pool the fractions containing the pure peptide and lyophilize to obtain a white powder.

Characterization:

  • HPLC: Analyze the purity of the final product using an analytical RP-HPLC system.

  • Mass Spectrometry (MS): Confirm the identity of the peptide by determining its molecular weight using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[9][10][11]

Mandatory Visualizations

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_synthesis_repeat cluster_downstream Downstream Processing Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Standard AA) Deprotection->Coupling GABA_Coupling This compound Coupling Deprotection->GABA_Coupling Wash Washing Coupling->Wash GABA_Coupling->Wash Repeat Repeat Cycles Wash->Repeat Cleavage Cleavage & Deprotection Wash->Cleavage Repeat->Deprotection Purification RP-HPLC Purification Cleavage->Purification Characterization Characterization (HPLC, MS) Purification->Characterization Final_Product Pure GABA- Peptidomimetic Characterization->Final_Product

Caption: Experimental workflow for the synthesis and purification of a GABA-containing peptidomimetic.

gaba_signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Decarboxylation GABA_syn GABA GAD->GABA_syn vGAT vGAT GABA_syn->vGAT Synaptic_Vesicle Synaptic Vesicle vGAT->Synaptic_Vesicle Packaging GABA_cleft GABA Synaptic_Vesicle->GABA_cleft Release GABA_A_R GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_R GABA_B_R GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_R GAT GABA Transporter (GAT) GABA_cleft->GAT Reuptake Peptidomimetic GABA-Peptidomimetic Peptidomimetic->GABA_A_R Modulation Peptidomimetic->GAT Inhibition Cl_channel Cl- Influx GABA_A_R->Cl_channel G_protein G-protein signaling GABA_B_R->G_protein Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization

Caption: Simplified GABAergic signaling pathway and potential points of intervention for GABA peptidomimetics.

References

Modifying Protein Surfaces with Fmoc-GABA-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of protein surfaces is a cornerstone of modern biotechnology and drug development. It enables the attachment of various functionalities to proteins, thereby altering their properties for therapeutic, diagnostic, or research purposes. This document provides a detailed protocol for the modification of primary amines (e.g., lysine residues and the N-terminus) on a protein surface with Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid).

This compound is a bifunctional molecule containing a protected amine (Fmoc) and a carboxylic acid. The carboxylic acid can be activated to react with primary amines on a protein, forming a stable amide bond. The Fmoc protecting group can be subsequently removed under mild conditions to expose a primary amine, which can then be used for further conjugation or to alter the surface properties of the protein. This protocol details the activation of this compound to its N-hydroxysuccinimide (NHS) ester and its subsequent reaction with a model protein.

Principle of Reaction

The modification strategy involves a two-step process. First, the carboxylic acid of this compound is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable and amine-reactive Fmoc-GABA-NHS ester. This activated ester then readily reacts with the nucleophilic primary amino groups on the protein surface in a basic buffer to form a covalent amide linkage.

Experimental Protocols

Materials
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Target Protein (e.g., Bovine Serum Albumin, BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M Sodium Bicarbonate Buffer, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • PD-10 Desalting Columns (or equivalent size-exclusion chromatography system)

  • Mass Spectrometer (e.g., ESI-TOF or MALDI-TOF)

Protocol 1: Preparation of Fmoc-GABA-NHS Ester

This protocol describes the in-situ preparation of Fmoc-GABA-NHS ester for immediate use in protein modification.

  • Dissolve Reagents :

    • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

    • Dissolve EDC in anhydrous DMF to a final concentration of 150 mM.

    • Dissolve NHS in anhydrous DMF to a final concentration of 150 mM.

  • Activation Reaction :

    • In a microcentrifuge tube, combine 100 µL of the 100 mM this compound solution with 100 µL of the 150 mM EDC solution and 100 µL of the 150 mM NHS solution.

    • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

Protocol 2: Modification of Protein Surface with Fmoc-GABA-NHS Ester

This protocol outlines the procedure for conjugating the activated Fmoc-GABA-NHS ester to a target protein.[1][2][3]

  • Prepare Protein Solution :

    • Dissolve the target protein in 0.1 M Sodium Bicarbonate Buffer (pH 8.3) to a final concentration of 5-20 mg/mL.[2] Ensure the buffer does not contain any primary amines (e.g., Tris).[3]

  • Conjugation Reaction :

    • Add the freshly prepared Fmoc-GABA-NHS ester solution to the protein solution. A typical starting molar excess of the NHS ester to the protein is 20-fold.[3] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or rocking.[2]

  • Quench Reaction :

    • (Optional) To quench any unreacted NHS ester, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM and incubate for an additional 15 minutes.

  • Purification of Modified Protein :

    • Remove excess, unreacted Fmoc-GABA-NHS ester and byproducts by size-exclusion chromatography. For sample volumes up to 2.5 mL, a PD-10 desalting column is suitable.

    • Equilibrate the desalting column with PBS (pH 7.4).

    • Load the reaction mixture onto the column and allow it to enter the column bed.

    • Elute the modified protein with PBS according to the manufacturer's instructions.

    • Collect the fractions containing the purified, modified protein.

Protocol 3: Characterization of Modified Protein by Mass Spectrometry

This protocol describes the use of mass spectrometry to determine the degree of protein modification.[4][5][6]

  • Sample Preparation :

    • Desalt the purified modified protein sample using a suitable method (e.g., buffer exchange with volatile buffers like ammonium bicarbonate) if necessary for the mass spectrometer.

  • Mass Spectrometry Analysis :

    • Analyze both the unmodified and modified protein samples by ESI-TOF or MALDI-TOF mass spectrometry.

    • Acquire the mass spectra for both samples.

  • Data Analysis :

    • Determine the average molecular weight of the unmodified and modified protein from the respective mass spectra.

    • The mass of a single Fmoc-GABA moiety added to the protein is approximately 308.34 Da (the mass of this compound minus the mass of H₂O).

    • Calculate the average number of Fmoc-GABA molecules conjugated per protein molecule (Degree of Labeling, DOL) using the following formula:

      DOL = (Average MW of Modified Protein - Average MW of Unmodified Protein) / 308.34

Data Presentation

Table 1: Hypothetical Quantitative Data for Protein Modification with this compound

ParameterUnmodified ProteinModified Protein (20-fold molar excess)Modified Protein (50-fold molar excess)
Protein Concentration (mg/mL) 10.09.59.2
Average Molecular Weight (Da) 66,43067,97069,200
Degree of Labeling (DOL) 0~5~9
Modification Efficiency (%) N/A~8.5% (of 59 lysines)~15.3% (of 59 lysines)
Protein Recovery (%) 1009592

Note: Data presented is hypothetical and for illustrative purposes. Actual results may vary depending on the protein and reaction conditions.

Visualizations

experimental_workflow cluster_activation Step 1: Activation of this compound cluster_modification Step 2: Protein Modification cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization Fmoc_GABA This compound Activated_Ester Fmoc-GABA-NHS Ester Fmoc_GABA->Activated_Ester 1 hr, RT EDC_NHS EDC + NHS in DMF EDC_NHS->Activated_Ester Modified_Protein_unpurified Unpurified Modified Protein Activated_Ester->Modified_Protein_unpurified 1-4 hr, RT Protein Target Protein in Bicarbonate Buffer (pH 8.3) Protein->Modified_Protein_unpurified Purification Size-Exclusion Chromatography (PD-10) Modified_Protein_unpurified->Purification Modified_Protein_purified Purified Modified Protein Purification->Modified_Protein_purified MS Mass Spectrometry (ESI-TOF or MALDI-TOF) Modified_Protein_purified->MS DOL Determine Degree of Labeling (DOL) MS->DOL signaling_pathway cluster_reaction_mechanism Chemical Reaction Pathway Fmoc_GABA_OH This compound (Carboxylic Acid) Intermediate O-Acylisourea Intermediate (Unstable) Fmoc_GABA_OH->Intermediate + EDC EDC EDC->Intermediate NHS_Ester Fmoc-GABA-NHS Ester (Amine-Reactive) Intermediate->NHS_Ester + NHS NHS NHS->NHS_Ester Modified_Protein Modified Protein (Stable Amide Bond) NHS_Ester->Modified_Protein + Protein_Amine Protein-NH₂ (Lysine or N-terminus) Protein_Amine->Modified_Protein

References

Troubleshooting & Optimization

Technical Support Center: Fmoc-GABA-OH Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Fmoc-GABA-OH in organic solvents during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in some organic solvents?

A1: The limited solubility of this compound can be attributed to several factors. The primary reason is the aggregation of the fluorenylmethyloxycarbonyl (Fmoc) protecting group. The planar and aromatic nature of the Fmoc group can lead to self-assembly and π-π stacking interactions between molecules, resulting in the formation of aggregates that are difficult to dissolve. Additionally, the overall polarity of the molecule and the nature of the solvent play a crucial role.

Q2: Which organic solvents are generally recommended for dissolving this compound?

A2: Polar aprotic solvents are typically the most effective for dissolving Fmoc-protected amino acids, including this compound. N,N-Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are widely considered good solvents for this purpose. N-Methyl-2-pyrrolidone (NMP) is also a suitable option.

Q3: Can I use less polar solvents like Dichloromethane (DCM)?

A3: Dichloromethane (DCM) is generally not a good solvent for dissolving Fmoc-amino acids due to its lower polarity.[1] While it might be used in some washing steps during solid-phase peptide synthesis (SPPS), it is not recommended for the primary dissolution of this compound.

Q4: How does temperature affect the solubility of this compound?

A4: In general, the solubility of solids in liquids increases with temperature. Gentle heating of the solvent can be an effective method to improve the dissolution of this compound. However, excessive heat should be avoided to prevent potential degradation of the compound.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen organic solvent.

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice 1. Switch to a more polar aprotic solvent such as DMF or DMSO. 2. Consider using a solvent mixture, for example, DMF with a small amount of DMSO.
Low Temperature 1. Gently warm the solution to approximately 30-40°C. 2. Use a water bath for even and controlled heating.
Aggregation of this compound 1. Use an ultrasonic bath (sonication) to break up aggregates and enhance dissolution. 2. Vortex the solution vigorously for several minutes.
Insufficient Solvent Volume 1. Increase the volume of the solvent to reduce the concentration of the solution.
Purity of the Solvent 1. Ensure that the solvent is of high purity and anhydrous, as impurities can affect solubility.

Data Presentation

Quantitative Solubility of this compound

The following table summarizes the available quantitative solubility data for this compound in a common organic solvent. It is important to note that solubility can be influenced by factors such as temperature, purity of the solute and solvent, and the presence of other reagents. Therefore, empirical determination for your specific experimental conditions is always recommended.

SolventMolar Mass ( g/mol )SolubilityNotes
Dimethyl Sulfoxide (DMSO)325.36100 mg/mL (approx. 0.307 M)Ultrasonic assistance may be needed.[2]

Experimental Protocols

Protocol for Determining the Solubility of this compound

Objective: To determine the approximate solubility of this compound in a specific organic solvent at room temperature.

Materials:

  • This compound

  • Organic solvent of interest (e.g., DMF, NMP, etc.)

  • Vials with caps

  • Magnetic stirrer and stir bars or vortex mixer

  • Analytical balance

  • Micro-pipettes

Methodology:

  • Add a known volume (e.g., 1 mL) of the organic solvent to a vial.

  • Weigh a small, known amount of this compound (e.g., 10 mg) and add it to the solvent.

  • Stir or vortex the mixture vigorously for 2-3 minutes.

  • Observe the solution. If all the solid has dissolved, add another known amount of this compound.

  • Repeat step 4 until a saturated solution is achieved (i.e., solid material remains undissolved after prolonged stirring/vortexing).

  • (Optional) For a more precise measurement, the saturated solution can be filtered or centrifuged to remove undissolved solid, and the concentration of the supernatant can be determined using techniques like UV-Vis spectroscopy or HPLC.

  • Calculate the solubility in mg/mL or mol/L.

Protocol for Dissolving this compound for a Coupling Reaction in SPPS

Objective: To prepare a solution of this compound for use in a solid-phase peptide synthesis coupling reaction.

Materials:

  • This compound

  • Coupling solvent (e.g., DMF or NMP)

  • Ultrasonic bath

  • Water bath (optional)

Methodology:

  • In a clean, dry reaction vessel, add the desired amount of this compound.

  • Add the calculated volume of the coupling solvent.

  • Vortex the mixture for 1-2 minutes to suspend the solid.

  • Place the vessel in an ultrasonic bath and sonicate for 5-10 minutes. This will help to break up any aggregates.

  • Visually inspect the solution. If undissolved particles remain, gently warm the solution in a water bath to 30-40°C while continuing to agitate.

  • Once a clear solution is obtained, it is ready for the addition of activation reagents and subsequent coupling to the resin.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility Issues start Start: this compound solubility issue check_solvent Is the solvent appropriate? (e.g., DMF, DMSO, NMP) start->check_solvent change_solvent Action: Switch to a more polar aprotic solvent. check_solvent->change_solvent No use_sonication Action: Apply sonication for 5-10 minutes. check_solvent->use_sonication Yes change_solvent->start check_dissolution1 Is it fully dissolved? use_sonication->check_dissolution1 gentle_heating Action: Gently warm to 30-40°C with agitation. check_dissolution1->gentle_heating No success Success: Proceed with experiment check_dissolution1->success Yes check_dissolution2 Is it fully dissolved? gentle_heating->check_dissolution2 solvent_mixture Action: Consider using a solvent mixture (e.g., DMF/DMSO). check_dissolution2->solvent_mixture No check_dissolution2->success Yes check_dissolution3 Is it fully dissolved? solvent_mixture->check_dissolution3 check_dissolution3->success Yes consult_literature Action: Consult further literature or technical support. check_dissolution3->consult_literature No

Caption: Troubleshooting workflow for addressing this compound solubility issues.

References

Technical Support Center: Troubleshooting Fmoc-GABA-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the specific issue of incomplete coupling of Fmoc-γ-aminobutyric acid (Fmoc-GABA-OH) during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to incomplete coupling in SPPS?

Incomplete coupling of this compound can arise from several factors. Unlike standard alpha-amino acids, the flexible, four-carbon chain of GABA can sometimes adopt conformations that hinder the reactivity of its carboxyl group. More significantly, as the peptide chain elongates on the solid support, it can form secondary structures and aggregate, which physically blocks the N-terminal amine, preventing the incoming activated this compound from accessing the reaction site.[1][2]

Q2: How can I reliably monitor the completion of the this compound coupling step?

The most common method for monitoring coupling completion is the Kaiser test (or ninhydrin test).[3][4] This colorimetric assay detects the presence of free primary amines on the resin. A positive result (dark blue or purple beads) indicates that the N-terminal amine is still free and the coupling is incomplete.[3] A negative result (yellow or colorless beads) signifies a successful coupling.[3] It is crucial to perform this test after each coupling step to ensure the integrity of the final peptide.[5]

Q3: Which coupling reagents are most effective for a difficult coupling like this compound?

For challenging couplings, standard activating agents like DIC/HOBt may be insufficient.[3] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended to drive the reaction to completion.[3][5] Reagents such as HATU, HCTU, and PyBOP are particularly effective for sterically hindered or aggregation-prone sequences.[1][3] HATU, in particular, is often cited for its high reactivity in such cases.[3][5]

Q4: Can the choice of resin and linker impact the coupling efficiency of this compound?

Yes, the solid support can play a significant role. The swelling of the resin is critical for ensuring that reagents can diffuse freely and access the reactive sites within the polymer matrix.[6][7] Polystyrene-based resins require adequate swelling in solvents like DMF or DCM.[6] If the peptide-resin matrix collapses or aggregates, accessibility is reduced, leading to poor coupling efficiency.[2] Using resins with polyethylene glycol (PEG) grafts, such as TentaGel, can improve solvation and accessibility, which is beneficial for difficult sequences.[2][7]

Q5: What is "double coupling" and when should I use it for this compound?

Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid immediately after the first attempt.[3][6] This strategy is employed when a monitoring test (like the Kaiser test) indicates that the initial coupling was incomplete. It increases the probability of driving the reaction to completion before proceeding to the next Fmoc deprotection step.[3]

Troubleshooting Guide for Incomplete this compound Coupling

This guide provides a systematic approach to diagnose and resolve incomplete coupling issues.

Symptom: A positive Kaiser test (blue/purple beads) is observed after the this compound coupling step, indicating the presence of unreacted N-terminal amines.

start Positive Kaiser Test (Incomplete Coupling) cause1 Potential Cause: Suboptimal Reaction Conditions start->cause1 cause2 Potential Cause: Inefficient Activation start->cause2 cause3 Potential Cause: Peptide-Resin Aggregation start->cause3 solution1a Action: Extend Coupling Time (e.g., 2-4 hours or overnight) cause1->solution1a Simple Fix solution2 Action: Switch to a More Potent Coupling Reagent (e.g., HATU, HCTU, PyBOP) cause2->solution2 Chemical Fix solution3a Action: Increase Reaction Temperature (e.g., 40-50 °C) cause3->solution3a Physical Fix solution1b Action: Perform a Double Coupling solution1a->solution1b solution1c Action: Increase Reagent Equivalents (e.g., 3-5 eq.) solution1b->solution1c result Re-monitor with Kaiser Test solution1c->result solution2->result solution3b Action: Use Chaotropic Agents (e.g., 0.5 M LiCl in DMF) solution3a->solution3b solution3c Action: Change Solvent System (e.g., NMP or 'Magic Mixture') solution3b->solution3c solution3c->result

Caption: Troubleshooting workflow for incomplete this compound coupling.

Summary of Troubleshooting Strategies
Strategy Action Expected Outcome
Optimize Coupling Conditions Extend the coupling reaction time to 4 hours or overnight.[3]Allows more time for the sterically hindered reaction to proceed to completion.
Perform a "double coupling" with fresh reagents.[3]Increases the likelihood of complete acylation of all free amines.
Increase the equivalents of this compound and coupling reagents (e.g., 3-5 equivalents).Drives the reaction equilibrium towards the product side.
Enhance Reagent Reactivity Switch from standard carbodiimide activators to more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) reagents.[3]Overcomes higher activation energy barriers associated with difficult couplings.
Disrupt Peptide Aggregation Perform the coupling at an elevated temperature (e.g., 40-50°C).[8]Provides energy to break up secondary structures and improve reaction kinetics.
Add chaotropic salts like LiCl (0.5 M) to the coupling solution.[1][8]Disrupts hydrogen bonding networks that cause aggregation, improving resin swelling and solvation.
Use alternative solvents like N-Methyl-2-pyrrolidone (NMP) or a "Magic Mixture" (DMF/DCM/NMP with Triton X-100).[1][8]Enhances the solvation of the growing peptide chain and swells the resin more effectively.
Comparison of Recommended Coupling Reagents
Reagent Class Examples Activating Additive Advantages Considerations
Uronium/Aminium HATU, HCTU, TBTUHOAt (intrinsic in HATU) or HOBtHighly effective and fast-acting for hindered couplings; HATU is particularly potent.[3][5]Can cause guanidinylation of the free N-terminal amine if pre-activation is not performed correctly.[5]
Phosphonium PyBOP, PyAOPHOBt or HOAt (intrinsic)Excellent for hindered couplings; generally produces less racemization.[3]Byproduct (HMPA from BOP) is a suspected carcinogen; PyBOP is a safer alternative.[3]
Carbodiimide DICOxymaPure, HOBtCost-effective and widely used. DIC/Oxyma is safer than DIC/HOBt.[3]Generally less reactive than uronium or phosphonium reagents and may be insufficient for this coupling.[3]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling Completion

This protocol is used to qualitatively detect free primary amines on the peptide-resin.[3]

Reagents:

  • Solution A: 65 mg of Potassium Cyanide (KCN) in 100 mL of pyridine.

  • Solution B: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution C: 80 g of phenol in 20 mL of ethanol.

  • Washing Solvents: DMF, Ethanol.

Procedure:

  • Sample Collection: After the coupling reaction, collect a small sample of resin (approx. 5-10 mg) in a small glass test tube.

  • Washing: Thoroughly wash the resin beads with DMF (3 times) and then ethanol (3 times) to remove any residual reagents.

  • Reagent Addition: Add the following to the test tube:

    • 2-3 drops of Solution A.

    • 2-3 drops of Solution B.

    • 2-3 drops of Solution C.

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The resin beads and/or the solution turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The resin beads and solution remain yellow or colorless.

cluster_workflow Standard SPPS Cycle start Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Coupling: Add Activated This compound wash1->coupling wash2 Wash (DMF) coupling->wash2 monitor Monitor Coupling (Kaiser Test) wash2->monitor complete Coupling Complete monitor->complete Negative incomplete Coupling Incomplete monitor->incomplete Positive

Caption: Standard workflow for one cycle of Solid-Phase Peptide Synthesis.

Protocol 2: Double Coupling Procedure

This protocol should be initiated if the Kaiser test result from Protocol 1 is positive.

Procedure:

  • Initial Wash: After the first coupling attempt and subsequent washes, wash the resin thoroughly with DMF (3-5 times) to remove all residual reagents and byproducts.

  • Prepare Fresh Reagents: Prepare a new, fresh solution of activated this compound using the same equivalents and procedure as the initial coupling. Do not reuse any leftover solution from the first attempt.

  • Second Coupling: Add the fresh activation mixture to the peptide-resin.

  • Reaction Time: Allow the coupling reaction to proceed for the same amount of time as the initial attempt (e.g., 1-2 hours), or longer if desired.

  • Final Wash: Wash the resin thoroughly with DMF (5 times) to remove excess reagents.

  • Re-monitor: Perform the Kaiser test again (Protocol 1) to confirm the completion of the coupling. If the test is still positive, consider capping the unreacted amines with acetic anhydride before proceeding to the next deprotection step to avoid the formation of deletion sequences.

References

Technical Support Center: Fmoc-GABA-OH Incorporation in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-GABA-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions, troubleshooting strategies, and optimized protocols for the successful incorporation of γ-aminobutyric acid (GABA) into peptide sequences.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction associated with this compound in SPPS?

A1: The most significant side reaction when using this compound is the intramolecular cyclization to form a γ-lactam (pyrrolidinone). This reaction is particularly relevant for γ-amino acids and can lead to chain termination, resulting in truncated peptide sequences and reduced overall yield.

Q2: What conditions favor the formation of the γ-lactam side product?

A2: The formation of the γ-lactam is promoted by factors that bring the activated carboxyl group in proximity to the N-terminal amine of the same molecule. This can be more prevalent during the activation step of the amino acid, especially with prolonged pre-activation times before coupling to the resin-bound peptide. The choice of coupling reagent and the presence of a base can also influence the rate of this side reaction.

Q3: How can I detect incomplete coupling of this compound?

A3: Incomplete coupling can be detected using qualitative colorimetric tests such as the Kaiser test (ninhydrin test). A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted primary amines, indicating that the coupling was not successful.[1]

Q4: Are there any other potential side reactions to be aware of?

A4: Besides γ-lactam formation, general side reactions common to Fmoc-SPPS can also occur. These include racemization (though less of a concern for the achiral GABA) and the formation of deletion sequences due to incomplete coupling or deprotection. The purity of the this compound reagent is also crucial, as impurities can lead to the incorporation of incorrect building blocks.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound.

Issue 1: Low Coupling Efficiency or Incomplete Coupling

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences corresponding to the absence of GABA in the final peptide, as determined by mass spectrometry.

Possible Causes and Solutions:

CauseRecommended Action
Insufficiently reactive coupling reagent Switch to a more potent coupling reagent. For sterically hindered or challenging couplings, uronium/aminium salts like HATU or HCTU, or phosphonium salts like PyBOP, are often more effective than standard carbodiimide reagents like DIC.[1]
Suboptimal reaction conditions Increase the coupling time (e.g., from 1-2 hours to 4 hours or overnight). A moderate increase in temperature (e.g., to 30-40°C) can also enhance the reaction rate, but should be used with caution to avoid potential side reactions.[1]
Steric hindrance Ensure optimal swelling of the resin before coupling. The choice of resin can also play a role; a more open and flexible resin may improve coupling efficiency.
Peptide aggregation If the peptide sequence is prone to aggregation, consider using a different solvent system (e.g., NMP instead of DMF) or adding chaotropic salts.
γ-Lactam formation of the incoming this compound Minimize the pre-activation time of this compound before adding it to the resin. In-situ activation is highly recommended.

Data Presentation: Comparison of Coupling Reagents

While specific quantitative data for the coupling efficiency of this compound is not extensively available in comparative studies, the following table provides a representative comparison of common coupling reagents based on their known performance with sterically hindered or challenging amino acids. These values can serve as a guideline for selecting the appropriate reagent for your synthesis.

Coupling ReagentReagent TypeTypical Coupling Time (min)Expected Coupling Yield for Difficult CouplingsNotes
DIC/HOBt Carbodiimide60 - 12095 - 98%Cost-effective but slower reaction rates.
DIC/OxymaPure Carbodiimide60 - 12096 - 99%Generally outperforms DIC/HOBt in terms of yield and suppression of racemization.
HBTU Aminium/Uronium Salt30 - 6098 - 99.5%Fast and efficient, a widely used standard.
HATU Aminium/Uronium Salt20 - 45> 99.5%Highly reactive, excellent for hindered couplings with low racemization.
PyBOP Phosphonium Salt30 - 6098 - 99%Efficient with no risk of guanidinylation side reactions.
COMU Aminium/Uronium Salt20 - 45> 99.5%Very high reactivity and produces water-soluble byproducts, simplifying purification.

Note: Coupling yields are highly dependent on the specific peptide sequence, resin, and reaction conditions. The values presented are indicative for a standard SPPS protocol.

Experimental Protocols

Protocol 1: Standard Coupling of this compound using HATU

This protocol is designed for the efficient coupling of this compound while minimizing the risk of side reactions.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • This compound

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Preparation and Fmoc Deprotection:

    • Swell the resin in DMF for at least 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by a final DMF wash (3 times).

  • Amino Acid Activation and Coupling (In-situ):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring the Coupling Reaction:

    • After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF.

    • Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive, a second coupling (double coupling) may be necessary. To do this, wash the resin and repeat step 2 with a fresh solution of activated this compound.

  • Washing:

    • Once the coupling is complete, wash the resin thoroughly with DMF (5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Diagram 1: Troubleshooting Workflow for Incomplete this compound Coupling

Troubleshooting_Workflow start Incomplete Coupling of this compound (Positive Kaiser Test) check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok correct_reagents Use fresh, high-purity reagents and correct equivalents reagents_ok->correct_reagents No double_couple Perform a Double Coupling reagents_ok->double_couple Yes correct_reagents->double_couple kaiser_after_double Kaiser Test Still Positive? double_couple->kaiser_after_double change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU, COMU) kaiser_after_double->change_reagent Yes success Coupling Successful (Negative Kaiser Test) kaiser_after_double->success No optimize_conditions Optimize Reaction Conditions (Increase time/temperature) change_reagent->optimize_conditions check_aggregation Consider Peptide Aggregation (Change solvent, add chaotropes) optimize_conditions->check_aggregation check_aggregation->success

Caption: Troubleshooting workflow for incomplete this compound coupling.

Diagram 2: Signaling Pathway of γ-Lactam Formation

Lactam_Formation cluster_activation Activation Step cluster_side_reaction Side Reaction cluster_desired_reaction Desired Reaction Fmoc_GABA This compound Activated_Ester Activated Intermediate Fmoc_GABA->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIC) Coupling_Reagent->Activated_Ester Intramolecular_Attack Intramolecular Nucleophilic Attack Activated_Ester->Intramolecular_Attack Coupling Intermolecular Coupling Activated_Ester->Coupling Gamma_Lactam γ-Lactam (Pyrrolidinone) + Truncated Peptide Intramolecular_Attack->Gamma_Lactam Peptide_Resin Peptide-Resin (Free N-terminus) Peptide_Resin->Coupling GABA_Peptide GABA-Containing Peptide Coupling->GABA_Peptide

References

Strategies to prevent aggregation of peptides containing GABA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with peptides incorporating gamma-aminobutyric acid (GABA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and manage peptide aggregation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of incorporating GABA into my peptide sequence?

Incorporating GABA, a non-proteinogenic γ-amino acid, into a peptide backbone primarily serves to increase the flexibility of the peptide chain.[1] Unlike standard alpha-amino acids, the extended methylene backbone of GABA replaces a rotationally restricted amide bond, creating a "super-flexible" linker.[1] This flexibility can be advantageous in modulating the peptide's structure, dynamics, and interaction with binding partners.[1][2]

Q2: How does the increased flexibility from GABA affect my peptide's aggregation propensity?

The increased conformational flexibility introduced by GABA can be a powerful strategy to prevent aggregation. Aggregation often occurs when peptides adopt rigid secondary structures, such as β-sheets, which then stack together.[3][4] The flexibility of a GABA residue can disrupt the formation of these ordered, aggregation-prone structures.[5] However, extreme flexibility or unfavorable formulation conditions can still lead to aggregation through non-specific hydrophobic collapse.

Q3: Are there specific sequence positions where GABA is most effective at preventing aggregation?

While sequence-specific effects are highly dependent on the individual peptide, placing GABA strategically can be very effective. Using GABA to break up contiguous stretches of hydrophobic amino acids or residues known to promote β-sheet formation can disrupt the intermolecular hydrogen bonding required for aggregation.[5] It is often used as a flexible linker between functional domains, allowing them to fold and function independently without interfering with each other, which can be a source of aggregation.[6][7][8]

Q4: Besides aggregation, what are other benefits of using GABA in peptide design?

Incorporating non-proteinogenic amino acids like GABA can significantly improve the drug-like properties of a peptide.[9][10] Benefits can include enhanced proteolytic stability (resistance to degradation by enzymes), improved solubility, and potentially altered pharmacokinetic profiles.[2][9]

Troubleshooting Guide: Peptide Aggregation

Use this guide to diagnose and resolve common aggregation issues with your GABA-containing peptide.

Problem: My peptide precipitates immediately upon dissolution in aqueous buffer.

Potential Cause Suggested Solution Explanation
High Peptide Concentration Decrease the working concentration of the peptide. Perform a concentration-response curve to find the optimal balance between activity and solubility.High concentrations increase the likelihood of intermolecular interactions, which is a primary driver for all types of aggregation.[4]
Incorrect pH Adjust the pH of the buffer. Move the pH at least 2 units away from the peptide's isoelectric point (pI).At the pI, the peptide has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing aggregation propensity.[4]
Initial Solvent Dissolve the peptide first in a small amount of an organic solvent (e.g., DMSO, DMF, acetonitrile) before slowly adding it to the aqueous buffer with gentle vortexing.Many peptides, especially those with hydrophobic regions, are more soluble in organic solvents. This method creates a stock solution that can be diluted into the final aqueous buffer, avoiding immediate precipitation.

Problem: My peptide solution becomes cloudy or forms visible particles over time.

Potential Cause Suggested Solution Explanation
Slow Aggregation Kinetics Add excipients to the formulation. Common options include amino acids (Arginine, Glycine), sugars (trehalose), or non-ionic surfactants (Polysorbate 20/80).Excipients can stabilize the peptide in several ways: Arginine can suppress aggregation by interacting with aromatic residues, while surfactants can prevent surface-induced aggregation and stabilize hydrophobic regions.[4]
Mechanical Stress Minimize agitation, vigorous vortexing, and repeated freeze-thaw cycles.Physical stresses can expose hydrophobic cores of the peptide, leading to irreversible aggregation.[4] The inherent flexibility of GABA-peptides may make them sensitive to shear forces.
Sub-optimal Temperature Store the peptide solution at the recommended temperature (typically 4°C for short-term and -20°C or -80°C for long-term). Perform temperature stability studies if necessary.Temperature fluctuations can induce partial unfolding and subsequent aggregation.

Experimental Protocols & Data

Protocol 1: Thioflavin T (ThT) Assay for Aggregation Monitoring

The Thioflavin T (ThT) assay is a standard method for detecting the formation of amyloid-like fibrils, which are rich in β-sheet structures. ThT dye exhibits enhanced fluorescence upon binding to these aggregates.[4]

Materials:

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered through a 0.2 µm filter).

  • Peptide stock solution.

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Black, clear-bottom 96-well plates.

  • Fluorescence plate reader.

Methodology:

  • Prepare Working Solutions:

    • Dilute the ThT stock solution into the assay buffer to a final working concentration of 20-25 µM.

    • Prepare your GABA-containing peptide at various concentrations in the assay buffer. Also prepare a buffer-only control and a positive control if available.

  • Set up the Assay:

    • In the 96-well plate, combine your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.

    • For example, mix 50 µL of peptide solution with 50 µL of ThT solution.

  • Incubation and Measurement:

    • Incubate the plate at a desired temperature (e.g., 37°C), often with intermittent shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation around 440-450 nm and emission around 480-490 nm.[11]

  • Data Analysis:

    • Subtract the background fluorescence of the ThT-only control from all readings.

    • Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau.[4]

Data Summary: Effect of Excipients on Peptide Aggregation

The following table summarizes hypothetical data on the effectiveness of common excipients in preventing peptide aggregation as measured by a ThT assay after 24 hours.

Condition (Peptide in Buffer) Excipient Excipient Concentration Normalized ThT Fluorescence (% of Control)
Control (No Excipient)NoneN/A100%
Test 1L-Arginine150 mM35%
Test 2Sucrose5% (w/v)52%
Test 3Polysorbate 200.02% (v/v)28%

This table illustrates that excipients can significantly reduce the level of β-sheet rich aggregates.

Visualized Workflows and Logic

Troubleshooting Workflow for Peptide Aggregation

This diagram outlines a logical sequence of steps to address aggregation issues with your GABA-containing peptide.

Aggregation_Troubleshooting start Peptide Aggregation Observed check_conc Step 1: Review Concentration Is it as low as functionally possible? start->check_conc adjust_conc Reduce Concentration check_conc->adjust_conc No check_ph Step 2: Check Formulation pH Is pH far from pI? check_conc->check_ph Yes adjust_conc->check_ph adjust_ph Adjust Buffer pH check_ph->adjust_ph No check_handling Step 3: Evaluate Handling Minimize agitation & freeze-thaw cycles? check_ph->check_handling Yes adjust_ph->check_handling adjust_handling Modify Handling Protocol check_handling->adjust_handling No add_excipients Step 4: Add Stabilizing Excipients (e.g., Arginine, Surfactants) check_handling->add_excipients Yes adjust_handling->add_excipients retest Re-evaluate Aggregation (e.g., via DLS or ThT Assay) add_excipients->retest resolved Issue Resolved retest->resolved Successful consult Consult Further / Redesign Peptide retest->consult Unsuccessful

Caption: A step-by-step troubleshooting workflow for peptide aggregation.

Experimental Workflow: Aggregation Inhibition Assay

This diagram shows the typical workflow for testing the ability of different excipients to inhibit peptide aggregation.

Inhibition_Assay_Workflow prep_peptide Prepare Peptide Stock Solution setup_plate Set up 96-Well Plate: - Peptide + Buffer (Control) - Peptide + Excipient 1 - Peptide + Excipient 2 - ... prep_peptide->setup_plate prep_excipients Prepare Excipient Stock Solutions (e.g., Arginine, Sucrose, Surfactant) prep_excipients->setup_plate add_dye Add Aggregation-Sensing Dye (e.g., Thioflavin T) setup_plate->add_dye incubate Incubate Under Aggregation-Prone Conditions (e.g., 37°C with shaking) add_dye->incubate measure Measure Signal Periodically (e.g., Fluorescence) incubate->measure analyze Analyze Data: Compare kinetics of control vs. test conditions measure->analyze

Caption: Workflow for an aggregation inhibition screening experiment.

References

Technical Support Center: Optimizing Fmoc-GABA-OH Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of Fmoc-GABA-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for this compound deprotection?

A1: The most common and widely accepted method for removing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group from this compound is by treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] A standard protocol involves using a 20% (v/v) solution of piperidine in DMF.[1][2] The reaction is usually carried out at room temperature. For solid-phase peptide synthesis (SPPS), a two-step deprotection is often employed: an initial short treatment (1-3 minutes) followed by a longer treatment (7-20 minutes) with fresh reagent.[1][4]

Q2: How can I monitor the progress of the Fmoc deprotection reaction?

A2: The progress of Fmoc deprotection can be monitored by UV-Vis spectrophotometry.[1][5] The cleavage of the Fmoc group by piperidine releases dibenzofulvene (DBF), which then reacts with piperidine to form a piperidine-fulvene adduct.[6][7] This adduct has a characteristic UV absorbance maximum around 301-312 nm.[5][8] By measuring the absorbance of the reaction solution, you can track the release of the Fmoc group and determine when the deprotection is complete. Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[8]

Q3: What are the common causes of incomplete Fmoc deprotection?

A3: Incomplete Fmoc deprotection can be caused by several factors:

  • Peptide Aggregation: In solid-phase synthesis, as the peptide chain elongates, it can fold into secondary structures or aggregate, making the Fmoc group inaccessible to the deprotection reagent.[1][5]

  • Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can sterically hinder the approach of the piperidine molecule to the Fmoc group.[1]

  • Poor Resin Swelling: In SPPS, inadequate swelling of the solid support can limit the diffusion of reagents to the growing peptide chain.[1]

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for "difficult" sequences or under suboptimal conditions.[5]

Q4: Are there alternative reagents to piperidine for Fmoc deprotection?

A4: Yes, several alternatives to piperidine are available, which can be advantageous in terms of toxicity, handling, and minimizing certain side reactions.[9][10] Some common alternatives include:

  • Piperazine (PZ): A good alternative that can be used in lower concentrations compared to piperidine.[9][10]

  • 4-Methylpiperidine (4MP): Behaves similarly to piperidine and is a viable replacement.[9]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A very strong, non-nucleophilic base that can be effective for difficult deprotections, often used in combination with piperidine.[1][11] However, caution is advised as it can promote side reactions like aspartimide formation.[1]

  • Diethylamine and Morpholine: These are weaker bases and generally require longer reaction times.[6][12]

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptoms:

  • Low yield of the desired product after subsequent coupling steps.[13]

  • Presence of Fmoc-protected starting material in the reaction mixture, as detected by HPLC or TLC.

  • Negative or weak colorimetric test result (e.g., Kaiser test) when a primary amine is expected.[8]

Possible Causes & Solutions:

Cause Solution
Insufficient Reaction Time Extend the deprotection time. For SPPS, increasing the duration of the second piperidine treatment is a common strategy.[1] Monitor the reaction progress using UV-Vis spectrophotometry to determine the optimal time.[8]
Low Reagent Concentration Ensure the piperidine solution is at the correct concentration (typically 20%). For difficult sequences, increasing the concentration to 30-50% may be beneficial, though this can increase the risk of side reactions.[7]
Poor Solvation/Resin Swelling (SPPS) Ensure the resin is adequately swollen before starting the deprotection.[1] Using a solvent like N-methylpyrrolidone (NMP) instead of DMF can sometimes improve solvation and disrupt peptide aggregation.[1]
Peptide Aggregation (SPPS) Incorporate "kink"-inducing residues or use solvents that disrupt hydrogen bonding, like NMP.[8] Performing the synthesis at an elevated temperature can also help prevent aggregation.[8]
Steric Hindrance For sterically hindered residues, extended deprotection times or the use of a stronger base like DBU may be necessary.[1]
Issue 2: Side Reaction Formation

Symptoms:

  • Presence of unexpected peaks in the HPLC chromatogram of the crude product.

  • Discoloration of the reaction mixture or resin.[13]

  • Mass spectrometry data indicating the presence of byproducts.

Possible Causes & Solutions:

Cause Solution
Aspartimide Formation This is a common side reaction with sequences containing aspartic acid. It can be minimized by using a lower concentration of piperidine, shorter deprotection times, or by adding HOBt to the deprotection solution.[11] Using DBU can increase the risk of aspartimide formation.[1]
Dibenzofulvene (DBF) Adduct Formation The reactive DBF intermediate can sometimes react with the newly deprotected amine. Ensure a sufficient excess of the amine scavenger (e.g., piperidine) is present to trap the DBF.[6][7]
Racemization While less common with Fmoc chemistry compared to others, prolonged exposure to basic conditions can lead to racemization of some amino acids.[14] Minimize deprotection times where possible.

Experimental Protocols

Protocol 1: Standard this compound Deprotection in Solution
  • Dissolution: Dissolve this compound in a suitable volume of DMF.

  • Reagent Addition: Add 20% (v/v) piperidine in DMF to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, the piperidine and the piperidine-fulvene adduct need to be removed. This can be achieved by extraction or precipitation.[15] One method involves adding a 1:1 ratio of a polar solvent (e.g., acetonitrile) to dissolve the product and a non-polar solvent (e.g., hexane) to dissolve the adduct, followed by separation of the layers.[15]

Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring it is fully covered. Agitate for 1-3 minutes.[1][4]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 7-20 minutes.[16]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[1]

  • Confirmation (Optional): A small sample of the resin can be taken for a Kaiser test to confirm the presence of a free primary amine.[2][8]

Data Presentation

Table 1: Comparison of Common Fmoc Deprotection Reagents
ReagentConcentrationSolventTypical TimeAdvantagesDisadvantages
Piperidine 20% (v/v)[1]DMF or NMP[1]2 x 5-10 min[1]Widely used, effective, well-documented.Toxic, regulated, can cause side reactions.[17]
Piperazine (PZ) 10% (w/v)[9]9:1 DMF/Ethanol[9]Similar to piperidineGood alternative to piperidine, may have handling advantages.[9]Requires ethanol for solubility.[9]
4-Methylpiperidine (4MP) 20% (v/v)[9]DMF[9]Similar to piperidineInterchangeable with piperidine.[9]Similar toxicity profile to piperidine.
DBU 2% (v/v)[1]DMF5-15 min[5]Very strong base, effective for difficult deprotections.[11]Can increase side reactions like aspartimide formation.[1]
Diethylamine 10-60% (v/v)[6]DMF> 60 min[6]Inexpensive alternative.[6]Significantly longer reaction times required.

Visualizations

Deprotection_Workflow start Start: Fmoc-Protected GABA-OH deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection monitoring Monitor Reaction (TLC, HPLC, UV-Vis) deprotection->monitoring incomplete Incomplete Reaction monitoring->incomplete No complete Reaction Complete monitoring->complete Yes troubleshoot Troubleshoot: - Extend Time - Increase Concentration - Change Reagent incomplete->troubleshoot troubleshoot->deprotection workup Work-up/ Washing complete->workup product Deprotected GABA-OH workup->product

Caption: A general workflow for the Fmoc deprotection of GABA-OH.

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection Detected cause1 Insufficient Reaction Time? start->cause1 solution1 Extend Deprotection Time cause1->solution1 Yes cause2 Reagent Issue? cause1->cause2 No end Re-evaluate Deprotection solution1->end solution2 Check Reagent Concentration/ Use Fresh Reagent cause2->solution2 Yes cause3 Aggregation/Steric Hindrance? cause2->cause3 No solution2->end solution3 Use Stronger Base (e.g., DBU)/ Change Solvent (e.g., NMP) cause3->solution3 Yes cause3->end No solution3->end

Caption: A troubleshooting guide for incomplete Fmoc deprotection.

References

Technical Support Center: Monitoring Fmoc-GABA-OH Reactions with the Kaiser Test

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring Fmoc-γ-aminobutyric acid (GABA)-OH reactions using the Kaiser test.

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and why is it used in solid-phase peptide synthesis (SPPS)?

A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1] In the context of SPPS, it is a crucial tool for monitoring the completion of two key reaction steps:

  • Fmoc-Deprotection: A positive test (intense blue color) confirms the successful removal of the Fmoc protecting group, exposing the primary amine for the next coupling step.[2]

  • Amino Acid Coupling: A negative test (colorless or yellow solution) indicates that the coupling reaction is complete, as the primary amine of the resin-bound peptide has reacted with the incoming Fmoc-amino acid.[2][3]

Q2: Is the Kaiser test suitable for all amino acids?

A2: The Kaiser test is highly effective for primary amines. However, it is not reliable for detecting secondary amines, such as the N-terminal proline, which typically yields a less intense brownish-red color.[4][5] For proline or other N-substituted amino acids, alternative methods like the Isatin or Chloranil test are recommended.[1]

Q3: Can the Kaiser test be used to monitor the coupling of Fmoc-GABA-OH?

A3: Yes. GABA possesses a primary amine. When the Fmoc group is removed from a resin-bound GABA, the resulting free primary amine will give a strong positive (blue) result with the Kaiser test. After the subsequent coupling of another amino acid to the GABA amine, a negative test is expected.

Q4: How should the reagents for the Kaiser test be prepared and stored?

A4: The test typically requires three solutions. While formulations can vary slightly, a common preparation is as follows:

  • Solution A (KCN/Pyridine): A dilute solution of potassium cyanide (KCN) in pyridine.

  • Solution B (Ninhydrin/Butanol): Ninhydrin dissolved in n-butanol or ethanol.[1][6]

  • Solution C (Phenol/Butanol): Phenol dissolved in n-butanol.[1]

These reagents, particularly the ninhydrin and KCN solutions, should be stored in a cool, dark place. It is advisable to prepare fresh solutions periodically, as their efficacy can degrade over time, potentially leading to unreliable results.[7]

Q5: What safety precautions are necessary when performing the Kaiser test?

A5: The reagents used are hazardous.

  • Potassium Cyanide (KCN): Highly toxic.

  • Pyridine: Flammable and has a strong, unpleasant odor.

  • Phenol: Toxic and corrosive.[8] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guide

Issue / Observation Possible Cause(s) Recommended Action(s)
False Positive Result (Blue color after a coupling step should be complete)1. Incomplete Coupling: The reaction has not gone to completion.[9] 2. Inefficient Washing: Residual base (e.g., piperidine) from the deprotection step was not thoroughly washed away. 3. Reagent Degradation: Old or improperly stored coupling reagents (e.g., HBTU, DIC) may be inactive.[10] 4. Steric Hindrance/Aggregation: The peptide sequence may be aggregating on the resin, preventing access to the reaction site.[9] 5. Overheating During Test: Excessive heating (>5 min) can sometimes cause Fmoc group removal by the pyridine in the test reagents, leading to a false positive.[4][5]1. Recouple: Perform a second coupling reaction.[9] 2. Improve Washing: Ensure thorough washing of the resin with DMF (at least 3-5 times) after deprotection and before coupling.[11] 3. Use Fresh Reagents: Prepare or use fresh coupling reagents. 4. Modify Conditions: Change the solvent (e.g., use NMP or DMSO) or switch to a more potent coupling reagent like HATU.[9] 5. Capping: If recoupling is ineffective, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[4][9]
False Negative Result (Yellow/colorless after a deprotection step)1. Incomplete Deprotection: The Fmoc group was not completely removed. 2. Degraded Reagents: The Kaiser test reagents, especially ninhydrin, may have degraded.[7] 3. Improper Test Procedure: Insufficient heating time or temperature during the test. 4. Resin Swelling Issues: The resin may not be properly swelled, preventing reagents from accessing the peptide.[7]1. Repeat Deprotection: Extend the deprotection time or perform an additional deprotection step. 2. Prepare Fresh Reagents: Make new Kaiser test solutions. 3. Verify Protocol: Ensure the test is heated at the correct temperature (typically 100-120°C) for the specified time (around 5 minutes).[3] 4. Swell Resin: Ensure the resin is adequately swelled in an appropriate solvent (e.g., DMF or DCM) before the reaction.[11]
Faint or Ambiguous Color 1. Nearly Complete Reaction: The reaction may be >99% complete, leaving a very small number of free amines. 2. Amino Acid Specificity: Some N-terminal amino acids (e.g., Asp, Ser) may give a less intense color.[5] 3. Low Resin Loading: If the resin loading is very low, the color intensity will be proportionally weaker.1. Recouple or Cap: For a coupling reaction, it is safest to perform a second coupling or cap the remaining amines.[3] 2. Proceed with Caution: For a deprotection step, a faint positive is usually acceptable to proceed. 3. Use a Control: Compare the result against a known positive (deprotected resin) and negative (Fmoc-protected resin) control.

Data Presentation: Interpreting Kaiser Test Results

The visual results of the Kaiser test provide a qualitative assessment of the reaction progress.

Observation (Beads & Solution) Interpretation Recommended Next Step
Intense Blue Positive Result: High concentration of free primary amines.Deprotection: Proceed to the next coupling step.Coupling: Reaction has failed. Recouple.[1]
Light Blue / Colorless Beads with Blue Solution Largely Complete Coupling: Most amines have reacted.Extend the current coupling time or perform a second coupling. Capping may be an option.[1]
Colorless or Yellow Negative Result: Absence of free primary amines.Deprotection: Reaction has failed. Repeat deprotection.Coupling: Reaction is complete. Proceed to the next deprotection step.[3][5]
Brownish-Red Secondary Amine Present: Typical result for N-terminal proline.The test is not reliable. Use an alternative like the Isatin test.[5]

Experimental Protocols

Protocol 1: Preparation of Kaiser Test Solutions

Caution: Perform all steps in a certified fume hood and wear appropriate PPE.

Reagent A: KCN in Pyridine

  • Prepare a stock solution of 0.001 M aqueous KCN.

  • Dilute 2 mL of the KCN stock solution with 98 mL of pyridine.[5] Mix well.

Reagent B: Ninhydrin in Ethanol

  • Dissolve 5 g of ninhydrin in 100 mL of ethanol.[5][6] Mix until fully dissolved.

Reagent C: Phenol in Ethanol

  • Dissolve 80 g of phenol in 20 mL of ethanol.[5][6] The solution will be viscous.

Protocol 2: Performing the Kaiser Test
  • Collect a small sample of resin beads (approximately 10-15 beads) from the reaction vessel into a small, clean glass test tube.[11]

  • Wash the resin beads thoroughly with DMF (3x) and then ethanol (3x) to remove any residual reagents.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C) to the test tube.[1]

  • Heat the test tube in a heating block or sand bath at 110-120°C for 5 minutes.[1][3]

  • Remove the tube and observe the color of the beads and the solution against a white background.

  • Compare the result to the interpretation table above to determine the status of your reaction.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for performing the Kaiser test during solid-phase peptide synthesis.

G cluster_decision Decision Point start Start SPPS Step (Deprotection or Coupling) collect_sample Collect 5-10 mg Resin Sample start->collect_sample wash_dmf Wash Resin with DMF (3x) collect_sample->wash_dmf wash_etoh Wash Resin with EtOH (3x) wash_dmf->wash_etoh add_reagents Add 2-3 drops each of Reagents A, B, and C wash_etoh->add_reagents heat Heat at 110-120°C for 5 min add_reagents->heat observe Observe Color of Beads and Solution heat->observe positive Positive (Blue) observe->positive Deprotection OK Coupling FAILED negative Negative (Yellow) observe->negative Deprotection FAILED Coupling OK ambiguous Ambiguous/Faint observe->ambiguous Uncertain Result

Caption: Experimental workflow for the Kaiser test.

Troubleshooting Logic

This diagram provides a decision-making tree for troubleshooting unexpected Kaiser test results.

G start Unexpected Kaiser Test Result is_positive Is the result POSITIVE after a COUPLING step? start->is_positive is_negative Is the result NEGATIVE after a DEPROTECTION step? start->is_negative recouple Action: Perform a Second Coupling is_positive->recouple Yes redeprotect Action: Repeat Deprotection Step is_negative->redeprotect Yes check_positive_again Kaiser Test Still Positive? recouple->check_positive_again change_cond Action: Modify Conditions (Solvent, Reagents) check_positive_again->change_cond Yes proceed Proceed with Synthesis check_positive_again->proceed No cap Action: Cap Unreacted Amines with Acetic Anhydride change_cond->cap check_negative_again Kaiser Test Still Negative? redeprotect->check_negative_again check_reagents Check Age/Quality of Deprotection & Kaiser Reagents check_negative_again->check_reagents Yes check_negative_again->proceed No

References

Technical Support Center: Troubleshooting Fmoc-GABA-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the solid-phase peptide synthesis (SPPS) of peptides containing γ-aminobutyric acid (GABA).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues you might encounter during the Fmoc-GABA-OH coupling reaction.

Q1: My Kaiser test is positive after the this compound coupling step. What does this indicate and what are the common causes?

A: A positive Kaiser test (indicated by a blue or purple color on the resin beads) signifies the presence of free primary amines, meaning your this compound has failed to couple completely to the N-terminus of the peptide chain.[1]

Common Causes for Incomplete Coupling:

  • Inadequate Activation of this compound: The carboxylic acid of this compound must be sufficiently activated to react with the resin-bound amine. Using a standard activator might not be sufficient.

  • Steric Hindrance: While GABA is a flexible molecule, the Fmoc protecting group is bulky and can sterically hinder the coupling reaction.

  • Poor Solubility: this compound has limited solubility in some common SPPS solvents, which can reduce its availability for the reaction.

  • Peptide Aggregation: The growing peptide chain on the solid support can aggregate, blocking the reactive N-terminal amine and preventing the coupling of this compound.[2]

  • Suboptimal Reaction Conditions: Factors such as insufficient reaction time, inadequate temperature, or incorrect reagent stoichiometry can all lead to incomplete coupling.[2]

Q2: I suspect a side reaction is occurring. What are the most likely side reactions with this compound?

A: The primary side reaction of concern when coupling this compound is intramolecular cyclization , leading to the formation of a pyrrolidinone (lactam) . This is due to the flexible nature of the GABA backbone, which can allow the activated carboxyl group to react with its own Fmoc-protected amine. This side reaction is particularly a risk during the pre-activation step.[3]

Other potential, more general SPPS side reactions include:

  • Racemization: Although less common for non-chiral GABA, if you are using a chiral derivative, the choice of coupling reagent and base can influence the degree of racemization.[4]

  • Diketopiperazine Formation: This is a concern at the dipeptide stage and can lead to the cleavage of the dipeptide from the resin.[5]

Q3: How can I improve the coupling efficiency of my this compound reaction?

A: If you are experiencing incomplete coupling, consider the following optimization strategies:

  • Optimize Coupling Reagents: For challenging couplings, switching to more potent activating reagents is recommended. Uronium/aminium salt-based reagents like HATU, HBTU, and HCTU, or phosphonium salt-based reagents like PyBOP and PyAOP are generally more effective than carbodiimides alone.[6][7]

  • Double Coupling: If a single coupling reaction does not achieve completion (as indicated by a positive Kaiser test), a second coupling with a fresh solution of activated this compound can be performed before proceeding to the next deprotection step.[1]

  • Increase Reaction Time and/or Temperature: Extending the coupling time (e.g., from 1-2 hours to 4 hours or even overnight) can help drive the reaction to completion. A moderate increase in temperature (e.g., to 30-40°C) may also improve the reaction rate, but should be approached with caution to avoid potential side reactions.[1]

  • Improve Solubility: If solubility is a concern in your primary solvent (e.g., DMF), consider using N-Methyl-2-pyrrolidone (NMP) or adding a small amount of a chaotropic co-solvent like DMSO.[6]

Q4: How can I monitor the completion of the this compound coupling reaction?

A: The most common method for qualitatively monitoring the completion of a coupling reaction in SPPS is the Kaiser test .[5][8]

  • Positive Result (Incomplete Coupling): The resin beads and/or the solution will turn a dark blue or purple color, indicating the presence of unreacted primary amines.[1]

  • Negative Result (Complete Coupling): The resin beads and solution will remain yellow or colorless, indicating the absence of free primary amines.[1]

For more quantitative analysis, especially during method development, cleaving a small sample of the resin and analyzing the peptide by HPLC and mass spectrometry can confirm the successful incorporation of the GABA residue.[5]

Data Summary Table

The choice of coupling reagent can significantly impact the efficiency and potential for side reactions. The following table summarizes the characteristics of common coupling reagents suitable for this compound coupling.

Coupling Reagent ClassExamplesRecommended for this compound?AdvantagesDisadvantages
Carbodiimides DIC, DCCWith additivesCost-effective.[4]Slower reaction rates; can lead to N-acylurea formation and dehydration of Asn/Gln side chains.[1][4]
Uronium/Aminium Salts HATU, HBTU, HCTUYes (Highly Recommended)Fast and highly efficient, especially for sterically hindered couplings.[6][7]Potential for guanidinylation of the N-terminus if used in excess.[7]
Phosphonium Salts PyBOP, PyAOPYes (Highly Recommended)Excellent for difficult couplings; less risk of guanidinylation compared to uronium salts.[6][7]Can be more expensive.[6]

Experimental Protocols

Standard this compound Coupling Protocol (HBTU/HOBt Activation)

This protocol is a general guideline and may require optimization for your specific peptide sequence.

  • Resin Swelling: Swell the resin in DMF for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.

  • Washing: Wash the resin alternately with DMF and isopropanol (IPA) to remove residual piperidine, followed by a final series of DMF washes.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents.

Protocol for Kaiser Test
  • Sample Collection: After the coupling reaction, remove a small sample of the resin (approximately 5-10 beads) and place it in a small glass test tube.

  • Washing: Wash the resin beads thoroughly with DMF (3 times) and then with ethanol (3 times) to remove any residual reagents.

  • Reagent Addition: Add the following three solutions to the test tube:

    • 2-3 drops of potassium cyanide in pyridine (e.g., 65 mg KCN in 100 mL pyridine).

    • 2-3 drops of ninhydrin in ethanol (e.g., 5 g ninhydrin in 100 mL ethanol).

    • 2-3 drops of phenol in ethanol (e.g., 80 g phenol in 20 mL ethanol).

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or the solution will turn a dark blue or purple color.

    • Negative Result (Complete Coupling): The beads and solution will remain yellow or colorless.

Visual Troubleshooting Guide

The following flowchart provides a logical workflow for troubleshooting a failing this compound coupling reaction.

G Troubleshooting this compound Coupling Failure start Start: this compound Coupling Reaction kaiser_test Perform Kaiser Test start->kaiser_test positive_result Positive Result (Blue/Purple Beads) kaiser_test->positive_result Incomplete negative_result Negative Result (Yellow/Colorless Beads) kaiser_test->negative_result Complete troubleshoot Troubleshoot Incomplete Coupling positive_result->troubleshoot proceed Proceed to Next Fmoc Deprotection negative_result->proceed double_couple Perform Double Coupling with Fresh Reagents troubleshoot->double_couple Option 1 change_reagents Change Coupling Reagent (e.g., to HATU or PyBOP) troubleshoot->change_reagents Option 2 increase_time_temp Increase Reaction Time and/or Temperature troubleshoot->increase_time_temp Option 3 change_solvent Change Solvent (e.g., NMP or add DMSO) troubleshoot->change_solvent Option 4 re_kaiser Re-run Kaiser Test double_couple->re_kaiser change_reagents->re_kaiser increase_time_temp->re_kaiser change_solvent->re_kaiser re_kaiser->negative_result Complete analyze_side_reaction Analyze for Side Reactions (e.g., Lactam Formation via MS) re_kaiser->analyze_side_reaction Still Positive

Caption: Troubleshooting workflow for a failing this compound coupling reaction.

References

Technical Support Center: Fmoc-GABA-OH Activation and Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the activation and coupling of Fmoc-GABA-OH in peptide synthesis. Our goal is to help you minimize side reactions and ensure the integrity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: I am concerned about racemization of this compound during activation. What is the primary mechanism for this?

A1: It is a common concern to maintain stereochemical integrity during peptide synthesis. However, the primary mechanism for racemization in α-amino acids, which is the formation of a 5(4H)-oxazolone intermediate, does not apply to γ-amino acids like GABA (γ-aminobutyric acid). This is because GABA's amino group is on the gamma carbon, not the alpha carbon, which prevents the formation of this cyclic intermediate. Therefore, racemization at the α-carbon is not a risk for GABA itself. The focus during this compound coupling should be on preventing other potential side reactions to ensure a high-purity product.

Q2: What are the most common side reactions to be aware of when activating this compound?

A2: While classical racemization is not a concern, other side reactions can occur during the activation and coupling of this compound. These include:

  • N-acylurea formation: This occurs when using carbodiimide-based coupling reagents (like DCC or DIC) without an additive. The highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

  • Guanidinylation: Onium salt reagents (e.g., HBTU, HATU) can react with the free amino group of the peptide chain to form a guanidinium byproduct, especially when the coupling reagent is in excess.[1]

  • Lactam formation (Pyrrolidinone formation): Although less common during standard coupling times, prolonged activation or specific conditions could potentially favor intramolecular cyclization of GABA to form a lactam (2-pyrrolidinone), leading to chain termination.

Q3: Which coupling reagents are recommended for this compound to minimize side reactions?

A3: The choice of coupling reagent is critical for a clean and efficient reaction. For sensitive couplings, carbodiimide-based reagents combined with a nucleophilic additive are highly recommended because they can often be used without a strong base.[2] Onium salts are also very effective but require careful control of stoichiometry and the use of a suitable base.[1]

Here is a summary of commonly used coupling reagents:

Coupling Reagent ClassExamplesRisk of Side Reactions (General)Notes
Carbodiimides DIC, DCC, EDCLow (with additive)Crucially, must be used with an additive like Oxyma or HOBt to prevent N-acylurea formation and other side reactions. [3] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[4]
Onium Salts (Aminium/Uronium) HBTU, HATU, HCTU, COMULow to ModerateGenerally efficient with low risk of racemization-related side reactions for α-amino acids.[4] The choice of base is critical.[2] A slight excess of the carboxylic acid component is recommended to prevent guanidinylation.[1]
Onium Salts (Phosphonium) PyBOP, PyAOPLow to ModerateHighly effective, especially for sterically hindered couplings.[4] The choice of base is also important here.

Q4: What is the role of additives like HOBt and Oxyma, and which one should I choose?

A4: Additives are essential for suppressing side reactions, particularly when using carbodiimide activators. They work by intercepting the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to side reactions.[3]

  • 1-Hydroxybenzotriazole (HOBt): The classic additive that has been used for decades to minimize racemization and improve coupling efficiency.[5]

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): A more modern and highly effective additive. It has been shown to be superior to HOBt in suppressing racemization in sensitive α-amino acids and is considered a safer alternative as HOBt can have explosive properties.[3][6]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Another highly effective additive, often showing performance similar to or better than Oxyma in suppressing racemization.[6]

Recommendation: For robust and clean coupling of this compound, Oxyma is an excellent choice due to its high efficiency in preventing side reactions and its enhanced safety profile.[6]

Q5: Which base should I use for the coupling reaction, and how does it impact the outcome?

A5: The base plays a crucial role, especially when using onium salt reagents. Its primary function is to deprotonate the carboxylic acid and neutralize any salts formed. However, a strong, sterically hindered base can sometimes promote side reactions.

  • N,N-Diisopropylethylamine (DIPEA/DIEA): A very common but strong base. Its use can sometimes increase the risk of side reactions.[1]

  • N-Methylmorpholine (NMM): A weaker base than DIPEA, often recommended for couplings where side reactions are a concern.[1]

  • 2,4,6-Collidine: A hindered, weaker base that can be beneficial for sensitive amino acids that are prone to racemization.[7]

Recommendation: When using onium salt reagents like HATU or HBTU, consider using a weaker base like NMM to minimize potential side reactions. For carbodiimide couplings with an additive, a base may not be necessary unless the incoming amino acid is a salt.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Coupling of this compound 1. Steric Hindrance: The peptide sequence may create a sterically challenging environment. 2. Insufficient Activation: The coupling time may be too short, or the reagents may be degraded.- Increase the coupling time. - Perform a double coupling. - Switch to a more potent coupling reagent like HATU or COMU, ensuring the use of a weaker base like NMM.[2] - Ensure all reagents are fresh and anhydrous.
Formation of Unknown Impurities 1. N-acylurea Formation: Using DIC/DCC without an additive. 2. Guanidinylation: Using excess onium salt reagent (e.g., HBTU, HATU).- Always use an additive (Oxyma or HOBt) with carbodiimide reagents. [3] - Use a slight excess of this compound relative to the onium salt coupling reagent.[1] - Use a weaker base (NMM) instead of DIPEA.[1]
Chain Termination Lactam Formation: Although less likely under standard conditions, prolonged exposure to activating conditions or high temperatures could lead to intramolecular cyclization of GABA.- Avoid unnecessarily long pre-activation or coupling times. - If using elevated temperatures (e.g., microwave synthesis), optimize the coupling time and temperature carefully.

Experimental Protocols

Protocol 1: Low Side-Reaction Coupling using DIC/Oxyma

This protocol is highly recommended for the clean incorporation of this compound.

  • Resin Preparation: Swell the resin in DMF. Perform Fmoc deprotection of the N-terminal amino group on the resin-bound peptide.

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF. Add DIC (3-5 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Coupling: Add the pre-activated solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.

Protocol 2: Coupling using HATU and NMM

This protocol is suitable if a more powerful activating agent is required.

  • Resin Preparation: Swell the resin in DMF and perform Fmoc deprotection.

  • Solution Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.

  • Coupling: Add the amino acid/HATU solution to the deprotected peptide-resin. Add N-methylmorpholine (NMM) (6 equivalents) to the reaction vessel.

  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature. Monitor the reaction.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Visual Guides

G cluster_activation Activation Step cluster_side_reaction Potential Side Reaction cluster_suppression Suppression Pathway cluster_coupling Coupling Step This compound This compound Reactive_Intermediate Highly Reactive O-Acylisourea This compound->Reactive_Intermediate + Coupling_Reagent Coupling Reagent (e.g., DIC) Coupling_Reagent->Reactive_Intermediate + N_Acylurea N-Acylurea (Inactive) Reactive_Intermediate->N_Acylurea Rearrangement (No Additive) Active_Ester Stable Active Ester (GABA-Oxyma) Reactive_Intermediate->Active_Ester + Additive Additive Additive (e.g., Oxyma) Additive->Active_Ester Peptide_Bond Desired Peptide Active_Ester->Peptide_Bond + Peptide_Resin H2N-Peptide-Resin Peptide_Resin->Peptide_Bond

Caption: Carbodiimide activation workflow for this compound.

G start Start: Incomplete Coupling or Side Product Formation q1 Are you using a carbodiimide (DIC/DCC)? start->q1 q2 Are you using an onium salt (HATU/HBTU)? q1->q2 No a1 Add an additive. Oxyma is recommended. q1->a1 Yes a2 Check base. Is it DIPEA? q2->a2 Yes q3 Still experiencing issues? q2->q3 No a1->q3 a3 Switch to a weaker base like NMM. a2->a3 Yes a4 Check stoichiometry. Is coupling reagent in excess? a2->a4 No a3->a4 a5 Use slight excess of This compound. a4->a5 Yes a4->q3 No a5->q3 a6 Increase coupling time or perform a double coupling. q3->a6 Yes end End: Clean, Efficient Coupling q3->end No a6->end

Caption: Troubleshooting workflow for this compound coupling.

References

Managing steric hindrance when coupling Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the coupling of Fmoc-GABA-OH, a sterically hindered amino acid, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency when using this compound?

Low coupling efficiency with this compound is most commonly attributed to:

  • Steric Hindrance: The bulky Fmoc protecting group can physically impede the activated carboxyl group from reaching the free amine on the growing peptide chain.[1][2]

  • Suboptimal Activation: Standard coupling protocols may not be sufficient to fully activate the carboxylic acid of this sterically hindered amino acid.[1][2]

  • Peptide Aggregation: The elongating peptide chain can aggregate, especially with hydrophobic residues, which can obstruct the reactive sites on the solid support.[2]

  • Poor Reagent Solubility: Limited solubility of this compound or the coupling reagents in the reaction solvent can result in lower effective concentrations and slower reaction rates.[1][2]

Q2: Which coupling reagents are recommended for sterically hindered amino acids like this compound?

For challenging couplings involving sterically hindered amino acids, it is advisable to use more potent coupling reagents. Standard activators like DIC/HOBt may prove insufficient.[1] Highly recommended alternatives include:

  • Uronium/Aminium Reagents: HATU, HCTU, and TBTU are known to be highly effective for hindered couplings. HATU is frequently noted for its high reactivity.[1][3]

  • Phosphonium Reagents: PyBOP and PyAOP are also excellent options for difficult couplings and can be utilized in excess to drive the reaction to completion.[1][3]

  • Carbodiimides with Additives: When using a carbodiimide such as DIC, the addition of Oxyma Pure is reported to be more effective than HOBt.[1][4]

Q3: How can I monitor the completion of the coupling reaction?

To determine if the coupling reaction has gone to completion, qualitative tests can be performed to check for the presence of free primary amines on the resin. The most common methods are the Kaiser test or the TNBS (2,4,6-trinitrobenzenesulfonic acid) test.[1][2] A negative result (yellow beads in the Kaiser test) signifies a complete reaction.[2]

Q4: What is "double coupling" and when should it be used?

Double coupling is a technique where a second coupling step is performed with a fresh solution of the activated amino acid before moving on to the next deprotection step.[1] This is particularly useful when a single coupling reaction does not achieve a satisfactory yield, which can often be the case with sterically hindered residues like this compound.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric hindrance from the Fmoc group and the GABA backbone.Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.[1][3] Consider using additives like HOAt or Oxyma Pure to enhance coupling efficiency.[1][3]
Incomplete activation of this compound.Allow for a pre-activation step of 2-5 minutes after mixing the amino acid and coupling reagents before adding to the resin.[2] Ensure reagents are fresh and anhydrous.
Peptide chain aggregation.If aggregation is suspected, consider using a co-solvent like N-Methyl-2-pyrrolidone (NMP) or gentle heating (around 37°C) to improve solubility and disrupt aggregation.[2]
Incomplete Reaction (Positive Kaiser Test) Insufficient reaction time or temperature.Increase the coupling time from the standard 1-2 hours to 4 hours or even overnight.[1] Gentle heating can also increase the reaction rate.
Suboptimal reagent stoichiometry.Increase the equivalents of the this compound and coupling reagents.
Depleted reagents.Use fresh, high-quality reagents. Solutions of phosphonium reagents in DMF have moderate stability and should be used within a couple of days.[3]
Side Reactions Racemization.The use of additives like HOBt, HOAt, or Oxyma Pure can suppress racemization.[4] For particularly sensitive couplings, weaker bases like sym-collidine may be used instead of DIPEA or NMM.[4]

Data Presentation

Coupling Reagent Class Examples Relative Reactivity for Hindered Couplings Notes
Uronium/Aminium Salts HATU, HCTU, HBTU, TBTUHigh to Very HighHATU is generally considered one of the most efficient.[3] HCTU offers a good balance of reactivity and cost.[5]
Phosphonium Salts PyBOP, PyAOPHighThese reagents are well-suited for cyclization reactions and do not affect amino groups.[4]
Carbodiimides DIC, DCCModerate (requires additives)Efficiency is significantly improved with additives like Oxyma Pure, HOAt, or HOBt.[1][4]
Other COMU, PyOximHighThese are newer generation reagents based on Oxyma Pure, offering high efficiency and improved safety profiles.[3][4]

Experimental Protocols

Protocol 1: Standard Coupling using HATU
  • Resin Swelling: Swell the resin in DMF for a minimum of 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5 minutes, followed by a second treatment for 10 minutes to ensure complete Fmoc group removal.[2][6]

  • Washing: Wash the resin alternately with DMF and isopropanol (IPA) until a neutral pH is reached, followed by a final wash with DMF.[2]

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents), HATU (3 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2-4 hours.[1]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result indicates a complete reaction.[2]

  • Washing: Thoroughly wash the resin with DMF to remove any excess reagents and byproducts.[2]

Protocol 2: Double Coupling for Highly Hindered Systems
  • First Coupling: Perform the initial coupling of this compound using a potent coupling reagent (e.g., HATU) for an extended duration of 2-4 hours.[1]

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.[1]

  • Second Coupling: Prepare a fresh solution of activated this compound using the same protocol as the first coupling. Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[1]

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF. Perform a Kaiser test to confirm the absence of free amines before proceeding with the Fmoc deprotection of the newly added residue.[1]

Visualizations

G cluster_workflow General Fmoc-SPPS Workflow Resin Swelling Resin Swelling Fmoc Deprotection Fmoc Deprotection Resin Swelling->Fmoc Deprotection Washing_1 Washing_1 Fmoc Deprotection->Washing_1 Amino Acid Coupling Amino Acid Coupling Washing_1->Amino Acid Coupling Washing_2 Washing_2 Amino Acid Coupling->Washing_2 Repeat Cycle Repeat Cycle Washing_2->Repeat Cycle Final Cleavage Final Cleavage Washing_2->Final Cleavage End of Synthesis

Caption: General workflow for Fmoc solid-phase peptide synthesis.

G cluster_coupling This compound Coupling Reaction This compound This compound Activated GABA Activated GABA This compound->Activated GABA Coupling Reagent Coupling Reagent Coupling Reagent->Activated GABA Coupled Product Coupled Product Activated GABA->Coupled Product Resin-Bound Peptide Resin-Bound Peptide Resin-Bound Peptide->Coupled Product

Caption: Chemical pathway for the coupling of this compound.

G cluster_troubleshooting Troubleshooting Low Coupling Efficiency Low_Yield Low_Yield Check_Reagents Check_Reagents Low_Yield->Check_Reagents Start Here Optimize_Conditions Optimize_Conditions Check_Reagents->Optimize_Conditions Reagents OK Change_Reagent Change_Reagent Check_Reagents->Change_Reagent Reagents Suboptimal Double_Couple Double_Couple Optimize_Conditions->Double_Couple Still Low Yield Increase_Time_Temp Increase_Time_Temp Optimize_Conditions->Increase_Time_Temp Adjust Perform_Second_Coupling Perform_Second_Coupling Double_Couple->Perform_Second_Coupling Implement

Caption: Decision tree for troubleshooting low coupling yield.

References

Validation & Comparative

Fmoc-GABA-OH vs. Boc-GABA-OH: A Comparative Guide for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of γ-aminobutyric acid (GABA), a non-proteinogenic amino acid and a major inhibitory neurotransmitter, into peptide structures is a key strategy in the development of therapeutic peptides and peptidomimetics. The choice of the Nα-protecting group for GABA, primarily between the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group, is a critical decision that dictates the overall strategy of solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-GABA-OH and Boc-GABA-OH, offering insights into their respective advantages and disadvantages, supported by established principles of peptide chemistry and detailed experimental protocols.

At a Glance: Key Differences and Strategic Considerations

The fundamental difference between Fmoc and Boc strategies lies in their orthogonal deprotection chemistries. The Fmoc group is removed under mild basic conditions, typically with piperidine, while the Boc group requires strong acidic conditions, such as trifluoroacetic acid (TFA).[1][2] This dictates the choice of protecting groups for amino acid side chains and the final cleavage strategy from the solid support.

FeatureThis compoundBoc-GABA-OH
Nα-Protection Fluorenylmethyloxycarbonyl (Fmoc)Tert-butyloxycarbonyl (Boc)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[3]Acid-labile (e.g., 25-50% TFA in DCM)[1]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt)Not fully orthogonal with benzyl-based side-chain protecting groups, which are also acid-labile, albeit requiring stronger acid (HF) for cleavage.[3]
Final Cleavage Mildly acidic (e.g., TFA)[3]Strong acid (e.g., HF, TFMSA)[1][4]
Common Side Reactions Diketopiperazine formation (if GABA is at the C-terminus), aspartimide-like formation (less common for GABA).[5][6]Alkylation of sensitive residues by carbocations generated during deprotection, t-butylation.[1]
Automation Compatibility High; UV monitoring of Fmoc deprotection allows for real-time reaction monitoring.[]Lower; requires specialized equipment for handling strong acids like HF.
Cost Generally higher cost for the protected amino acid.[]Generally lower cost for the protected amino acid.

Quantitative Performance Comparison (Estimated)

ParameterThis compoundBoc-GABA-OH
Typical Coupling Efficiency >99%[]>98%
Typical Deprotection Time 5-20 minutes20-30 minutes
Estimated Final Peptide Yield HighModerate to High
Estimated Final Peptide Purity HighGood to High

Note: Actual performance can vary significantly depending on the peptide sequence, the solid support, coupling reagents, and the efficiency of each synthesis cycle.

Experimental Protocols

This compound Coupling Protocol

This protocol describes a standard manual coupling cycle for incorporating this compound into a peptide chain on a solid support.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • If starting a new synthesis, deprotect the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF for 3 minutes.

  • Drain and repeat the treatment for 10-15 minutes.

  • Wash the resin with DMF (5 x 1 min) to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Coupling of this compound:

  • In a separate vessel, pre-activate this compound (3-5 equivalents) with a coupling reagent such as HBTU/HOBt (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIEA) (6-10 equivalents) in DMF for 5-10 minutes.

  • Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative ninhydrin (Kaiser) test.[8] A negative test (beads remain colorless) indicates complete coupling.

  • If the coupling is incomplete, the coupling step can be repeated.

4. Washing:

  • Wash the resin with DMF (5 x 1 min) to remove excess reagents and byproducts.

5. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF (3 x 1 min).

This cycle is repeated for each subsequent amino acid.

Boc-GABA-OH Coupling Protocol

This protocol outlines a typical manual coupling cycle for incorporating Boc-GABA-OH.

1. Resin Preparation:

  • Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.

  • If starting a new synthesis, deprotect the Boc group from the resin-bound amino acid.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.

  • Wash the resin with DCM (3 x 1 min).

3. Neutralization:

  • Neutralize the protonated N-terminus by washing with a 5-10% solution of DIEA in DCM (3 x 2 min).

  • Wash the resin with DCM (3 x 1 min).

4. Coupling of Boc-GABA-OH:

  • In a separate vessel, dissolve Boc-GABA-OH (3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.

  • Add DIEA (6-10 equivalents) to the solution to activate the amino acid.

  • Add the activated Boc-GABA-OH solution to the neutralized resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using the ninhydrin test.

5. Washing:

  • Wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min).

This cycle is repeated for each subsequent amino acid.

Visualization of SPPS Workflows

Fmoc_SPPS_Workflow Resin Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling (this compound, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle for next AA Cleavage Final Cleavage (TFA Cocktail) Washing2->Cleavage Final AA Cycle->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Boc_SPPS_Workflow Resin Boc-AA-Resin Deprotection Boc Deprotection (25-50% TFA/DCM) Resin->Deprotection Washing1 DCM Wash Deprotection->Washing1 Neutralization Neutralization (DIEA/DCM) Washing1->Neutralization Washing2 DCM Wash Neutralization->Washing2 Coupling Coupling (Boc-GABA-OH, Activator, Base) Washing2->Coupling Washing3 DMF/DCM Wash Coupling->Washing3 Cycle Repeat Cycle Washing3->Cycle for next AA Cleavage Final Cleavage (HF or TFMSA) Washing3->Cleavage Final AA Cycle->Deprotection Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Potential Side Reactions and Mitigation Strategies

This compound
  • Diketopiperazine Formation: If GABA is the second amino acid to be coupled to the resin, the deprotected N-terminus can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and chain termination. This can be minimized by using bulky resins like 2-chlorotrityl chloride resin or by coupling a pre-formed dipeptide.[6]

  • Incomplete Fmoc Deprotection: In sterically hindered sequences, the Fmoc group may not be completely removed, leading to deletion sequences. Using stronger bases like DBU in combination with piperidine can help overcome this issue.[9]

Boc-GABA-OH
  • Alkylation: The strong acidic conditions used for Boc deprotection can generate reactive carbocations from the Boc group or side-chain protecting groups, which can alkylate sensitive residues like tryptophan and methionine. The use of scavengers such as triisopropylsilane (TIS) or thioanisole in the deprotection and cleavage cocktails is crucial to prevent this.[1]

  • Acid-catalyzed Hydrolysis: The repeated use of strong acid can lead to the premature cleavage of the peptide from acid-sensitive resins like Wang resin. More acid-stable resins such as PAM or Merrifield resins are preferred for Boc-SPPS.[1]

  • Pyroglutamate Formation: While less of a concern for GABA, N-terminal glutamine residues in the peptide sequence can cyclize to form pyroglutamate under acidic conditions.[10]

Conclusion

The choice between this compound and Boc-GABA-OH for solid-phase peptide synthesis is a strategic one, dependent on the specific requirements of the target peptide, available equipment, and cost considerations.

This compound is generally favored for its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a more straightforward final cleavage.[3] Its amenability to automation and real-time monitoring makes it the preferred choice for the synthesis of complex peptides and for high-throughput applications.[]

Boc-GABA-OH , on the other hand, remains a robust and cost-effective option, particularly for the synthesis of simpler or shorter GABA-containing peptides.[4] The challenges associated with the use of strong acids for deprotection and cleavage can be effectively managed with the appropriate choice of resins, protecting groups, and scavenger cocktails.

Ultimately, a thorough understanding of the chemistry of both strategies, coupled with careful planning and execution of the synthesis, will enable researchers to successfully incorporate GABA into their peptide targets and advance their drug discovery and development efforts.

References

A Comparative Guide to Fmoc-GABA-OH and PEG Linkers for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of peptide therapeutics and research, the strategic modification of peptides is paramount to enhancing their efficacy, stability, and pharmacokinetic profiles. The choice of linker for conjugation is a critical decision that can significantly impact the final properties of the modified peptide. This guide provides an objective comparison between a short, flexible, non-PEG linker, Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid), and the widely utilized polyethylene glycol (PEG) linkers. This comparison is supported by a summary of available data and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.

Introduction to Peptide Linkers

Linkers in peptide chemistry serve as molecular bridges, connecting the peptide to another molecule, which could be a drug, a fluorescent probe, or a larger carrier. The linker's chemical nature, length, and flexibility can profoundly influence the conjugate's solubility, stability, bioavailability, and target-binding affinity.

This compound is a standard building block in solid-phase peptide synthesis (SPPS) that introduces a short, four-carbon gamma-aminobutyric acid spacer.[1] It provides a degree of flexibility and spatial separation between the peptide and the conjugated molecule. Its relatively rigid backbone, compared to highly flexible linkers, can be advantageous in maintaining a desired conformation of the peptide.

PEG (Polyethylene Glycol) Linkers are polymers of ethylene oxide that are widely used to modify peptides and proteins in a process called PEGylation.[2][3] PEGylation is a well-established technique known to improve the pharmacokinetic properties of biopharmaceuticals by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation.[2][3] PEG linkers are available in various lengths and architectures (linear, branched), offering a high degree of tunability.

Comparative Analysis: this compound vs. PEG Linkers

The choice between this compound and a PEG linker depends heavily on the desired attributes of the final peptide conjugate. Below is a comparative summary of their key properties.

PropertyThis compound LinkerPEG Linkers
Structure & Size Short, defined four-carbon chain.Long, polydisperse or monodisperse polymer chains of varying lengths.
Flexibility Moderately flexible due to sp3 hybridized carbons, but with some conformational restriction.Highly flexible and dynamic in solution.
Solubility Can slightly enhance the hydrophilicity of the conjugate.Significantly increases the aqueous solubility of the peptide.[3][4]
Pharmacokinetics Minimal impact on hydrodynamic size and circulation half-life.Dramatically increases hydrodynamic size, leading to prolonged circulation half-life and reduced renal clearance.[2] A short PEG8 linker, however, has been observed to accelerate blood clearance of an antibody.[5]
Immunogenicity Generally considered non-immunogenic due to its small size.Can reduce the immunogenicity of the attached peptide by masking epitopes.[2]
Synthesis Readily incorporated during standard Fmoc-based solid-phase peptide synthesis (SPPS).[1][6]Typically conjugated to the peptide post-synthesis, though Fmoc-PEG-amino acids are available for incorporation during SPPS.[4][7][8]
Biological Activity The short length may have a minimal impact on the peptide's interaction with its target.The large size of the PEG chain can sometimes sterically hinder the peptide's binding to its receptor, potentially reducing biological activity. The effect is dependent on linker length and attachment site.[9]

Quantitative Data Comparison

Direct quantitative comparisons in a single system are scarce in the literature. However, data from various studies can provide insights into the differential effects of short, non-PEG linkers and PEG linkers.

Table 1: Impact of Linker Type on Peptide/Protein Properties (Representative Data)

ParameterPeptide/SystemLinkerObservationReference
Binding Affinity CXCR4-targeting dimeric peptide(PEG3)2Optimal linker length for potent antagonist function (IC50 = 22 nM). Longer PEG linkers ((PEG5)2, (PEG7)2) did not improve and in some cases weakened activity.[9]
Biosensor Sensitivity Odorant-binding peptide biosensor2 x GABAShowed the largest frequency change (100-130 Hz) for detecting various aldehydes, indicating high sensitivity.[10]
Cellular Uptake Cell-penetrating peptide-modified nanoparticlesPEG polymerSignificantly influenced mucous penetration and cellular uptake.[11]
Pharmacokinetics Trastuzumab (antibody)Short PEG8Cleared much faster from the blood compared to the non-PEGylated antibody while maintaining tumor uptake.[5]
Gene Expression PEGylated polyacridine peptide DNA polyplexesVarious PEG lengths (2-30 kDa) and chemical linkagesPEG length and linkage chemistry significantly influenced in vivo gene expression levels.[2]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of modified peptides. Below are representative protocols for incorporating this compound during SPPS and for post-synthetic PEGylation.

Protocol 1: Incorporation of this compound during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an this compound linker into a peptide sequence using standard Fmoc chemistry on a resin support.

Materials:

  • Fmoc-protected amino acid resin (e.g., Wang or Rink Amide resin)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • This compound Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 2.9 equivalents), and an activator (e.g., HOBt, 3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Wash the resin with DMF.

  • Confirmation of Coupling: Perform a Kaiser test to ensure the coupling reaction is complete (a negative result indicates completion).

  • Chain Elongation: Repeat the deprotection and coupling steps for any subsequent amino acids or modifications.

  • Cleavage and Deprotection: After the final Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and dry it under vacuum. Purify the peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Site-Specific PEGylation of a Peptide at a Cysteine Residue

This protocol describes the post-synthetic modification of a peptide containing a unique cysteine residue with a maleimide-functionalized PEG linker.

Materials:

  • Purified peptide containing a single cysteine residue

  • Maleimide-activated PEG (e.g., mPEG-Mal)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing EDTA

  • Purification system: Size-exclusion chromatography (SEC) or reverse-phase HPLC

Procedure:

  • Peptide Preparation: Dissolve the purified peptide in the reaction buffer. If the peptide has been stored under reducing conditions, ensure the reducing agent is removed prior to PEGylation.

  • PEGylation Reaction:

    • Dissolve the maleimide-activated PEG in the reaction buffer.

    • Add the PEG-maleimide solution to the peptide solution in a molar excess (typically 5-10 fold).

    • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.

  • Quenching the Reaction (Optional): Add a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted PEG-maleimide.

  • Purification of the PEGylated Peptide: Separate the PEGylated peptide from unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC. The choice of method will depend on the size of the PEG chain and the properties of the peptide.

  • Characterization:

    • SDS-PAGE: Analyze the purified product by SDS-PAGE to visualize the increase in molecular weight upon PEGylation.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirm the mass of the PEGylated peptide.

    • HPLC: Assess the purity of the final product.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for a comparative study of this compound and PEG linkers.

G cluster_synthesis Peptide Synthesis & Modification cluster_purification Purification cluster_characterization Characterization cluster_comparison Comparative Analysis Peptide_Synthesis Solid-Phase Peptide Synthesis (SPPS) of Parent Peptide Incorporate_GABA Incorporate this compound during SPPS Peptide_Synthesis->Incorporate_GABA Post_PEG Post-synthetic PEGylation Peptide_Synthesis->Post_PEG Purify_GABA HPLC Purification of GABA-Peptide Incorporate_GABA->Purify_GABA Purify_PEG Purification of PEG-Peptide (SEC/HPLC) Post_PEG->Purify_PEG Char_GABA Characterize GABA-Peptide (MS, HPLC) Purify_GABA->Char_GABA Char_PEG Characterize PEG-Peptide (MS, HPLC, SDS-PAGE) Purify_PEG->Char_PEG Compare_Solubility Solubility Assay Char_GABA->Compare_Solubility Compare_Stability Stability Assay (Proteolytic/Serum) Char_GABA->Compare_Stability Compare_Activity Biological Activity Assay Char_GABA->Compare_Activity Char_PEG->Compare_Solubility Char_PEG->Compare_Stability Char_PEG->Compare_Activity

Caption: Workflow for comparing peptide modifications.

Signaling Pathway: GPCR Activation by a Modified Peptide

Peptides are common ligands for G-protein coupled receptors (GPCRs). A peptide modified with a linker, such as one derived from aminobenzoic acid (structurally related to GABA), can be designed to target a specific GPCR, like the GPR54 receptor.[1]

G cluster_membrane Cell Membrane GPCR GPCR (e.g., GPR54) G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Recruitment Modified_Peptide Modified Peptide (with GABA-like linker) Modified_Peptide->GPCR Binding & Activation Effector Effector Enzyme (e.g., PLC) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: GPCR signaling initiated by a modified peptide.

Signaling Pathway: Interruption of RTK Signaling by a Modified Peptide

Receptor Tyrosine Kinases (RTKs) are activated by the binding of peptide growth factors, leading to dimerization and autophosphorylation. "Interceptor" peptides, which can be modified with linkers for stability and delivery, can be designed to block the dimerization interface of RTKs, thereby inhibiting downstream signaling.[12]

G cluster_membrane Cell Membrane RTK1 RTK Monomer 1 Dimerization RTK1->Dimerization No_Signaling Signaling Blocked RTK1->No_Signaling RTK2 RTK Monomer 2 RTK2->Dimerization RTK2->No_Signaling Growth_Factor Peptide Growth Factor Growth_Factor->RTK1 Growth_Factor->RTK2 Interceptor_Peptide Interceptor Peptide (Modified) Interceptor_Peptide->RTK1 Binding Interceptor_Peptide->RTK2 Binding Interceptor_Peptide->No_Signaling Phosphorylation Dimerization->Phosphorylation Downstream_Signaling Downstream Signaling Phosphorylation->Downstream_Signaling

References

A Comparative Guide to the Synthesis and Characterization of GABA-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary methodologies for the synthesis and characterization of peptides containing gamma-aminobutyric acid (GABA). It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate techniques for their specific research goals. The following sections detail experimental protocols, present quantitative data for comparative analysis, and visualize key workflows and pathways to facilitate a deeper understanding of these processes.

I. Synthesis of GABA-Containing Peptides: A Comparative Analysis

The two predominant methods for synthesizing peptides are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). The choice between these techniques depends on several factors, including the desired peptide length, complexity, required purity, and production scale.

Data Presentation: SPPS vs. LPPS for GABA-Peptide Synthesis
FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle The peptide chain is assembled on an insoluble solid support (resin). Excess reagents and byproducts are removed by washing.[1][2]All reactions, including coupling and purification, are carried out in solution.[3]
Typical Yield 50-85% for shorter peptides.[4] Yield can decrease with longer or more complex sequences.Generally higher for short peptides and fragments due to purification of intermediates.[5][6]
Purity (Crude) Generally high (≥95%) due to the use of excess reagents driving reactions to completion and efficient washing steps.[5]Can be lower initially due to the accumulation of side products, requiring purification after each step.[5][6]
Scalability Well-suited for laboratory-scale (mg to g) and high-throughput synthesis. Automation is readily available.[7]More amenable to large-scale industrial production of short peptides.[6][7]
Cost Can be more expensive for large-scale production due to the cost of resins and larger volumes of high-purity solvents.Can be more cost-effective for large-scale synthesis of short peptides due to lower raw material consumption.[5]
Peptide Length Ideal for peptides up to ~50 amino acids. Challenges can arise with longer sequences due to aggregation.[2][7]Better suited for very short peptides or for the synthesis of peptide fragments that can be later ligated.[7]
Complexity Well-suited for the synthesis of complex peptides, including those with modifications and unnatural amino acids.[7]Can be challenging for complex peptides due to solubility issues of intermediates.
Time Efficiency Faster for the synthesis of a single or a few peptides due to the streamlined washing steps and potential for automation.[5]More time-consuming due to the need for purification after each coupling step.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of GABA-containing peptides.

A. Synthesis Protocols

1. Solid-Phase Peptide Synthesis (SPPS) of a GABA-Containing Peptide (Fmoc Strategy)

This protocol outlines the manual synthesis of a hypothetical GABA-containing peptide using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy.

  • Resin Selection and Swelling:

    • Choose an appropriate resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).[1][8]

    • Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF) for at least 1 hour in a reaction vessel.[8]

  • First Amino Acid Loading:

    • Activate the C-terminal Fmoc-protected amino acid.

    • Couple the activated amino acid to the swollen resin. For example, for loading onto 2-chlorotrityl chloride resin, dissolve the Fmoc-amino acid in dichloromethane (DCM) with diisopropylethylamine (DIPEA) and add to the resin.[8]

    • Rock the mixture for 1-2 hours.

    • Cap any unreacted sites on the resin.

    • Wash the resin thoroughly with DMF and DCM.

  • Peptide Chain Elongation (One Coupling Cycle):

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[8] Wash the resin with DMF.

    • Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (which can be Fmoc-GABA-OH) and a coupling agent (e.g., HBTU, HATU) in DMF. Add an activator base like DIPEA.

    • Coupling: Add the activated amino acid solution to the resin and rock for 1-2 hours.[1]

    • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

    • Repeat this cycle for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final coupling and deprotection cycle, wash the resin with DCM and dry it.

    • Prepare a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the peptide from the resin and cleave the side-chain protecting groups. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[1]

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

2. Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide containing GABA

This protocol describes a general procedure for synthesizing a simple dipeptide in solution.

  • Protection of Amino Acids:

    • Protect the N-terminus of one amino acid (e.g., with a Boc group) and the C-terminus of the second amino acid (e.g., as a methyl ester).

  • Coupling Reaction:

    • Dissolve the N-protected amino acid and the C-protected amino acid in a suitable organic solvent (e.g., DCM or DMF).

    • Add a coupling reagent (e.g., EDC/HOBt) and a base (e.g., NMM) to the solution.[4]

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.

    • Dry the organic layer and evaporate the solvent.

    • Purify the protected dipeptide by column chromatography or recrystallization.

  • Deprotection:

    • Selectively remove the N-terminal and C-terminal protecting groups to obtain the final dipeptide. For example, a Boc group can be removed with TFA, and a methyl ester can be hydrolyzed with a base.

B. Characterization Protocols

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Purity and Identity Confirmation

This protocol is for the analysis of a synthesized GABA-containing peptide.

  • Sample Preparation:

    • Dissolve the crude or purified peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid).

  • HPLC Conditions:

    • Column: Use a reverse-phase C18 column.[9]

    • Mobile Phase:

      • A: Water with 0.1% formic acid.

      • B: Acetonitrile with 0.1% formic acid.

    • Gradient: Run a linear gradient from low to high percentage of mobile phase B to elute the peptide.

    • Flow Rate: Typically 0.2-1.0 mL/min.

    • Detection: UV detector at 214 nm and 280 nm.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[9]

    • Analysis Mode: Scan for the expected mass-to-charge ratio (m/z) of the synthesized peptide.

    • Data Analysis: Determine the purity of the peptide from the HPLC chromatogram by integrating the peak area. Confirm the identity of the peptide by comparing the observed m/z value with the calculated molecular weight.[10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol provides a general workflow for the structural analysis of a GABA-peptide in solution.

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration should be in the millimolar range.[11]

  • NMR Experiments:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to get an initial overview of the sample.

    • Acquire two-dimensional (2D) NMR spectra for resonance assignment and structural analysis:[12]

      • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.[12]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[12]

      • COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

      • ¹³C-HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[12]

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software.

    • Assign the proton and carbon resonances to specific atoms in the peptide sequence.

    • Use the distance restraints from the NOESY spectra and dihedral angle restraints (if available from coupling constants) to calculate a 3D structure of the peptide using molecular dynamics or distance geometry algorithms.[13]

    • Validate the quality of the calculated structure.[12]

3. GABA-A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a synthesized GABA-peptide for the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat brain tissue in a suitable buffer.

    • Perform a series of centrifugation steps to isolate the synaptic membranes containing the GABA-A receptors.[14]

    • Resuspend the final membrane pellet in the binding buffer.

  • Binding Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol), and varying concentrations of the synthesized GABA-peptide (the competitor).[14]

    • For determining non-specific binding, add a high concentration of a known non-radioactive ligand (e.g., GABA).[14]

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate the bound and free radioligand.

    • Wash the filters to remove unbound radioligand.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor peptide.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand).

    • Calculate the binding affinity (Ki) of the peptide using the Cheng-Prusoff equation.

4. GABA Transaminase (GABA-T) Inhibition Assay

This protocol outlines a spectrophotometric assay to measure the ability of a synthesized GABA-peptide to inhibit the GABA-T enzyme.

  • Reaction Principle: GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The activity can be measured in a coupled enzyme reaction where succinic semialdehyde is oxidized by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.[15][16]

  • Assay Procedure:

    • In a 96-well plate, prepare a reaction mixture containing buffer, α-ketoglutarate, SSADH, and NADP⁺.[15]

    • Add varying concentrations of the synthesized GABA-peptide (the potential inhibitor) to the test wells. Add vehicle to the control wells.

    • Pre-incubate the plate to allow the peptide to interact with the GABA-T enzyme.

    • Initiate the reaction by adding GABA to all wells.[15]

    • Immediately measure the absorbance at 340 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of NADPH formation for each well.

    • Determine the percentage of GABA-T inhibition for each peptide concentration by comparing the reaction rates in the test wells to the control wells.

    • Plot the percentage of inhibition against the logarithm of the peptide concentration to determine the IC₅₀ value.[16]

III. Mandatory Visualizations

A. Experimental Workflows

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis Resin 1. Resin Swelling Loading 2. First Amino Acid Loading Resin->Loading Deprotection 3. Fmoc Deprotection Loading->Deprotection Coupling 4. Amino Acid Coupling Deprotection->Coupling Washing 5. Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage 6. Cleavage & Deprotection Washing->Cleavage CrudePeptide Crude Peptide Cleavage->CrudePeptide HPLC 7. HPLC Purification CrudePeptide->HPLC PurePeptide Pure Peptide HPLC->PurePeptide Analysis 8. Characterization (MS, NMR) PurePeptide->Analysis Characterization_Workflow cluster_physicochemical Physicochemical Characterization cluster_biological Biological Characterization SynthesizedPeptide Synthesized GABA-Peptide HPLC_MS HPLC-MS SynthesizedPeptide->HPLC_MS NMR NMR Spectroscopy SynthesizedPeptide->NMR BindingAssay Receptor Binding Assay (e.g., GABA-A) SynthesizedPeptide->BindingAssay EnzymeAssay Enzyme Inhibition Assay (e.g., GABA-T) SynthesizedPeptide->EnzymeAssay Purity Purity & Identity HPLC_MS->Purity Structure 3D Structure NMR->Structure Affinity Binding Affinity (Ki) BindingAssay->Affinity Potency Inhibitory Potency (IC50) EnzymeAssay->Potency GABA_A_Receptor_Modulation cluster_synapse GABAergic Synapse cluster_receptor GABA-A Receptor Action Presynaptic Presynaptic Neuron GABA_Vesicle GABA Vesicles SynapticCleft Synaptic Cleft GABA_Vesicle->SynapticCleft GABA Release GABA_Receptor GABA-A Receptor (Ligand-gated Cl- channel) SynapticCleft->GABA_Receptor GABA Binding Postsynaptic Postsynaptic Neuron Cl_Influx Chloride Ion (Cl-) Influx GABA_Receptor->Cl_Influx Peptide GABA-Peptide (Modulator) Peptide->GABA_Receptor Allosteric Modulation Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

References

A Comparative Guide to HPLC Purification and Analysis of Peptides with GABA Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with peptidomimetics and other modified peptides, the purification and analysis of these molecules present unique challenges. The incorporation of flexible linkers, such as gamma-aminobutyric acid (GABA), can significantly alter the physicochemical properties of a peptide, necessitating a careful selection of purification and analytical techniques. This guide provides an objective comparison of common High-Performance Liquid Chromatography (HPLC) methods for peptides containing GABA linkers, supported by established principles and experimental data from related applications.

The inclusion of a GABA linker can impact a peptide's hydrophobicity, charge, and conformational flexibility. These changes directly influence its behavior during chromatographic separation. Therefore, a thorough understanding of different HPLC modes is crucial for developing efficient and robust purification and analysis protocols.

Comparison of HPLC Purification Methods

The choice of an HPLC method for purifying peptides with GABA linkers depends on the specific characteristics of the peptide, the nature of the impurities, and the desired final purity. The following table summarizes a comparison of the most common HPLC modes for this application.

HPLC Method Principle of Separation Advantages for GABA-Linked Peptides Disadvantages for GABA-Linked Peptides Typical Purity Achieved Typical Yield
Reversed-Phase (RP-HPLC) HydrophobicityHigh resolution for a wide range of peptides. Well-established and widely available columns and solvents.[1]The flexible GABA linker can lead to conformational changes that may cause peak broadening. Hydrophilic GABA-linked peptides may have poor retention.>95-99%70-90%
Hydrophilic Interaction Liquid Chromatography (HILIC) Hydrophilicity/PolarityExcellent retention and separation of polar and hydrophilic peptides, which can be characteristic of some GABA-linked constructs.[2] Orthogonal selectivity to RP-HPLC.[3][4]Sensitive to sample matrix and water content. Can have lower loading capacity compared to RP-HPLC.>95%75-95%
Ion-Exchange Chromatography (IEX) Net ChargeEffective for separating peptides with different charge states, which can be introduced or altered by the GABA linker. Orthogonal to RP-HPLC.[4]Resolution may be lower for peptides with similar charge states. Requires salt gradients, which may necessitate a subsequent desalting step.80-95% (often used as an initial step)80-95%
Size-Exclusion Chromatography (SEC) Hydrodynamic Radius (Size)Useful for removing large aggregates or very small impurities. Gentle, non-denaturing conditions.Low resolution, not suitable for separating peptides of similar size. Low loading capacity.Primarily for polishing or aggregate removal>95%

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for achieving consistent results in peptide purification and analysis. Below are representative protocols for the primary HPLC methods discussed.

Reversed-Phase HPLC (RP-HPLC) Protocol for a Model GABA-Linked Peptide

This protocol is designed for the purification of a synthetic peptide containing a GABA linker.

  • Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size), 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-65 min: 5-65% B (linear gradient)

    • 65-70 min: 65-95% B (wash)

    • 70-75 min: 95-5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: The crude peptide is dissolved in Mobile Phase A at a concentration of 1-5 mg/mL and filtered through a 0.22 µm syringe filter.

Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol for a Polar GABA-Linked Peptide

This protocol is suitable for hydrophilic peptides with GABA linkers that are poorly retained by RP-HPLC.

  • Column: Amide or silica-based HILIC column (e.g., 3.5 µm particle size), 2.1 x 100 mm.

  • Mobile Phase A: 95% acetonitrile, 5% water with 10 mM ammonium formate, pH 3.0.

  • Mobile Phase B: 50% acetonitrile, 50% water with 10 mM ammonium formate, pH 3.0.

  • Gradient:

    • 0-5 min: 0% B

    • 5-45 min: 0-50% B (linear gradient)

    • 45-50 min: 50-100% B (wash)

    • 50-60 min: 100-0% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at 214 nm and Mass Spectrometry (MS).

  • Sample Preparation: The peptide is dissolved in a solution with a high organic content (e.g., 80% acetonitrile in water) to ensure proper interaction with the stationary phase.

Ion-Exchange Chromatography (IEX) Protocol for a Charged GABA-Linked Peptide

This protocol is effective as an initial purification step for charged peptides.

  • Column: Strong Cation Exchange (SCX) or Strong Anion Exchange (SAX) column, depending on the peptide's net charge at the operating pH.

  • Mobile Phase A: 20 mM phosphate buffer in 25% acetonitrile, pH 3.0 (for SCX).

  • Mobile Phase B: 20 mM phosphate buffer with 1 M NaCl in 25% acetonitrile, pH 3.0 (for SCX).

  • Gradient: A linear gradient from 0% to 50% B over 40 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Post-Purification: Fractions containing the peptide of interest are typically desalted using RP-HPLC or solid-phase extraction (SPE).

Analysis of Peptides with GABA Linkers

For the analysis of purified GABA-linked peptides, RP-HPLC coupled with mass spectrometry (MS) is the most common and powerful technique. Due to its non-fluorescent and non-electroactive nature, GABA itself requires derivatization for sensitive detection by UV or fluorescence.[5] However, when incorporated into a peptide, the peptide backbone's chromophores allow for UV detection.

Analytical RP-HPLC-MS Method
  • Column: C18 column with a smaller internal diameter (e.g., 2.1 mm) and smaller particle size (e.g., 1.8 µm) for higher resolution and sensitivity.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A fast gradient tailored to the retention time of the peptide of interest.

  • Detection: UV (diode array detector) and a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Visualizing the Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of a peptide with a GABA linker.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (with GABA incorporation) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude Crude Peptide Cleavage->Crude IEX Optional IEX Cleanup (for charged peptides) Crude->IEX if needed RP_HPLC Preparative RP-HPLC or HILIC Crude->RP_HPLC IEX->RP_HPLC Lyophilization Lyophilization RP_HPLC->Lyophilization Analytical_HPLC Analytical RP-HPLC-MS Lyophilization->Analytical_HPLC Characterization Purity & Identity Confirmation Analytical_HPLC->Characterization logical_relationship start Crude GABA-Linked Peptide hydrophobicity Assess Hydrophobicity start->hydrophobicity charge Assess Net Charge start->charge rp_hplc Primary Purification: RP-HPLC hydrophobicity->rp_hplc Hydrophobic hilic Primary Purification: HILIC hydrophobicity->hilic Hydrophilic iex Initial Purification: IEX charge->iex Significant Net Charge final_purity Assess Purity rp_hplc->final_purity hilic->final_purity iex->rp_hplc orthogonal Orthogonal Purification (e.g., HILIC after RP-HPLC) final_purity->orthogonal <95% Pure final_product Final Pure Peptide final_purity->final_product >95% Pure orthogonal->final_purity

References

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of Fmoc-GABA-OH Incorporated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the incorporation of non-standard amino acids like gamma-aminobutyric acid (GABA) presents unique analytical challenges. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the characterization of peptides incorporating N-fluorenylmethyloxycarbonyl-gamma-aminobutyric acid (Fmoc-GABA-OH), supported by experimental considerations and data interpretation.

The integration of GABA into peptide sequences is a rapidly growing area of interest due to its potential to modulate peptide conformation, stability, and biological activity. The bulky Fmoc protecting group, essential for solid-phase peptide synthesis (SPPS), further complicates the analysis of these modified peptides. Mass spectrometry (MS) stands as a cornerstone for the analysis of these complex molecules, offering unparalleled sensitivity and structural elucidation capabilities. However, a comprehensive analytical strategy often involves complementary techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry: The Gold Standard for Peptide Analysis

Mass spectrometry is an indispensable tool for the characterization of this compound incorporated peptides, providing critical information on molecular weight, sequence, and purity. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed ionization techniques, each with distinct advantages.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces multiply charged ions from analytes in solution. This characteristic is particularly advantageous for high-resolution mass analyzers, as it allows for the analysis of large molecules within a limited m/z range. When coupled with liquid chromatography (LC-MS), ESI provides a powerful platform for the separation and identification of peptides from complex mixtures.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that generally produces singly charged ions. It is known for its high throughput and tolerance to some buffers and salts. MALDI-Time of Flight (TOF) mass spectrometry is widely used for the rapid confirmation of the molecular weight of synthetic peptides and for assessing the purity of the final product.[1]

Tandem Mass Spectrometry (MS/MS) for Sequencing: Both ESI and MALDI can be coupled with tandem mass spectrometry (MS/MS) to obtain sequence information. In MS/MS, a specific peptide ion is selected, fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a fingerprint that can be used to deduce the amino acid sequence. The fragmentation of peptides containing GABA can be influenced by the position of the GABA residue within the peptide chain. Studies on GABA-hybrid peptides have shown that the type of amino acid at the N-terminus can significantly affect the fragmentation pathways.[2]

Comparative Performance of ESI and MALDI for Peptide Analysis
FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Ionization State Primarily multiply charged ionsPrimarily singly charged ions
Coupling Easily coupled with Liquid Chromatography (LC-MS)Can be coupled with LC, but offline analysis is more common
Throughput Lower throughput compared to MALDIHigh throughput, suitable for screening
Salt Tolerance Less tolerant to salts and buffersMore tolerant to salts and non-volatile buffers
Sample State Analyzed from solutionAnalyzed from a solid crystalline matrix
Quantitative Accuracy Good for relative and absolute quantification with appropriate standardsCan be used for quantification, but often with lower precision than ESI

This table summarizes the general characteristics of ESI and MALDI for peptide analysis, based on information from multiple sources.[3][4][5][6][7]

Alternative and Complementary Analytical Techniques

While mass spectrometry is a powerful tool, a multi-modal approach often provides a more complete picture of the synthesized peptide.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic technique for the analysis and purification of synthetic peptides.[1] It separates peptides based on their hydrophobicity. The purity of a this compound incorporated peptide can be readily assessed by analyzing the peak area of the target peptide relative to any impurities.

Comparison with Mass Spectrometry:

  • Quantitative Analysis: HPLC with UV detection is a robust and reproducible method for quantifying peptide purity.[8] While LC-MS can also be used for quantification, HPLC-UV is often simpler and more cost-effective for this purpose.

  • Structural Information: HPLC provides limited structural information beyond the retention time, which is related to the overall hydrophobicity of the peptide. Mass spectrometry, particularly with MS/MS, provides detailed structural information, including molecular weight and sequence.

  • Complementary Use: HPLC is an excellent front-end separation technique for mass spectrometry (LC-MS). This combination allows for the analysis of complex peptide mixtures by separating the components before they enter the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural characterization of molecules in solution. For peptides, NMR can provide information about the three-dimensional structure, conformation, and dynamics.

Comparison with Mass Spectrometry:

  • Structural Detail: NMR provides unparalleled detail about the solution-state conformation of a peptide, which is not directly accessible by mass spectrometry.

  • Sensitivity and Throughput: Mass spectrometry is generally more sensitive and has a much higher throughput than NMR.

  • Sample Requirements: NMR typically requires larger sample amounts (in the milligram range) and longer acquisition times compared to mass spectrometry.

  • Complementary Information: NMR and mass spectrometry provide highly complementary information. Mass spectrometry confirms the primary structure (sequence and mass), while NMR can elucidate the higher-order structure.

Experimental Protocols

Sample Preparation for Mass Spectrometry of this compound Peptides
  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent. A common choice is a mixture of water and acetonitrile (e.g., 50:50 v/v) with a small amount of acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), to aid in protonation.

  • Concentration: The optimal concentration will depend on the instrument and ionization source, but a starting concentration of 10-100 pmol/µL is often appropriate.

  • Matrix Preparation (for MALDI): If using MALDI, a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid, CHCA) is prepared. The peptide solution is then mixed with the matrix solution and spotted onto the MALDI target plate to co-crystallize.[1]

  • Desalting: If the sample contains high concentrations of salts, a desalting step using a C18 ZipTip or similar solid-phase extraction method is recommended to improve data quality.

General Protocol for RP-HPLC Analysis of this compound Peptides
  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution is commonly employed using two mobile phases:

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: UV detection at 220 nm (for the peptide backbone) and 280 nm (if aromatic residues are present) is standard.

  • Sample Preparation: Dissolve the peptide in the initial mobile phase conditions to a concentration of approximately 1 mg/mL.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analytical Workflow cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (incorporating this compound) Crude_Peptide Crude Peptide SPPS->Crude_Peptide HPLC_Purification HPLC Purification Crude_Peptide->HPLC_Purification Pure_Peptide Purified Peptide HPLC_Purification->Pure_Peptide Mass_Spec Mass Spectrometry (ESI or MALDI) Pure_Peptide->Mass_Spec HPLC_Analysis Analytical HPLC (Purity) Pure_Peptide->HPLC_Analysis NMR NMR Spectroscopy (Structure) Pure_Peptide->NMR MS_MS Tandem MS (MS/MS) (Sequencing) Mass_Spec->MS_MS

Caption: Workflow for the synthesis and analysis of this compound incorporated peptides.

Logical Relationships in Analytical Technique Selection

analytical_decision cluster_questions Key Questions cluster_techniques Recommended Techniques Start Analytical Goal q1 Need Molecular Weight & Sequence? Start->q1 q2 Need Purity Assessment? Start->q2 q3 Need 3D Structure? Start->q3 Mass_Spec Mass Spectrometry (MS & MS/MS) q1->Mass_Spec HPLC HPLC-UV q2->HPLC LC_MS LC-MS q2->LC_MS NMR NMR Spectroscopy q3->NMR Mass_Spec->LC_MS Combine for complex mixtures HPLC->LC_MS Combine for complex mixtures

Caption: Decision tree for selecting analytical techniques for peptide characterization.

References

A Comparative Guide to the Purity Assessment of Synthetic Peptides Containing Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is paramount to the reliability of experimental results and the safety of potential therapeutics. The incorporation of non-proteinogenic amino acids, such as Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid), offers advantages in designing peptides with enhanced stability and novel functionalities. However, these unnatural building blocks can introduce unique challenges during synthesis and subsequent purity assessment. This guide provides an objective comparison of key analytical techniques for evaluating the purity of synthetic peptides containing this compound, supported by illustrative experimental data and detailed methodologies.

The Challenge of Unnatural Amino Acids in Purity Analysis

The inclusion of this compound, a flexible, non-chiral amino acid, can influence the physicochemical properties of a peptide, such as its hydrophobicity and conformational dynamics. These changes can, in turn, affect its behavior during chromatographic separation and mass spectrometric analysis, potentially complicating the identification and quantification of impurities. Common impurities in Fmoc-based solid-phase peptide synthesis (SPPS) include deletion sequences, truncated peptides, and byproducts from side-chain protecting groups or the coupling reagents.[1][2] The presence of GABA may lead to atypical fragmentation patterns in mass spectrometry or altered retention times in high-performance liquid chromatography (HPLC) compared to peptides composed solely of proteinogenic amino acids.

Comparative Analysis of Purity Assessment Methodologies

A multi-pronged approach is essential for the comprehensive purity assessment of synthetic peptides. The three primary analytical techniques employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method provides distinct and complementary information regarding the identity, purity, and integrity of the target peptide.

Quantitative Data Summary

The following tables present illustrative data from the analysis of a crude and purified synthetic peptide, "Ac-Tyr-GABA-Phe-NH₂," to highlight the strengths of each analytical technique.

Table 1: RP-HPLC Analysis of Crude vs. Purified Ac-Tyr-GABA-Phe-NH₂

SampleRetention Time (min)Peak Area (%)Identity
Crude Peptide
10.575.2Ac-Tyr-GABA-Phe-NH₂ (Target)
8.212.5Deletion Sequence (Ac-Tyr-Phe-NH₂)
9.18.3Truncated Sequence (Ac-Tyr-GABA-OH)
11.84.0Unknown Impurity
Purified Peptide
10.598.9Ac-Tyr-GABA-Phe-NH₂ (Target)
---< 0.1---

Table 2: Mass Spectrometry Analysis of Ac-Tyr-GABA-Phe-NH₂

Analytical TechniqueParameterCrude PeptidePurified Peptide
LC-MS Observed [M+H]⁺ (m/z)427.2 (Target), 340.1 (Deletion), 428.2 (Truncated)427.2 (Target)
Theoretical [M+H]⁺ (m/z)427.2427.2
MS/MS Fragmentation Key Fragment IonsConfirmed sequence of target and impuritiesConfirmed sequence of target peptide

Table 3: NMR Spectroscopy Analysis of Purified Ac-Tyr-GABA-Phe-NH₂

ParameterObservationInterpretation
¹H NMR Chemical Shifts Characteristic peaks for Tyr, GABA, and Phe residues are present and integrated to the correct proton count.Confirms the presence and stoichiometry of all amino acid residues in the purified peptide.
Purity Assessment No significant impurity peaks observed (>0.5%).High purity of the sample, corroborating HPLC data.
Structural Integrity 2D NMR (COSY, TOCSY) confirms covalent bond connectivity.Verifies the correct sequence and structural integrity of the peptide.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for accurate purity assessment. The following sections outline the methodologies used to generate the illustrative data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for quantifying the purity of synthetic peptides by separating the target peptide from its impurities based on hydrophobicity.[3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[2]

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 220 nm.[3]

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A to a concentration of 1 mg/mL and filtered through a 0.22 µm syringe filter.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the target peptide and identify impurities.[5]

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reversed-phase column suitable for LC-MS (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in water.[6]

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.[6]

  • Gradient: A linear gradient optimized for the separation of the target peptide and potential impurities.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the parent ion corresponding to the target peptide and major impurities.

  • Sample Preparation: The peptide sample is dissolved in Mobile Phase A at a concentration of 0.1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used as a primary method for purity assessment without the need for a reference standard.[7][8]

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Sample Preparation: 1-5 mg of the purified peptide is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Experiments:

    • 1D ¹H NMR: To identify characteristic proton signals and assess purity by comparing the integral of the target peptide signals to those of any impurities.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of an amino acid residue.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, aiding in conformational analysis.

  • Data Analysis: Spectra are processed and analyzed to assign proton resonances to specific amino acid residues and to identify any unexpected signals that may indicate impurities.

Visualizing the Workflow

The following diagrams illustrate the overall workflow for the purity assessment of synthetic peptides and the decision-making process based on the analytical results.

G cluster_0 Peptide Synthesis and Initial Analysis cluster_1 Purification and Final Assessment Crude Peptide Crude Peptide RP-HPLC_Crude RP-HPLC Analysis (Crude) Crude Peptide->RP-HPLC_Crude LC-MS_Crude LC-MS Analysis (Crude) Crude Peptide->LC-MS_Crude Purification Purification RP-HPLC_Crude->Purification Assess Purity LC-MS_Crude->Purification Identify Impurities Purified Peptide Purified Peptide Purification->Purified Peptide RP-HPLC_Purified RP-HPLC Analysis (Purified) Purified Peptide->RP-HPLC_Purified LC-MS_Purified LC-MS Analysis (Purified) Purified Peptide->LC-MS_Purified NMR_Analysis NMR Analysis Purified Peptide->NMR_Analysis Final Purity Report Final Purity Report RP-HPLC_Purified->Final Purity Report Quantify Purity LC-MS_Purified->Final Purity Report Confirm Identity NMR_Analysis->Final Purity Report Confirm Structure G Start Analyze Crude Peptide Purity_Check Purity > 95%? Start->Purity_Check Identity_Check Correct Mass? Purity_Check->Identity_Check Yes Purify Purify by Preparative HPLC Purity_Check->Purify No Identity_Check->Purify No Characterize Full Characterization (NMR, etc.) Identity_Check->Characterize Yes Re-analyze Re-analyze Purified Peptide Purify->Re-analyze Re-analyze->Purity_Check End Peptide Meets Specifications Characterize->End

References

A Comparative Guide to Flexible Spacers in Peptide Synthesis: Fmoc-GABA-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to modulate the flexibility and other physicochemical properties of peptides, the choice of a suitable spacer is a critical design consideration. Fmoc-γ-aminobutyric acid (Fmoc-GABA-OH) is a commonly employed building block for introducing a short, flexible linker. However, a range of alternatives exists, each offering distinct advantages in terms of length, hydrophilicity, and conformational freedom. This guide provides an objective comparison of this compound with two primary classes of alternatives: ω-amino acids, exemplified by Fmoc-6-aminohexanoic acid (Fmoc-Ahx-OH), and polyethylene glycol (PEG)-based spacers.

This comparison summarizes key quantitative data, details relevant experimental protocols for spacer incorporation and characterization, and provides visualizations to aid in the rational selection of flexible spacers for peptide-based drug design and other research applications.

Executive Summary

The selection of a flexible spacer can significantly impact a peptide's biological activity, solubility, and stability. While this compound provides a short, four-carbon linkage, longer or more hydrophilic spacers may be required to optimize peptide function. Fmoc-Ahx-OH offers a more hydrophobic and extended aliphatic chain, whereas PEG-based spacers provide a hydrophilic and highly flexible alternative with tunable lengths. The choice of spacer should be guided by the specific requirements of the application, considering factors such as the desired distance between functional domains, the need to enhance solubility, and the potential for the spacer to influence peptide conformation and aggregation.

Comparison of Key Spacer Characteristics

The following table summarizes the key quantitative and qualitative characteristics of this compound and its primary alternatives.

FeatureThis compoundFmoc-Ahx-OHFmoc-PEG-Acid (example: n=4)Short Amino Acid Spacers (e.g., Gly-Ser)
Chemical Structure Fmoc-NH-(CH₂)₃-COOHFmoc-NH-(CH₂)₅-COOHFmoc-NH-(CH₂CH₂O)₄-CH₂COOHFmoc-(Gly-Ser)n-OH
Spacer Length (approx. Å) ~5.0 Å~7.5 Å~17.5 ÅVariable (e.g., ~7.4 Å for Gly-Ser)
Molecular Weight of Spacer 87.1 g/mol 115.2 g/mol 237.2 g/mol (for n=4)Variable (e.g., 132.1 g/mol for Gly-Ser)
Hydrophobicity ModerateHigh[1]Low (Hydrophilic)[2][3]Generally low (hydrophilic)[3][4]
Flexibility FlexibleFlexible[5]Highly Flexible[2][]Flexible[3][4]
Impact on Solubility Can decrease aqueous solubilityMay decrease aqueous solubility and promote aggregation[7]Generally increases aqueous solubility and can reduce aggregation[5][8]Generally improves aqueous solubility[4]
Key Applications Short, flexible linker for general purposes.Longer hydrophobic spacer, useful for spanning larger distances or promoting specific hydrophobic interactions.[1]Enhancing solubility, increasing hydrodynamic radius, reducing immunogenicity, and providing long, flexible tethers.[2][5]Introducing flexibility and hydrophilicity, often used in fusion proteins.[3][4]

Experimental Data and Performance

While direct head-to-head comparative studies of this compound with its alternatives in a single peptide system are not extensively reported in the literature, the following sections summarize the expected performance based on the known properties of these spacers.

Impact on Peptide Flexibility

The flexibility of a peptide linker can be experimentally assessed using techniques such as Förster Resonance Energy Transfer (FRET) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • FRET Analysis: By attaching a donor and acceptor fluorophore to either side of the spacer, the FRET efficiency can be measured to determine the average distance between the fluorophores, providing an indication of the spacer's flexibility. It is expected that for a given peptide, the FRET efficiency would decrease with increasing spacer length (this compound > Fmoc-Ahx-OH > Fmoc-PEG-acid), reflecting a greater separation of the fluorophores.

  • NMR Spectroscopy: 2D NMR techniques, such as NOESY and ROESY, can provide through-space correlations between protons, offering insights into the conformational ensemble of the peptide and the flexibility of the spacer. A higher degree of conformational averaging, as indicated by a lack of long-range NOEs within the spacer, would suggest greater flexibility. PEG-based spacers are anticipated to exhibit the highest degree of flexibility in NMR studies.[4][9][10]

Influence on Bioactivity and Stability

The nature of the spacer can significantly influence the biological activity and stability of a peptide.

  • Hydrophilic Spacers (PEG, Gly-Ser): These spacers can shield the peptide from proteolytic degradation and reduce non-specific binding, potentially increasing its in vivo half-life.[5] Their hydrophilicity can also improve the overall solubility of the peptide, which is often a challenge in drug development.

  • Hydrophobic Spacers (Ahx): While potentially increasing aggregation, a hydrophobic spacer might be beneficial in cases where the peptide needs to interact with a hydrophobic pocket of a receptor or traverse a cell membrane.[1] The increased rigidity of the peptide backbone with Ahx linkers can also be advantageous in certain applications.[7]

Experimental Protocols

The following sections provide generalized protocols for the incorporation of Fmoc-protected spacers into a peptide sequence and for the characterization of the resulting peptide's properties.

Protocol 1: Incorporation of Fmoc-Spacer-OH during Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of an Fmoc-protected spacer onto a resin-bound peptide using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-protected amino acid-loaded resin

  • This compound, Fmoc-Ahx-OH, or Fmoc-PEG-acid

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: e.g., HBTU/HOBt or DIC/Oxyma

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for 15 minutes to remove the Fmoc group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

  • Spacer Coupling:

    • Dissolve the Fmoc-spacer-OH (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution to activate the carboxylic acid.

    • Add the activated spacer solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative result (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the peptide sequence.

  • Cleavage and Deprotection: After completion of the synthesis, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Comparative Analysis of Peptide Flexibility using FRET

This protocol describes a general workflow for comparing the flexibility of peptides containing different spacers using FRET.

Materials:

  • Peptides synthesized with different spacers and labeled with a FRET donor (e.g., Cy3) and acceptor (e.g., Cy5) at defined positions flanking the spacer.

  • Fluorometer with excitation and emission wavelength scanning capabilities.

  • Appropriate buffer for peptide solubilization.

Procedure:

  • Sample Preparation: Dissolve the labeled peptides in the buffer at a concentration suitable for fluorescence measurements (typically in the nanomolar to low micromolar range).

  • Fluorescence Spectroscopy:

    • Excite the donor fluorophore at its maximum excitation wavelength.

    • Record the emission spectrum, covering the emission wavelengths of both the donor and acceptor fluorophores.

  • FRET Efficiency Calculation: Calculate the FRET efficiency (E) using the following formula: E = I_A / (I_A + γ * I_D) where I_A is the acceptor emission intensity, I_D is the donor emission intensity, and γ is a correction factor accounting for differences in quantum yield and detection efficiency.

  • Data Comparison: Compare the FRET efficiencies of the peptides with different spacers. A lower FRET efficiency indicates a greater average distance between the donor and acceptor, and thus a more extended or flexible spacer.

Visualizations

Signaling Pathway Example

signaling_pathway cluster_receptor Cell Membrane Receptor GPCR G_Protein G-Protein Receptor->G_Protein Activation Peptide Peptide-Spacer-Drug Peptide->Receptor Binding Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A generic GPCR signaling pathway activated by a peptide-drug conjugate.

Experimental Workflow for Spacer Comparison

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization Characterization SPPS Solid-Phase Peptide Synthesis (SPPS) Spacer1 Incorporate This compound SPPS->Spacer1 Spacer2 Incorporate Fmoc-Ahx-OH SPPS->Spacer2 Spacer3 Incorporate Fmoc-PEG-Acid SPPS->Spacer3 Purification Cleavage & HPLC Purification Spacer1->Purification Spacer2->Purification Spacer3->Purification FRET FRET Spectroscopy (Flexibility) Purification->FRET NMR NMR Spectroscopy (Conformation) Purification->NMR Bioassay Biological Assay (Activity) Purification->Bioassay Solubility Solubility/Aggregation Assay Purification->Solubility Data_Analysis Comparative Data Analysis FRET->Data_Analysis NMR->Data_Analysis Bioassay->Data_Analysis Solubility->Data_Analysis

Caption: Workflow for comparing peptides with different flexible spacers.

Logical Relationship of Spacer Properties and Outcomes

logical_relationship cluster_properties Spacer Properties cluster_outcomes Peptide Outcomes Length Length Bioactivity Biological Activity Length->Bioactivity affects receptor binding Hydrophobicity Hydrophobicity Hydrophobicity->Bioactivity influences membrane interaction Solubility Solubility Hydrophobicity->Solubility Aggregation Aggregation Hydrophobicity->Aggregation Flexibility Flexibility Flexibility->Bioactivity impacts conformational freedom Stability Stability Flexibility->Stability can influence proteolytic susceptibility Solubility->Bioactivity affects bioavailability Aggregation->Bioactivity reduces active concentration

Caption: Interplay of spacer properties and their impact on peptide characteristics.

Conclusion

The selection of a flexible spacer is a nuanced decision that requires careful consideration of the desired properties of the final peptide conjugate. While this compound serves as a reliable option for introducing a short, flexible linker, alternatives such as Fmoc-Ahx-OH and Fmoc-PEG-acids offer a broader design space. By understanding the distinct characteristics of each spacer class and employing appropriate experimental validation, researchers can rationally design and synthesize peptides with optimized performance for a wide range of therapeutic and research applications.

References

A Comparative Guide to the NMR Analysis of Peptides Modified with Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with synthetic peptides, precise analytical characterization is paramount. The incorporation of modifications such as the fluorenylmethoxycarbonyl (Fmoc) protected gamma-aminobutyric acid (GABA) linker, Fmoc-GABA-OH, can significantly alter a peptide's conformational and functional properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful tool for elucidating the structural consequences of such modifications at an atomic level. This guide provides a comprehensive comparison of NMR analysis with alternative techniques for characterizing this compound modified peptides, supported by experimental protocols and data.

NMR Spectroscopy: A Detailed View of Molecular Structure

NMR spectroscopy provides unparalleled insight into the three-dimensional structure and dynamics of peptides in solution. By observing the magnetic properties of atomic nuclei, NMR can reveal detailed information about covalent bonding, through-space proximity of atoms, and conformational changes resulting from modifications like the addition of this compound.

Key NMR Experiments for Peptide Analysis

A suite of 1D and 2D NMR experiments is typically employed for the comprehensive analysis of modified peptides:

  • 1D ¹H NMR: This is the initial and most straightforward NMR experiment, providing a proton spectrum of the molecule. The introduction of the this compound moiety will introduce characteristic signals, particularly in the aromatic region (from the fluorenyl group) and specific aliphatic regions (from the GABA linker).[1]

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically over two to three bonds. It is instrumental in identifying the spin systems of individual amino acid residues and the GABA linker.

  • 2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. This is particularly useful for identifying all the protons belonging to a single amino acid residue, even if they are not directly coupled.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by chemical bonds. This is crucial for determining the peptide's three-dimensional structure and observing conformational changes upon modification. For smaller, more flexible peptides, a related experiment, ROESY (Rotating-frame Overhauser Effect Spectroscopy), is often preferred.[2]

  • ¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of carbon signals and providing additional structural information.

Comparative Analysis of a Model Peptide

To illustrate the utility of NMR in characterizing this compound modified peptides, let us consider a hypothetical model peptide, "Peptide-X," before and after modification.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison of Peptide-X and Fmoc-GABA-Peptide-X

Proton TypePeptide-X (ppm)Fmoc-GABA-Peptide-X (ppm)Notes on Chemical Shift Changes
Fmoc Group
Aromatic Protons-7.20 - 7.80The introduction of the fluorenyl group results in a set of characteristic signals in the aromatic region of the spectrum.
CH-4.20 - 4.40The methine proton of the Fmoc group.
CH₂-4.10 - 4.30The methylene protons of the Fmoc group.
GABA Linker
α-CH₂-2.20 - 2.40The methylene group adjacent to the carbonyl.
β-CH₂-1.70 - 1.90The central methylene group of the GABA linker.
γ-CH₂-2.90 - 3.10The methylene group adjacent to the amide bond, often showing a downfield shift due to the electronegativity of the nitrogen.
Peptide Backbone
N-terminal Amide NH8.50 - 9.507.50 - 8.50The chemical environment of the N-terminal amide proton is significantly altered upon conjugation with the GABA linker, typically resulting in a noticeable shift. The disappearance of a free N-terminal amine signal is also a key indicator.[1]
Other Amide NH Protons7.50 - 8.507.40 - 8.40Smaller shifts may be observed for amide protons further from the modification site, indicative of subtle conformational adjustments.
α-CH Protons3.50 - 4.503.40 - 4.40Changes in the chemical shifts of α-protons can reflect alterations in the local secondary structure.
Amino Acid Side Chains
Protons near modification siteVariableShiftedProtons on the side chains of amino acids close to the this compound modification are likely to experience changes in their chemical environment, leading to observable shifts in the NMR spectrum.
Protons distant from siteVariableMinimal ChangeProtons on side chains far from the modification site are expected to show minimal to no change in their chemical shifts, unless a significant global conformational change occurs.

Experimental Protocols

Peptide Synthesis with this compound Modification

Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for preparing this compound modified peptides.[3]

Peptide_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection_Resin Fmoc Deprotection (20% Piperidine/DMF) Washing_1 DMF Wash Amino_Acid_Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Washing_2 DMF Wash Repeat_Cycle Repeat for Peptide Elongation Fmoc_Deprotection_Peptide Final Fmoc Deprotection Washing_3 DMF Wash Fmoc_GABA_Coupling This compound Coupling Washing_4 DMF Wash Cleavage Cleavage from Resin (e.g., TFA cocktail) Precipitation Precipitation and Purification (HPLC) Characterization Characterization (NMR, MS)

NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the lyophilized peptide in 500-600 µL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or a mixture such as 90% H₂O/10% D₂O). The choice of solvent depends on the peptide's solubility and the desired experimental conditions.[4] For mimicking a membrane environment, deuterated chloroform or methanol can be used.

    • Adjust the pH of the sample to the desired value using dilute deuterated acid or base. The pH can significantly affect the chemical shifts of amide protons.[5]

    • Add an internal standard (e.g., DSS or TSP) for chemical shift referencing.[6]

    • Transfer the solution to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum to assess sample purity and concentration.

    • Set up and run a series of 2D NMR experiments (COSY, TOCSY, NOESY/ROESY, and ¹³C HSQC). The specific parameters for each experiment (e.g., mixing times for TOCSY and NOESY) should be optimized based on the size and properties of the peptide.[4]

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by identifying the spin systems of individual residues in the TOCSY spectrum and linking them using the through-space connectivities observed in the NOESY/ROESY spectrum.

    • Compare the assigned chemical shifts of the modified peptide with those of the unmodified peptide to identify changes in structure.

    • Use the distance restraints from the NOESY spectrum to calculate a three-dimensional structure of the peptide.

NMR_Analysis_Workflow cluster_nmr NMR Data Analysis Sample_Prep Sample Preparation 1D_H1_Acquisition 1D ¹H NMR Acquisition 2D_NMR_Acquisition 2D NMR Acquisition (COSY, TOCSY, NOESY, HSQC) Data_Processing Data Processing and Referencing Spin_System_ID Spin System Identification (TOCSY) Sequential_Assignment Sequential Assignment (NOESY) Chemical_Shift_Perturbation Chemical Shift Perturbation Analysis Structural_Calculation 3D Structure Calculation (NOE restraints) Structural_Analysis Structural Analysis and Comparison

Alternative Analytical Techniques: A Comparative Overview

While NMR provides detailed structural information, other techniques offer complementary data for a comprehensive characterization of this compound modified peptides.

Table 2: Comparison of Analytical Techniques for this compound Modified Peptides

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy - Atomic-resolution 3D structure in solution- Conformational dynamics- Site-specific information on modification- Intermolecular interactions- Provides detailed structural and dynamic information in a near-native state.- Non-destructive.- Requires relatively large amounts of pure sample (mg scale).- Can be time-consuming for data acquisition and analysis.- Limited to soluble peptides.
Mass Spectrometry (MS) - Precise molecular weight confirmation- Verification of successful modification- Peptide sequencing (tandem MS)- Purity assessment- High sensitivity (requires very small amounts of sample).- Rapid analysis.- Can be coupled with liquid chromatography (LC-MS) for complex mixtures.[7]- Provides no information on 3D structure or conformation.- Can be destructive.
X-ray Crystallography - High-resolution 3D structure in the solid state- Can provide highly precise atomic coordinates.[8]- Requires the growth of well-ordered crystals, which can be a major bottleneck.[9][10]- The crystal structure may not represent the solution conformation.
Circular Dichroism (CD) - Information on the secondary structure content (α-helix, β-sheet, random coil)- Rapid and requires small amounts of sample.- Sensitive to conformational changes upon modification or changes in environment.[11][12]- Provides low-resolution structural information (average secondary structure).- Does not give site-specific information.
High-Performance Liquid Chromatography (HPLC) - Purity assessment- Isolation and purification of the modified peptide- High-resolution separation.- Quantitative analysis.- Provides no structural information beyond retention time.

Technique_Comparison Modified_Peptide This compound Modified Peptide NMR NMR Spectroscopy Modified_Peptide->NMR MS Mass Spectrometry Modified_Peptide->MS XRay X-ray Crystallography Modified_Peptide->XRay CD Circular Dichroism Modified_Peptide->CD HPLC HPLC Modified_Peptide->HPLC Info_NMR 3D Structure (Solution) Dynamics Site-specific Modification NMR->Info_NMR Info_MS Molecular Weight Sequence Verification Purity MS->Info_MS Info_XRay 3D Structure (Solid State) XRay->Info_XRay Info_CD Secondary Structure Content CD->Info_CD Info_HPLC Purity Isolation HPLC->Info_HPLC

Conclusion

The NMR analysis of peptides modified with this compound offers an unparalleled level of detail regarding the structural and conformational consequences of this modification. While techniques such as mass spectrometry and HPLC are essential for confirming the identity and purity of the synthesized peptide, and circular dichroism provides a rapid assessment of secondary structure, only NMR can provide a complete three-dimensional picture of the molecule in solution. For researchers and drug development professionals seeking to understand the structure-activity relationship of modified peptides, a comprehensive analytical approach integrating the strengths of each of these techniques is indispensable, with NMR spectroscopy playing the central role in elucidating the fine details of molecular architecture.

References

Validating the Incorporation of Fmoc-GABA-OH in a Peptide Sequence: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the successful incorporation of unnatural amino acids is a critical checkpoint. This guide provides an objective comparison of key analytical techniques to validate the incorporation of N-α-Fmoc-γ-aminobutyric acid (Fmoc-GABA-OH), a common non-proteinogenic amino acid used to introduce conformational constraints or act as a flexible linker in peptide analogs. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation method.

Executive Summary of Analytical Techniques

The validation of GABA incorporation can be approached through several orthogonal analytical methods. Each technique offers distinct advantages and limitations in terms of sensitivity, resolution, and the type of information it provides. The primary methods covered in this guide are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Edman Degradation.

Technique Primary Information Provided Resolution Sensitivity Throughput Cost
Mass Spectrometry (MS) Molecular Weight Confirmation & Fragmentation PatternHighHigh (pmol to fmol)HighHigh
NMR Spectroscopy 3D Structure & Proton/Carbon EnvironmentAtomicLow (nmol to µmol)LowHigh
HPLC Purity & Relative PolarityHighModerate (pmol to nmol)HighModerate
Edman Degradation N-terminal Amino Acid SequenceResidue-levelModerate (pmol)LowModerate

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for peptide analysis, providing precise molecular weight determination and sequence information through fragmentation analysis. The incorporation of GABA, with a residue mass of 85.06 g/mol , will result in a predictable mass shift in the peptide.

Quantitative Data Summary:
Parameter Expected Observation for GABA Incorporation Instrumentation Example
Monoisotopic Mass Shift + 85.0633 Da per GABA residueHigh-Resolution MS (e.g., Orbitrap, TOF)
Tandem MS (MS/MS) Fragmentation Characteristic b- and y-ion series with a mass difference of 85.06 Da between ions flanking the GABA residue.[1] Unusual stable a3 ions may be observed in CID of peptides containing GABA.[1]Triple Quadrupole, Ion Trap, Q-TOF
Limit of Quantitation As low as 1 nM for GABA.[2][3]LC-MS/MS with selected reaction monitoring (SRM)
Experimental Protocol: LC-MS/MS for GABA-Peptide Analysis
  • Sample Preparation:

    • Dissolve the synthesized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile.

    • Perform a desalting step using a C18 ZipTip if necessary.

    • Prepare a dilution series for quantitative analysis, if required.

  • Liquid Chromatography (LC) Separation:

    • Column: C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes is a good starting point for many peptides.[4]

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry (MS) Analysis:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Full Scan (MS1): Acquire spectra over a mass range appropriate for the expected m/z of the peptide (e.g., m/z 300-2000).

    • Tandem MS (MS2): Select the precursor ion corresponding to the GABA-containing peptide for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

    • Data Analysis: Analyze the full scan spectrum to confirm the molecular weight. Interpret the MS/MS spectrum to confirm the amino acid sequence, paying close attention to the mass difference across the expected GABA position.

Workflow for MS Validation:

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation start Synthesized Peptide dissolve Dissolve in Solvent start->dissolve desalt Desalting (Optional) dissolve->desalt lc LC Separation desalt->lc ms1 MS1: Full Scan (Confirm MW) lc->ms1 ms2 MS2: Fragmentation (Confirm Sequence) ms1->ms2 confirm_mw Correct MW? ms1->confirm_mw confirm_seq Correct Sequence? ms2->confirm_seq confirm_mw->ms2 end Validation Complete confirm_mw->end No confirm_seq->end Yes confirm_seq->end No

Caption: Workflow for validating GABA incorporation using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the peptide in solution. It is a powerful tool for unambiguously confirming the presence and location of GABA by observing the unique chemical shifts and coupling patterns of its methylene protons.

Quantitative Data Summary:
Parameter Expected Observation for GABA in a Peptide NMR Experiment
¹H Chemical Shifts (ppm) α-CH₂: ~2.2-2.4 ppm, β-CH₂: ~1.8-2.0 ppm, γ-CH₂: ~3.0-3.2 ppm.[5]1D ¹H NMR, 2D COSY, 2D TOCSY
¹³C Chemical Shifts (ppm) α-CH₂: ~35 ppm, β-CH₂: ~25 ppm, γ-CH₂: ~40 ppm, C=O: ~175 ppm1D ¹³C NMR, 2D HSQC
J-Coupling Scalar coupling between adjacent methylene groups (α-β, β-γ).2D COSY, 2D TOCSY
Experimental Protocol: 2D NMR for GABA-Peptide Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Add a small amount of a reference standard (e.g., DSS or TSP) for chemical shift calibration.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H spectrum to assess sample purity and concentration.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Look for cross-peaks connecting the α, β, and γ protons of GABA.[6][7]

    • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between all protons within a spin system. For GABA, a single cross-peak from one of its protons should show correlations to all other protons in the GABA spin system.[6][8]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, confirming the ¹³C chemical shifts of the GABA methylene groups.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, Mnova).

    • Assign the proton and carbon signals corresponding to the GABA residue based on their characteristic chemical shifts and coupling patterns observed in the 2D spectra.

Logic Diagram for NMR Signal Assignment:

cluster_1d 1D ¹H NMR cluster_2d 2D NMR cluster_confirm Confirmation proton_signals Identify signals in ~1.8-3.2 ppm range cosy COSY: Observe α-β & β-γ cross-peaks proton_signals->cosy tocsy TOCSY: Confirm entire GABA spin system cosy->tocsy hsqc HSQC: Correlate protons to ¹³C shifts tocsy->hsqc confirm_gaba GABA Incorporated? hsqc->confirm_gaba success Assignment Complete confirm_gaba->success Yes fail Re-evaluate Data confirm_gaba->fail No

Caption: Logical flow for GABA signal assignment using 2D NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a synthetic peptide. The incorporation of GABA, a relatively polar amino acid, can lead to a noticeable change in the peptide's retention time on a reversed-phase column compared to an analogous peptide without GABA or with an incorrect amino acid.

Quantitative Data Summary:
Parameter Expected Observation for GABA Incorporation HPLC Configuration
Retention Time (t_R) Generally, a decrease in retention time compared to a more hydrophobic amino acid of similar size, due to GABA's polarity. The exact shift is sequence-dependent.[9][10]Reversed-Phase HPLC (RP-HPLC) with a C18 column
Peak Purity A single, sharp peak indicates a high degree of purity.UV detector at 214 nm or 280 nm
Experimental Protocol: RP-HPLC for Peptide Analysis
  • Sample Preparation:

    • Dissolve the crude or purified peptide in the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% TFA).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A shallow linear gradient is often effective for peptides, for instance, 5-65% B over 30 minutes.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Data Analysis:

    • Analyze the chromatogram for the presence of a major peak at the expected retention time.

    • Integrate the peak areas to determine the purity of the peptide.

    • Compare the retention time to a standard or a theoretical prediction if available.

Experimental Workflow for HPLC Purity Check:

start Crude Peptide prepare Sample Preparation start->prepare inject Inject on RP-HPLC prepare->inject run Gradient Elution inject->run detect UV Detection run->detect analyze Analyze Chromatogram detect->analyze pure High Purity analyze->pure Single Major Peak impure Low Purity/ Impure analyze->impure Multiple Peaks

Caption: Workflow for assessing peptide purity using RP-HPLC.

Edman Degradation

Edman degradation is a classic chemical method for sequencing peptides from the N-terminus. While largely superseded by mass spectrometry for de novo sequencing, it remains a valuable tool for confirming the N-terminal sequence of a synthetic peptide and can be used to verify the position of GABA if it is near the N-terminus.

Quantitative Data Summary:
Parameter Expected Observation for GABA Incorporation Limitations
PTH-Amino Acid Identification The cycle corresponding to the GABA position will yield a phenylthiohydantoin (PTH) derivative of GABA, which can be identified by its characteristic retention time in HPLC.Sequencing will stop if a non-α-amino acid like GABA is encountered because the favored five-membered ring intermediate cannot be formed.[11][12]
Sequencing Efficiency Typically >98% per cycle for standard amino acids.Efficiency may be lower for unnatural amino acids. Limited to ~30-50 residues.[12][13]
Experimental Protocol: Edman Degradation
  • Sample Preparation:

    • The peptide sample must be highly purified (>95%).

    • The N-terminus must be free (not acetylated or otherwise blocked).

    • The sample is immobilized on a solid support.

  • Automated Sequencing:

    • The immobilized peptide is subjected to sequential cycles of Edman chemistry in an automated sequencer.

    • Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC).[14]

    • Cleavage: The N-terminal residue is cleaved off as a thiazolinone derivative under acidic conditions.[14]

    • Conversion: The thiazolinone is converted to the more stable PTH-amino acid.[14]

  • PTH-Amino Acid Analysis:

    • The PTH-amino acid from each cycle is injected onto an HPLC system.

    • The retention time is compared to a standard chromatogram of PTH-amino acids to identify the residue at that position.

Signaling Pathway for Edman Degradation Chemistry:

peptide Peptide (N-terminus free) coupling Coupling (Alkaline pH) peptide->coupling pitc Phenyl isothiocyanate (PITC) pitc->coupling ptc_peptide PTC-Peptide coupling->ptc_peptide cleavage Cleavage ptc_peptide->cleavage acid Anhydrous Acid (TFA) acid->cleavage atz_aa ATZ-Amino Acid cleavage->atz_aa short_peptide Shortened Peptide cleavage->short_peptide conversion Conversion (Aqueous Acid) atz_aa->conversion short_peptide->coupling Next Cycle pth_aa PTH-Amino Acid conversion->pth_aa hplc HPLC Analysis pth_aa->hplc identification Identify Amino Acid hplc->identification

Caption: Chemical steps in one cycle of Edman degradation.

Conclusion

The validation of this compound incorporation into a peptide sequence is best achieved through a multi-faceted approach. Mass spectrometry offers the most direct and sensitive method for confirming the correct mass and sequence. NMR spectroscopy provides unambiguous structural confirmation, which is particularly valuable for understanding the conformational impact of the GABA residue. HPLC is an indispensable tool for assessing the purity of the final product. While Edman degradation has limitations with non-α-amino acids, it can be useful for confirming the N-terminal sequence up to the point of the GABA residue. The choice of technique will depend on the specific requirements of the research, available instrumentation, and the desired level of analytical detail. For routine validation, a combination of HPLC and MS is often sufficient and efficient. For in-depth structural characterization, NMR is unparalleled.

References

A Comparative Analysis of Peptide Linkers on Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a linker in a peptide-drug conjugate (PDC) is a critical determinant of therapeutic success. The linker's chemical properties directly influence the stability, pharmacokinetics, and ultimately, the bioactivity of the peptide conjugate. This guide provides an objective comparison of different linker types, supported by experimental data, detailed methodologies, and visual representations of key biological pathways to aid in the rational design of PDCs.

The ideal linker must be stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleavable at the target site to unleash the therapeutic payload.[1][2] This delicate balance is governed by the linker's chemistry. This guide will delve into the characteristics of major linker classes: enzyme-cleavable, pH-sensitive, disulfide, and non-cleavable linkers.

Data Presentation: A Quantitative Comparison of Linker Performance

The following tables summarize key performance indicators for different linker types based on published experimental data. These tables are designed for easy comparison of in vitro cytotoxicity and stability.

Linker TypePeptide-Drug Conjugate (PDC)Target Cell LineIC50 (nM)Reference
Enzyme-Cleavable (Val-Cit) Trastuzumab-vc-MMAENCI-N87 (HER2+)10.1[3]
Enzyme-Cleavable (Val-Ala) F16-MMAEA431High Antitumor Activity[3]
Enzyme-Cleavable (Phe-Lys) cBR96-ADCN/AGood in vitro activity[4]
pH-Sensitive (Hydrazone) MAHNP-DoxBT474 (HER2+)746.8 ± 81.5[1]
pH-Sensitive (Hydrazone) MAHNP-DoxSKBR3 (HER2+)110.1 ± 12.7[1]
Non-Cleavable (Thioether) PDC 13B16 (integrin αvβ3+)Better than disulfide linker[1]
Disulfide PDC 23B16 (integrin αvβ3+)Less effective than thioether[1]
Carbamate Gemcitabine Conjugate 8DU145, PC3, MDA-MB-231, MCF-7Less cytotoxic than ester conjugate[1]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of PDCs with Different Linkers. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate higher potency. MMAE: Monomethyl Auristatin E; Dox: Doxorubicin.

Linker TypeConjugateMatrixHalf-life (t1/2)Key FindingsReference
Enzyme-Cleavable (Val-Cit) Trastuzumab-vc-MMAEHuman PlasmaGood stabilityStable in human plasma but susceptible to cleavage by mouse carboxylesterase Ces1C.[4]
Enzyme-Cleavable (Val-Ala) Trastuzumab-va-MMAEMouse PlasmaMore stable than Val-CitVal-Ala linker showed improved stability in mouse plasma compared to Val-Cit.[5]
pH-Sensitive (Hydrazone) AcBut-ADCpH 7.4 BufferStableDesigned to be stable at physiological pH.[6]
pH-Sensitive (Hydrazone) AcBut-ADCpH 4.5 BufferUnstableDesigned to be labile at acidic pH found in endosomes/lysosomes.[6][7]
Disulfide Trastuzumab-SPP-RREndosomes of SKBr3 cellsInefficient cleavageDisulfide linker reduction was found to be inefficient in the oxidizing environment of endosomes.[8]
Non-Cleavable (Thioether) SMCC-DM1-ADCMouse Plasma9.9 daysExhibited high stability in mouse plasma.[5]

Table 2: Comparative Stability of Different Linkers. Stability is a critical factor for ensuring that the PDC remains intact in circulation until it reaches the target site.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key biological and experimental processes.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 PI3K PI3K HER2->PI3K activates RAS RAS HER2->RAS activates HER3 HER3 HER3->HER2 heterodimerizes Akt Akt PI3K->Akt activates Transcription Transcription Akt->Transcription promotes RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates MAPK MAPK MEK->MAPK activates MAPK->Transcription promotes Ligand Ligand Ligand->HER3 binds

Caption: HER2 Signaling Pathway upon ligand binding and heterodimerization.

Linker_Cleavage_Mechanisms cluster_extracellular Extracellular Space (Bloodstream, pH ~7.4) cluster_cell Target Cancer Cell cluster_endosome Endosome (pH ~5.5-6.0) cluster_lysosome Lysosome (pH ~4.5-5.0) cluster_cytosol Cytosol (Reducing Environment) PDC_Circulating Peptide-Drug Conjugate (Stable Linker) PDC_Endosome PDC Internalized PDC_Circulating->PDC_Endosome Receptor-mediated Endocytosis Hydrazone_Cleavage Hydrazone Linker Cleavage PDC_Endosome->Hydrazone_Cleavage Disulfide_Cleavage Disulfide Linker Reduction by Glutathione PDC_Endosome->Disulfide_Cleavage Drug_Release Active Drug Released Hydrazone_Cleavage->Drug_Release PDC_Lysosome PDC in Lysosome VC_Cleavage Val-Cit Linker Cleavage by Cathepsin B PDC_Lysosome->VC_Cleavage VC_Cleavage->Drug_Release Disulfide_Cleavage->Drug_Release

Caption: Mechanisms of cleavable linker action within a target cell.

Experimental_Workflow Start Start PDC_Synthesis Synthesize PDCs with different linkers Start->PDC_Synthesis InVitro_Studies In Vitro Characterization PDC_Synthesis->InVitro_Studies InVivo_Studies In Vivo Evaluation PDC_Synthesis->InVivo_Studies Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) InVitro_Studies->Cytotoxicity_Assay Stability_Assay Plasma Stability Assay InVitro_Studies->Stability_Assay Data_Analysis Data Analysis and Comparison Cytotoxicity_Assay->Data_Analysis Stability_Assay->Data_Analysis PK_Study Pharmacokinetic (PK) Study InVivo_Studies->PK_Study Efficacy_Study Xenograft Tumor Model InVivo_Studies->Efficacy_Study PK_Study->Data_Analysis Efficacy_Study->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for comparing peptide linkers.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a PDC that inhibits cell growth by 50% (IC50).[][10]

Materials:

  • 96-well microtiter plates

  • Target cancer cell line

  • Complete cell culture medium

  • Peptide-drug conjugates (PDCs) with different linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the PDCs in culture medium. Remove the old medium from the wells and add 100 µL of the PDC dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Agitate the plates on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[12] A reference wavelength of 620-650 nm can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the PDC concentration and determine the IC50 value using a non-linear regression curve fit.

Plasma Stability Assay

This assay evaluates the stability of the linker in the presence of plasma enzymes.[13][14]

Materials:

  • Human or mouse plasma

  • Peptide-drug conjugates (PDCs)

  • Incubator or water bath at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Spike the PDCs into plasma at a final concentration of approximately 1 µM.

  • Incubation: Incubate the samples at 37°C.[15]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.

  • Quenching: Immediately quench the enzymatic reaction by adding 3 volumes of cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

  • Analysis: Analyze the supernatant containing the PDC and any degradation products by LC-MS/MS to quantify the amount of intact PDC remaining.

  • Data Analysis: Plot the percentage of intact PDC remaining against time and calculate the half-life (t1/2) of the conjugate in plasma.

In Vivo Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the PDCs in a living organism.[16][17][18]

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Peptide-drug conjugates (PDCs)

  • Dosing and blood collection equipment

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single intravenous (IV) dose of the PDC to a cohort of mice.

  • Blood Sampling: Collect blood samples from the mice at various time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h) via a suitable method (e.g., tail vein or retro-orbital bleeding).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Extract the PDC from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and determine key PK parameters such as clearance, volume of distribution, and half-life.

Conclusion

The selection of a linker is a multifaceted decision that requires careful consideration of the target, the payload, and the desired therapeutic outcome. Enzyme-cleavable linkers like Val-Cit offer potent and specific drug release in the tumor microenvironment, while pH-sensitive linkers such as hydrazones exploit the acidic conditions of endosomes and lysosomes.[1][2] Disulfide linkers, though promising, face challenges with stability in the oxidizing endosomal environment.[8] Non-cleavable linkers provide enhanced plasma stability, which may translate to a better safety profile.[19][20]

The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in the design and optimization of peptide-drug conjugates. By systematically evaluating different linker strategies, the field can continue to advance the development of more effective and safer targeted cancer therapies.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper handling and disposal of chemical reagents like Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid) are paramount for ensuring a safe working environment and maintaining regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its associated waste streams.

I. Understanding the Hazards and Required Precautions

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask) should be used if dust is generated.

Storage and Handling:

ParameterRecommendation
Storage Temperature 2-8°C.[1]
Storage Conditions Keep container tightly closed in a dry and well-ventilated place.
Handling Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

II. Step-by-Step Disposal Procedure for Solid this compound

Unused or expired solid this compound must be treated as hazardous chemical waste. Do not dispose of this compound in regular trash or down the drain.[2]

  • Segregation and Collection :

    • Collect all solid waste of this compound, including any contaminated materials like weighing paper or gloves, in a designated and compatible hazardous waste container.[2]

    • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste."[2]

    • Include the full chemical name: "this compound".[2]

    • List the primary hazards: "Irritant".[2]

    • Indicate the date the waste was first added to the container.[2]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste accumulation area.[2]

    • This area should be well-ventilated, secure, and separate from incompatible materials.[2]

  • Disposal :

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

III. Disposal of Liquid Waste Streams

Liquid waste generated from procedures involving this compound, such as in peptide synthesis, must also be treated as hazardous waste. This includes solvents, reaction mixtures, and solutions from the deprotection of the Fmoc group (typically with piperidine in DMF).[3][4]

  • Collection : Collect all liquid waste in a dedicated, properly labeled, and sealed waste container. Do not mix incompatible waste streams.[3]

  • Labeling : Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "Piperidine/DMF waste from Fmoc deprotection," "this compound in solution").[3]

  • Storage : Store the container in a designated hazardous waste area.

  • Disposal : Arrange for disposal through your institution's hazardous waste management program.[3]

IV. Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Triple-Rinse : Triple-rinse the empty container with a suitable solvent.[5]

  • Collect Rinsate : The rinsate must be collected and treated as hazardous liquid waste.[5]

  • Container Disposal : After triple-rinsing and allowing it to dry, the container may be disposed of according to your institution's guidelines, which may include puncturing it to prevent reuse.[5]

Disposal Workflow for this compound

cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_container Empty Container Solid_Waste Solid this compound or Contaminated Materials Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Store_Solid Store in Designated Hazardous Waste Area Collect_Solid->Store_Solid Dispose_Solid Dispose via EHS or Licensed Contractor Store_Solid->Dispose_Solid Liquid_Waste Liquid Waste Containing This compound or Byproducts Collect_Liquid Collect in Labeled Hazardous Waste Container Liquid_Waste->Collect_Liquid Store_Liquid Store in Designated Hazardous Waste Area Collect_Liquid->Store_Liquid Dispose_Liquid Dispose via EHS or Licensed Contractor Store_Liquid->Dispose_Liquid Empty_Container Empty this compound Container Triple_Rinse Triple-Rinse with Appropriate Solvent Empty_Container->Triple_Rinse Collect_Rinsate Collect Rinsate as Hazardous Liquid Waste Triple_Rinse->Collect_Rinsate Dispose_Container Dispose of Decontaminated Container per Institutional Policy Triple_Rinse->Dispose_Container

Caption: Disposal workflow for solid, liquid, and container waste of this compound.

References

Personal protective equipment for handling Fmoc-GABA-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Fmoc-GABA-OH (4-(Fmoc-amino)butyric acid). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Physicochemical and Safety Data

This compound is a combustible, white to colorless powder commonly used in peptide synthesis. While it is slightly soluble in water, it is sensitive to heat and moisture.[1] Proper storage and handling are crucial to prevent degradation and ensure researcher safety.

PropertyValue
Molecular Formula C₁₉H₁₉NO₄
Molecular Weight 325.36 g/mol
Melting Point 168-174 °C
Appearance Colorless to white powder
Storage Temperature 2-8°C
Solubility Slightly soluble in water[1]
Hazard Codes Xi (Irritant)[2]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural steps for the safe handling of this compound in a laboratory setting.

1. Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[3][4]

  • Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:[2]

    • Eye Protection: Chemical safety goggles or a face shield.[3]

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves.[3]

    • Body Protection: A lab coat or chemical-resistant apron.[3]

    • Respiratory Protection: A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder outside of a fume hood.

2. Experimental Protocol: General Coupling Procedure

The following is a generalized protocol for the use of this compound in a coupling reaction, a common application in peptide synthesis.

  • Reagent Preparation:

    • Bring the this compound container to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound powder in a chemical fume hood using a clean, dry weighing boat.

    • Dissolve the this compound in an appropriate solvent, such as dimethylformamide (DMF), to the desired concentration.

  • Coupling Reaction:

    • In a separate reaction vessel, combine the dissolved this compound with the appropriate activating agents (e.g., HATU, HOBt) and the resin-bound amino acid or peptide.

    • Allow the reaction to proceed for the specified time at the designated temperature, with gentle agitation.

    • Monitor the reaction progress using standard analytical techniques (e.g., ninhydrin test).

  • Post-Reaction Work-up:

    • Upon completion, filter the reaction mixture to separate the resin from the solution.

    • Wash the resin with the appropriate solvents (e.g., DMF, DCM) to remove any unreacted reagents and byproducts.

    • Proceed with the next step in the synthesis, such as Fmoc deprotection.

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment. This compound and its waste products should be treated as hazardous chemical waste.[3][5]

1. Waste Segregation and Collection

  • Solid Waste:

    • Collect unused or expired this compound, contaminated weighing paper, gloves, and other solid materials in a designated, clearly labeled, and compatible hazardous waste container.[3]

    • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).[3]

  • Liquid Waste:

    • Collect all liquid waste, including reaction solutions and solvent washes, in a separate, labeled, and sealed hazardous waste container.

    • The label should clearly indicate "Hazardous Waste" and list all chemical constituents, including solvents.[5]

  • Sharps Waste:

    • Any contaminated needles or other sharps should be disposed of in a designated sharps container for hazardous waste.

2. Storage and Disposal

  • Storage: Store all hazardous waste containers in a designated, well-ventilated hazardous waste accumulation area, segregated from incompatible chemicals.[3][5]

  • Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3] Do not dispose of this compound or its waste down the drain or in regular trash.[3]

3. Spill and Decontamination Procedures

  • Spill Response:

    • In case of a spill, immediately alert others in the vicinity.

    • Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent and then wash with soap and water.

    • Collect all decontamination materials and dispose of them as hazardous waste.

Workflow for Safe Handling and Disposal of this compound

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid this compound prep_setup->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve disp_solid Collect Solid Waste handle_weigh->disp_solid spill_contain Contain Spill handle_weigh->spill_contain handle_react Perform Chemical Reaction handle_dissolve->handle_react handle_dissolve->spill_contain handle_react->disp_solid disp_liquid Collect Liquid Waste handle_react->disp_liquid handle_react->spill_contain disp_store Store in Designated Area disp_solid->disp_store disp_liquid->disp_store disp_dispose Dispose via EHS disp_store->disp_dispose spill_collect Collect Contaminated Material spill_contain->spill_collect spill_decon Decontaminate Area spill_collect->spill_decon spill_decon->disp_solid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.